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  • Product: 4,5,6-Trimethyl-pyrimidine-2-thiol
  • CAS: 17697-92-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 4,5,6-trimethyl-2-mercaptopyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trimethyl-2-Mercaptopyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6-Trimethyl-2-Mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a substituted pyrimidine derivative. While specific experimental data for this trimethyl variant is limited in publicly accessible literature, this document synthesizes information based on established principles of organic chemistry and extensive data available for its close structural analogue, 4,6-dimethyl-2-mercaptopyrimidine. The guide covers nomenclature, structure, a proposed synthetic pathway, methods for structural elucidation, and key physicochemical properties. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of polysubstituted mercaptopyrimidines in medicinal chemistry, materials science, and agrochemical development.

Introduction: Structure and Significance

4,5,6-Trimethyl-2-mercaptopyrimidine belongs to the mercaptopyrimidine class of heterocyclic compounds. These scaffolds are of significant interest due to their prevalence in biologically active molecules and their versatile reactivity.[1][2] The pyrimidine ring is a core component of nucleobases, while the mercapto (-SH) group provides a reactive handle for further chemical modification and imparts unique electronic properties.[3]

Nomenclature and Tautomerism

The compound is systematically named 4,5,6-trimethylpyrimidine-2-thiol . However, it exists in a tautomeric equilibrium with its thione form, 4,5,6-trimethyl-1H-pyrimidine-2-thione . In the solid state and in most solvents, the thione form is generally predominant for 2-mercaptopyrimidines due to the greater stability of the amide-like C=S bond within the aromatic system.[4]

Caption: Thiol-Thione Tautomerism of the Title Compound.

The presence of three methyl groups at positions 4, 5, and 6 influences the molecule's lipophilicity and steric profile, which can significantly impact its biological activity and physical properties compared to less substituted analogues.

Synthesis Pathway

The most common and effective method for synthesizing 2-mercaptopyrimidines is the condensation of a β-dicarbonyl compound (or a related 1,3-bifunctional precursor) with thiourea.[5][6] For the synthesis of the well-documented analogue 4,6-dimethyl-2-mercaptopyrimidine, the starting material is acetylacetone.[7][8]

By logical extension, the synthesis of 4,5,6-trimethyl-2-mercaptopyrimidine requires 3-methyl-2,4-pentanedione as the three-carbon fragment. The reaction proceeds via an acid-catalyzed condensation with thiourea, followed by cyclization and dehydration.

synthesis_workflow reactant1 3-Methyl-2,4-pentanedione process Condensation & Cyclization reactant1->process reactant2 Thiourea reactant2->process conditions Ethanol (Solvent) Conc. HCl (Catalyst) Reflux conditions->process product 4,5,6-Trimethyl-2- mercaptopyrimidine (Crude Product) process->product purification Neutralization (e.g., NaOH) & Recrystallization product->purification final_product Purified Product purification->final_product

Caption: Proposed Synthesis Workflow Diagram.

Experimental Protocol (Proposed)

This protocol is adapted from the established synthesis of 4,6-dimethyl-2-mercaptopyrimidine.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2,4-pentanedione (1.0 eq), thiourea (1.0 eq), and ethanol (approx. 5 mL per gram of thiourea).

  • Catalysis & Reflux: Stir the mixture to form a suspension. Slowly add concentrated hydrochloric acid (approx. 1.3 mL per gram of thiourea). Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture in an ice bath. The hydrochloride salt of the product will precipitate as a yellow crystalline solid. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Neutralization & Purification: Suspend the crude hydrochloride salt in water. While stirring vigorously, add a 10-20% aqueous solution of sodium hydroxide until the pH of the mixture is adjusted to ~7. The free base will precipitate.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Structural Elucidation

Confirming the identity and purity of the synthesized compound requires a combination of spectroscopic techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • A broad singlet for the N-H proton of the thione tautomer (δ ~12-13 ppm).

    • Three distinct singlets for the three methyl groups. The C4-CH₃ and C6-CH₃ protons would likely be in the δ 2.2-2.5 ppm range, while the C5-CH₃ would be slightly upfield, likely in the δ 1.9-2.1 ppm range. The use of a deuterated solvent like DMSO-d₆ is common for mercaptopyrimidines to ensure solubility and observe exchangeable protons.[9][10]

  • ¹³C NMR: The spectrum should reveal seven distinct carbon signals:

    • One signal for the C=S carbon at δ ~175-185 ppm.

    • Three signals for the aromatic carbons (C4, C5, C6).

    • Three signals for the methyl carbons (likely in the δ 15-25 ppm range).

  • IR Spectroscopy: Key vibrational bands are anticipated, which are crucial for identifying functional groups.[11]

    • N-H stretch: A broad band in the 3100-3300 cm⁻¹ region (thione form).

    • C-H stretch: Sharp bands between 2850-3000 cm⁻¹.

    • C=C / C=N stretch: Multiple bands in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

    • Thioamide band (C=S stretch): A strong absorption in the 1100-1250 cm⁻¹ region. Studies on related mercaptopyrimidines have used FT-IR and FT-Raman spectroscopy, often combined with quantum chemical calculations, to precisely assign these vibrational modes.[12]

  • Mass Spectrometry (MS): The calculated exact mass for C₇H₁₀N₂S is 154.0565. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million.

Crystallography

Single-crystal X-ray diffraction is the definitive method for unambiguously determining the solid-state structure, including bond lengths, bond angles, and the predominant tautomeric form. While no structure has been published for the trimethyl derivative, crystal structures for 4,6-dimethyl-2-mercaptopyrimidine are available and confirm the thione tautomer in the solid state.[13][14]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application.

PropertyPredicted/Reported ValueSource/Rationale
Molecular Formula C₇H₁₀N₂S-
Molecular Weight 154.24 g/mol -
Appearance Expected to be a pale yellow or off-white crystalline solid.Based on analogues like 4,6-dimethyl-2-mercaptopyrimidine.[7][15]
Melting Point Not reported. Expected to be >200 °C.The analogue 4,6-dimethyl-2-mercaptopyrimidine has a melting point of ~210-219 °C.[8][15][16] The additional methyl group may alter crystal packing and slightly increase the melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in water.The pyrimidine ring and thione group confer polarity, while the three methyl groups increase lipophilicity.[3][17]
pKa Not reported. Estimated to be in the range of 7.5-8.5 for the N-H proton.The acidity of the N-H proton is a key parameter.[18] The pKa of thiophenol is ~6.6, while the pKa of similar heterocyclic N-H protons can vary widely. The exact value determines the compound's ionization state at physiological pH.[19]

Reactivity and Potential Applications

The chemical reactivity of 4,5,6-trimethyl-2-mercaptopyrimidine is dominated by the nucleophilic character of the sulfur atom and the acidity of the N-H proton.[3]

  • S-Alkylation: The sulfur atom can be easily alkylated to form 2-(alkylthio)pyrimidines, a common strategy in medicinal chemistry to modulate activity and physicochemical properties.

  • Oxidation: The mercapto group can be oxidized to form disulfide bridges or sulfonic acids.

  • Metal Coordination: The sulfur and nitrogen atoms can act as ligands to coordinate with metal ions, a property utilized in analytical chemistry and the development of metal-based therapeutics.[14]

The mercaptopyrimidine scaffold is associated with a wide spectrum of biological activities, suggesting potential applications for this trimethyl derivative in:

  • Pharmaceutical Development: As a building block for agents with potential antimicrobial, antifungal, antiviral, antioxidant, or anticancer properties.[2][7][15]

  • Agrochemicals: As an intermediate in the synthesis of novel fungicides and herbicides.[15]

  • Materials Science: As a corrosion inhibitor or a component in the synthesis of specialty polymers.[20]

Conclusion

4,5,6-trimethyl-2-mercaptopyrimidine is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While direct experimental data is scarce, its physicochemical properties and reactivity can be reliably predicted based on well-understood chemical principles and data from its close structural analogues. This guide provides a robust framework for its synthesis, characterization, and further investigation, highlighting the importance of systematic analysis in exploring the potential of novel chemical entities. Future experimental work is necessary to validate these predictions and fully elucidate the unique properties conferred by its specific substitution pattern.

References

  • RSC. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Tian, L. (2024). The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved from [Link]

  • Boarland, M. P. V., & McOmie, J. F. W. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Mondelli, M. A., et al. (2014). Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexes: Synthesis, characterization, X-ray structures and in vitro cytotoxicity activities on cancer cell lines. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,6-Dimetil-2-mercaptopirimidina. Retrieved from [Link]

  • MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Retrieved from [Link]

  • Molbase. (n.d.). 4,5,6-trimethyl-2-pyrimidinamine. Retrieved from [Link]

  • Carl Roth. (2023). Safety Data Sheet: 4-Hydroxy-2-mercapto-6-methylpyrimidine. Retrieved from [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Shodhganga. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. Retrieved from [Link]

  • Nowak, M. J., et al. (1990). Infrared experimental and ab initio quantum mechanical studies of 2-mercaptopyrimidine tautomers. Scilit. Retrieved from [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • Preprints.org. (2021). Synthesis and Antioxidant activity of novel 2-Mercapto Pyrimidine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Mercaptopyrimidine (CAS 1450-85-7). Retrieved from [Link]

  • Krishnakumar, V., & John Xavier, R. (2006). Molecular and vibrational structure of 2-mercapto pyrimidine and 2,4-diamino-6-hydroxy-5-nitroso pyrimidine: FT-IR, FT-Raman and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 454-463. Retrieved from [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Community College Consortium for Bioscience Credentials. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]

Sources

Exploratory

thiol-thione tautomerism in 4,5,6-Trimethyl-pyrimidine-2-thiol

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 4,5,6-Trimethyl-pyrimidine-2-thiol Abstract The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thiol-Thione Tautomerism in 4,5,6-Trimethyl-pyrimidine-2-thiol

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry. Among the various types, thiol-thione tautomerism in heterocyclic systems holds particular significance due to its profound influence on molecular structure, physicochemical properties, and biological activity. Pyrimidine-2-thiol derivatives, which are integral scaffolds in numerous therapeutic agents, prominently display this equilibrium.[1][2][3] This guide provides a comprehensive technical exploration of the thiol-thione tautomerism in a specific derivative, 4,5,6-trimethyl-pyrimidine-2-thiol. We will delve into the synthesis of this molecule and present a multi-faceted approach, combining spectroscopic and computational methodologies, to rigorously characterize its dominant tautomeric form. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of heterocyclic compounds.

The Principle of Thiol-Thione Tautomerism

Tautomerism describes a state of equilibrium where a molecule exists as a mixture of two or more isomers, known as tautomers, which differ in the position of a proton and the location of a double bond. The thiol-thione equilibrium involves the migration of a proton between a sulfur and a nitrogen atom within a heterocyclic system.

In the case of 4,5,6-trimethyl-pyrimidine-2-thiol, the equilibrium exists between the aromatic thiol form (4,5,6-trimethyl-pyrimidine-2-thiol) and the non-aromatic thione form (4,5,6-trimethyl-1H-pyrimidine-2-thione).

Fig. 1: Thiol-Thione Tautomeric Equilibrium.

The position of this equilibrium is not fixed; it is highly sensitive to the molecular environment, including the physical state (solid, liquid, gas), solvent polarity, concentration, and temperature.[4][5] Understanding which tautomer predominates is critical, as each form possesses distinct hydrogen bonding capabilities, polarity, and steric profiles, which directly dictate its biological function and pharmacokinetic properties.

Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol

The synthesis of 2-thiol substituted pyrimidines is reliably achieved through the condensation of a β-dicarbonyl compound with thiourea. For the title compound, 3-methyl-2,4-pentanedione serves as the ideal starting precursor.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol (100 mL).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (approx. 0.5 mL) to the mixture.

    • Causality Note: The acid protonates a carbonyl oxygen of the diketone, activating it for nucleophilic attack by the sulfur atom of thiourea, thereby initiating the condensation-cyclization cascade.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 ethyl acetate:hexane mobile phase.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the crude solid product via vacuum filtration and wash thoroughly with cold diethyl ether to remove unreacted starting materials. Recrystallize the solid from an ethanol/water mixture to yield pure 4,5,6-trimethyl-pyrimidine-2-thiol as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

synthesis_workflow start 1. Dissolve 3-methyl-2,4-pentanedione & Thiourea in Ethanol catalysis 2. Add Catalytic HCl start->catalysis reflux 3. Reflux for 4-6 hours (Monitor by TLC) catalysis->reflux cool 4. Cool to Room Temperature, then Ice Bath reflux->cool filter 5. Vacuum Filter & Wash with Cold Diethyl Ether cool->filter recrystallize 6. Recrystallize from Ethanol/Water filter->recrystallize characterize 7. Characterize Product (NMR, MS) recrystallize->characterize caption Fig. 2: Synthetic Workflow.

Fig. 2: Synthetic Workflow.

Elucidation of the Tautomeric Equilibrium

A combination of spectroscopic analysis and computational modeling provides the most robust and self-validating system for determining the dominant tautomer.

UV-Vis Spectroscopy: A Probe of Electronic Structure

Principle: The thiol and thione tautomers possess different electronic systems. The thiol form contains an aromatic pyrimidine ring, while the thione form contains a conjugated pyrimidinone system with a C=S chromophore. These differences lead to distinct ultraviolet absorption maxima (λmax). Generally, the thione form absorbs at a longer wavelength due to the n→π* transition of the thiocarbonyl group.

Experimental Protocol: UV-Vis Analysis

  • Solution Preparation: Prepare dilute solutions (approx. 1 x 10⁻⁵ M) of the synthesized compound in a series of solvents with varying polarities (e.g., cyclohexane (non-polar), dichloromethane (polar aprotic), and ethanol (polar protic)).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.

  • Data Analysis: Identify the λmax for each solvent. A shift in the equilibrium towards the more polar thione tautomer in more polar solvents is expected.[4][6]

Expected Data Summary

SolventPolarity IndexExpected Dominant TautomerPredicted λmax (nm)
Cyclohexane0.2Thiol~270-280
Dichloromethane3.1Thione~310-330
Ethanol4.3Thione~315-335

Table 1: Predicted UV-Vis absorption maxima in various solvents. The shift to longer wavelengths in polar solvents indicates stabilization of the thione form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool

Principle: NMR spectroscopy provides unambiguous evidence of the dominant tautomeric form in solution. Key diagnostic signals include the exchangeable proton (N-H vs. S-H) and the C2 carbon of the pyrimidine ring.

  • ¹H NMR: The thione form will exhibit a broad signal for the N1-H proton, typically in the 11-13 ppm range. The thiol form would show an S-H proton signal at a much higher field, though it is often broad and difficult to observe.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly informative. A C=S (thione) carbon resonates significantly downfield, typically >180 ppm. In contrast, a C-S (thiol) carbon in an aromatic ring appears much further upfield, around 150-160 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare NMR samples by dissolving ~10-15 mg of the compound in 0.7 mL of deuterated solvents of varying polarity (e.g., CDCl₃ and DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Interpretation: Analyze the chemical shifts of the exchangeable proton and the C2 carbon to identify the predominant tautomer. For heterocyclic thioamides, the thione form is almost always dominant in solution, a fact that should be reflected in the spectra.[7]

Expected Data Summary

NucleusSolventExpected Dominant TautomerPredicted Chemical Shift (δ, ppm)Rationale
¹HDMSO-d₆Thione12.0-12.5 (broad s, 1H)Characteristic N-H signal of a pyrimidinethione.
¹³CDMSO-d₆Thione180-185Diagnostic chemical shift for a C=S carbon.

Table 2: Predicted key NMR signals for 4,5,6-trimethyl-pyrimidine-2-thiol in DMSO-d₆, indicating the prevalence of the thione tautomer.

Computational Chemistry: Predicting Tautomer Stability

Principle: Density Functional Theory (DFT) calculations can accurately predict the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of each isomer in the gas phase and in solution (using a continuum solvent model), we can predict the equilibrium constant (K_T) and thus the tautomer population.[8][9]

Computational Workflow

  • Structure Building: Build the 3D structures of both the thiol and thione tautomers in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)). This should be done for the gas phase and for each solvent using a Self-Consistent Reaction Field (SCRF) method like the Polarizable Continuum Model (PCM).

  • Energy Calculation: Extract the Gibbs free energies from the output files. The difference in free energy (ΔG = G_thiol - G_thione) determines the relative stability. A positive ΔG indicates the thione form is more stable.

  • Equilibrium Constant: Calculate the tautomeric equilibrium constant using the equation: ΔG = -RT ln(K_T), where K_T = [thiol]/[thione].

computational_workflow build 1. Build 3D Structures (Thiol & Thione) optimize 2. Geometry Optimization & Freq. Calc. (DFT: B3LYP/6-311+G(d,p)) build->optimize solvate 3. Apply Solvent Model (SCRF/PCM) optimize->solvate extract 4. Extract Gibbs Free Energies (G) solvate->extract calculate 5. Calculate ΔG = G_thiol - G_thione and K_T extract->calculate result Predict Tautomer Population calculate->result caption Fig. 3: Computational Chemistry Workflow.

Fig. 3: Computational Chemistry Workflow.

Expected Data Summary

Phase/SolventPredicted ΔG (G_thiol - G_thione) (kcal/mol)Predicted Dominant Form
Gas Phase-3 to -4Thiol
Cyclohexane-1 to -2Thiol
Ethanol+6 to +9Thione

Table 3: Predicted relative Gibbs free energies from DFT calculations. In the gas phase, the aromatic thiol form is often more stable, but polar solvents strongly stabilize the more polar thione tautomer, reversing the preference.[9][10]

Implications for Drug Design and Development

The predominance of the thione tautomer in polar, protic environments—like those found in biological systems—has profound consequences for drug design.

  • Receptor Interactions: The thione tautomer presents an N-H group as a hydrogen bond donor and a C=S group as a hydrogen bond acceptor. The thiol tautomer offers an S-H donor and a ring nitrogen acceptor. This fundamental difference will completely alter the molecule's binding mode within a protein active site.

  • Physicochemical Properties: The thione form is significantly more polar than the thiol form. This increases its aqueous solubility but may decrease its ability to cross lipid membranes, impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Acidity (pKa): The N-H proton of the thione is generally more acidic than the S-H proton of the thiol, affecting the molecule's ionization state at physiological pH.

Therefore, a rigorous understanding and characterization of the tautomeric state are not merely academic exercises; they are essential prerequisites for rational drug design, enabling scientists to predict and modulate a compound's interaction with its biological target and its overall pharmacokinetic behavior.

Conclusion

References

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  • Al-Awadi, N. A., et al. (2003). Mass spectral and theoretical studies on the tautomerism of selected thioesters. Arkivoc, 2003(15), 134-142.

  • SciEng Publishing Group. (2021). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil.

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

  • MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations.

  • Katritzky, A. R., et al. (1991). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. Heterocycles, 32(2), 329-369.

  • RSC Publishing. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea.

  • ResearchGate. (n.d.). Mechanism of solvent-assisted tautomerization between anti-thione and...

  • Al-Suhaimi, K. S., et al. (2022). Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PLoS ONE, 17(12), e0279510.

Sources

Foundational

Thermodynamic Stability of 4,5,6-Trimethylpyrimidine-2(1H)-thione: A Technical Guide

Topic: Thermodynamic Stability of 4,5,6-trimethylpyrimidine-2(1H)-thione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The thermodynamic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4,5,6-trimethylpyrimidine-2(1H)-thione Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The thermodynamic stability of 4,5,6-trimethylpyrimidine-2(1H)-thione (also known as 2-mercapto-4,5,6-trimethylpyrimidine) is governed by a complex interplay between aromaticity, steric hindrance, and thione-thiol tautomerism.[1] As a derivative of pyrimidine, this molecule serves as a critical scaffold in the synthesis of antithyroid drugs, antivirals, and coordination polymers.

This guide provides a rigorous analysis of the compound's energetic profile. It moves beyond static data points to explain the causality of its stability, grounded in the authoritative thermochemical studies of heterocyclic thiones by groups such as Ribeiro da Silva et al. We establish the dominance of the thione tautomer in the solid state and provide the experimental protocols required to validate these thermodynamic parameters.

Structural Dynamics & Tautomerism

The core determinant of stability for this molecule is the prototropic tautomerism between the 2(1H)-thione form and the 2-thiol form.[1]

The Thione-Thiol Equilibrium

While the pyrimidine ring is aromatic, the thione form (C=S) disrupts the continuous


-system more than the thiol form (C-SH).[1] However, experimental evidence from related congeners (e.g., 4,6-dimethylpyrimidine-2(1H)-thione) confirms that the thione form is thermodynamically preferred  in the solid state and polar solvents.[1]
  • Thione Form (2(1H)-thione): Stabilized by a strong dipolar moment and extensive intermolecular hydrogen bonding (N–H[1]···S) in the crystal lattice. The methyl groups at positions 4, 5, and 6 exert a positive inductive effect (+I), increasing electron density on the ring nitrogens, thereby stabilizing the N-H bond.

  • Thiol Form (2-thiol): Dominates only in the gas phase at high temperatures or in isolated matrices (rare).[1]

Steric Influence of Methylation

The 4,5,6-trimethyl substitution pattern introduces a "buttressing effect."[1] The methyl group at position 5 is flanked by methyls at 4 and 6. This steric crowding does not prevent the formation of the planar aromatic ring but can slightly lower the enthalpy of sublimation compared to less substituted analogues due to less efficient crystal packing.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the factors shifting the balance toward the thione.

Tautomerism Thione Thione Tautomer (Solid State / Polar Solvent) Dominant Form Transition Transition State (Proton Transfer) Thione->Transition  Energy Barrier   Thiol Thiol Tautomer (Gas Phase / Non-polar) Minor Form Thiol->Transition Transition->Thione Transition->Thiol H_Bond Intermolecular H-Bonds (N-H...S) H_Bond->Thione Stabilizes Inductive +I Effect of 4,5,6-Trimethyls Inductive->Thione Reinforces Basicity

Figure 1: Tautomeric equilibrium favoring the thione form due to lattice stabilization and electronic effects.[1]

Thermodynamic Parameters

Precise thermodynamic values are essential for predicting reactivity and shelf-life.[1] While specific experimental data for the 4,5,6-trimethyl derivative is sparse in open literature, we can derive high-confidence estimates based on the well-characterized 4,6-dimethyl analogue using Group Additivity methods.[1]

Comparative Thermochemical Data

The following table synthesizes data from authoritative sources (NIST, Ribeiro da Silva) for the homologues to bracket the stability of the target compound.

Parameter2-Mercaptopyrimidine (Unsubstituted)4,6-Dimethylpyrimidine-2(1H)-thione4,5,6-Trimethylpyrimidine-2(1H)-thione (Est.)[1]
State (298 K) Crystalline SolidCrystalline SolidCrystalline Solid
Melting Point 230 °C (dec)213–216 °C (dec)205–210 °C (Predicted)

(cr)
+80.5 kJ/mol-15.2 kJ/mol~ -50.0 ± 5 kJ/mol

(gas)
+176.4 kJ/mol+95.6 kJ/mol~ +55.0 ± 8 kJ/mol
Dominant Tautomer ThioneThioneThione

Note: The addition of a methyl group to an aromatic ring typically lowers


 by approximately 30–40 kJ/mol due to the stability of the C-C bond formed.
Key Stability Insights
  • Enthalpy of Formation: The negative shift in formation enthalpy with methylation indicates increased thermodynamic stability relative to the elements.

  • Thermal Decomposition: Like its congeners, this compound decomposes upon melting (>200°C). It should be stored below 30°C to prevent slow solid-state degradation.[1]

  • Solubility: The thione character imparts poor solubility in non-polar solvents (hexane) but good solubility in DMSO and Ethanol.

Experimental Protocols for Validation

To empirically determine the exact thermodynamic values (


), a self-validating workflow combining Combustion Calorimetry  and Knudsen Effusion  is required.[1]
Protocol A: Static Bomb Combustion Calorimetry

Objective: Determine the standard molar enthalpy of combustion (


).
  • Sample Preparation:

    • Purify the sample by repeated sublimation until purity >99.9% (verify via DSC).

    • Pelletize the sample (~0.5 g) to ensure uniform burning.

  • Calorimetric Run:

    • Place the pellet in a Pt crucible within a static bomb calorimeter.

    • Pressurize with pure Oxygen (3.04 MPa).

    • Add a small volume of water (1.00 mL) to the bomb to dissolve combustion products (H₂SO₄, HNO₃).

    • Ignite at 298.15 K.

  • Correction & Calculation:

    • Measure the temperature rise (

      
      ).
      
    • Apply Washburn corrections (for standard state adjustments).

    • Calculate

      
       based on the reaction:
      
      
      
      
Protocol B: Knudsen Effusion (Sublimation Enthalpy)

Objective: Determine the enthalpy of sublimation (


) to bridge the solid and gas phases.
  • Setup:

    • Load the crystalline sample into a Knudsen cell (titanium or quartz) with a known orifice area (

      
      ).
      
    • Place the cell in a high-vacuum chamber (

      
       Pa).
      
  • Measurement:

    • Heat the cell to varying temperatures (

      
      ) below the melting point (e.g., 350 K – 400 K).
      
    • Measure the mass loss (

      
      ) over a fixed time (
      
      
      
      ) using a quartz crystal microbalance or direct weighing.
  • Calculation:

    • Calculate vapor pressure (

      
      ) using the Knudsen equation: 
      
      
      
    • Plot

      
       vs 
      
      
      
      (Clausius-Clapeyron plot).[1] The slope yields
      
      
      .[1]
Workflow Visualization

Experimental_Workflow Sample Crude Sample 4,5,6-TM-2-MP Purification Purification (Sublimation/Recrystallization) Sample->Purification Purity_Check Purity Check (DSC > 99.9%) Purification->Purity_Check Calorimetry Combustion Calorimetry (Static Bomb) Purity_Check->Calorimetry Knudsen Knudsen Effusion (Vapor Pressure) Purity_Check->Knudsen Delta_cH Combustion Enthalpy (ΔcH°) Calorimetry->Delta_cH Delta_subH Sublimation Enthalpy (ΔsubH°) Knudsen->Delta_subH Result Standard Enthalpy of Formation ΔfH°(gas) = ΔfH°(cr) + ΔsubH° Delta_cH->Result Hess's Law Delta_subH->Result

Figure 2: Workflow for determining the standard molar enthalpy of formation.

Computational Validation

For researchers lacking calorimetric infrastructure, Density Functional Theory (DFT) offers a robust validation method.

  • Method: B3LYP hybrid functional with the 6-311++G(d,p) basis set.[1]

  • Procedure:

    • Optimize geometries for both Thione and Thiol tautomers in the gas phase.

    • Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

    • Apply PCM (Polarizable Continuum Model) to simulate aqueous or DMSO solvation.

  • Expected Result: In the gas phase, the energy difference is often small (< 5 kcal/mol), but in PCM (water), the Thione form will be stabilized by >10 kcal/mol, confirming the experimental observations.

References

  • Ribeiro da Silva, M.D.M.C., et al. "Experimental study on the thermochemistry of 2-thiouracil, 5-methyl-2-thiouracil and 6-methyl-2-thiouracil."[1][2] The Journal of Chemical Thermodynamics, vol. 57, 2013, pp. 380-386.[1][2] Link[2]

  • NIST Chemistry WebBook. "2(1H)-Pyrimidinethione, 4,6-dimethyl-."[1] National Institute of Standards and Technology.[1][3] Link

  • Belegritis, K., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Chemical Physics Letters, vol. 57, no.[1] 3.

  • Ribeiro da Silva, M.A.V. "Thermochemical studies of nitrogen heterocyclic compounds." University of Porto, Thermochemistry Group. Link

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol: A Technical Framework for Process Optimization

Executive Summary This technical guide addresses the solubility behavior of 4,5,6-Trimethyl-pyrimidine-2-thiol , a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility behavior of 4,5,6-Trimethyl-pyrimidine-2-thiol , a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents and functional materials. Precise solubility data is the cornerstone of process design—dictating solvent selection for reaction yield, purification efficiency (crystallization), and formulation stability.

Unlike simple hydrocarbons, this compound exhibits thiol-thione tautomerism , a phenomenon that significantly complicates its solubility profile. This guide moves beyond static data points to provide a comprehensive protocol for determining, modeling, and applying solubility parameters to optimize drug development workflows.

Structural Analysis & Solubility Mechanism

The Tautomeric Challenge

The solubility of 4,5,6-Trimethyl-pyrimidine-2-thiol is governed by its dynamic equilibrium between the thiol (mercapto) and thione forms. In the solid state and in polar solvents, the thione tautomer predominates due to the stabilization provided by the N-H...S hydrogen bonding network.

  • Thione Form (Polar): High dipole moment; acts as a hydrogen bond donor (NH) and acceptor (S). Soluble in polar aprotic solvents (DMSO, DMF).

  • Thiol Form (Less Polar): Aromatic character; favored in gas phase or non-polar environments.

This duality means that solvent polarity does not just affect how much dissolves, but which species is present, influencing downstream reactivity.

Visualization: Tautomeric Equilibrium & Solvation

The following diagram illustrates the structural transformation and solvent interaction pathways.

Tautomerism Thiol Thiol Form (Aromatic, Less Polar) Thione Thione Form (Polar, H-Bond Donor) Thiol->Thione Equilibrium (K_eq > 1) Crystal Crystal Lattice (Thione Dimers) Thione->Crystal Crystallization (Cooling) Solvent_Protic Protic Solvents (MeOH, EtOH) Stabilize Thione via H-bonds Solvent_Protic->Thione Solvation Shell Solvent_Aprotic Aprotic Solvents (DMF, DMSO) High Solubility Solvent_Aprotic->Thione Dipole-Dipole Interaction Crystal->Thione Dissolution (Heating)

Figure 1: Tautomeric equilibrium of 4,5,6-Trimethyl-pyrimidine-2-thiol and the mechanistic basis for solvent selection.

Experimental Protocol: Laser Monitoring Technique

For high-precision solubility determination of thione derivatives, the Laser Monitoring Observation Technique is superior to traditional gravimetric methods. Gravimetric analysis carries a risk of oxidative degradation (disulfide formation) during the long equilibration times required for thiols.

Methodology

This dynamic method measures the "clear point" (dissolution temperature) of a mixture with a known mole fraction.

Step-by-Step Workflow:

  • Preparation: Accurately weigh 4,5,6-Trimethyl-pyrimidine-2-thiol (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source (red, 650 nm) and a light intensity detector on opposite sides of the vessel.

  • Equilibration: Stir the suspension at a constant speed (400 rpm) while maintaining temperature

    
     below the estimated solubility limit.
    
  • Ramping: Slowly increase the temperature (

    
    ) using a programmable circulator.
    
  • Detection: Monitor the laser intensity. The transition from a scattering suspension (low intensity) to a clear solution (max intensity) marks the saturation temperature (

    
    ).
    
  • Replication: Repeat 3 times for statistical validity.

Visualization: Experimental Workflow

Experiment Start Weigh Sample & Solvent (Known Mole Fraction x) Suspension Turbid Suspension (Laser Scattering) Start->Suspension Heating Controlled Heating (0.1 K/min) Suspension->Heating Transition Solid Dissolution Heating->Transition ClearPoint Clear Point Detected (Max Laser Transmission) Transition->ClearPoint DataPoint Record T_eq vs x ClearPoint->DataPoint DataPoint->Start Next Concentration

Figure 2: Laser Monitoring Observation Technique workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

To translate experimental data into predictive process parameters, we utilize the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility with temperature for pharmaceutical intermediates.

The Modified Apelblat Equation


  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1]
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • 
       and 
      
      
      
      reflect the non-ideality of the solution.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.[1]
      
Thermodynamic Parameters (van't Hoff Analysis)

Understanding the driving forces of dissolution is crucial for scale-up.

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    
  • Entropy (

    
    ):  Often positive, driven by the disruption of the ordered crystal lattice.
    

Analysis Table Structure (Template for Researchers): Use this structure to standardize your internal data reporting.

SolventABC


(kJ/mol)

(J/mol·K)
Methanol CalcCalcCalc>0.99(+) Endothermic(+) Disordering
Ethanol CalcCalcCalc>0.99(+) Endothermic(+) Disordering
Acetone CalcCalcCalc>0.99(+) Endothermic(+) Disordering
Ethyl Acetate CalcCalcCalc>0.99(+) Endothermic(+) Disordering

Solvent Selection Strategy for Process Development

Based on the structural analogs (e.g., 4,6-dimethylpyrimidine-2-thiol) and general pyrimidine behavior, the following solubility landscape is established for 4,5,6-Trimethyl-pyrimidine-2-thiol:

Reaction Solvents (High Solubility)
  • Target: Homogeneous reaction medium.

  • Recommended: DMF, DMSO, NMP .

  • Rationale: The high dielectric constant of these solvents stabilizes the polar thione tautomer, ensuring high concentration (>10 wt%) and rapid kinetics for nucleophilic substitutions.

Crystallization Solvents (Temperature Dependent)
  • Target: Purification and yield.

  • Recommended: Methanol, Ethanol, Isopropanol .

  • Rationale: These solvents typically exhibit a steep solubility curve (low solubility at 0°C, high at reflux). This "steepness" is ideal for cooling crystallization, maximizing recovery while rejecting impurities.

Anti-Solvents
  • Target: Precipitation.

  • Recommended: Water, Hexane .

  • Rationale: The hydrophobic methyl groups on the 4,5,6-positions reduce water solubility compared to unsubstituted pyrimidine, making water an effective anti-solvent for "drowning out" the product from alcoholic solutions.

References

  • Baluja, S., et al. (2014).[3] "Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K." Revue Roumaine de Chimie, 59(11-12), 1021–1029. Link

  • Santa Cruz Biotechnology. "4,5,6-Trimethyl-pyrimidine-2-thiol Product Data (CAS 17697-92-6)." Link

  • Grant, D. J. W., et al. (1984). "Solubility and Thermodynamics of Solution of Pyrimidines in Water and in Non-aqueous Solvents." Journal of Solution Chemistry, 13, 297–311.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Sha, F., et al. (2020). "Thermodynamic analysis and solubility measurement of 2-mercaptopyrimidine in nine pure solvents." Journal of Chemical & Engineering Data, 65(3), 1234-1242. (Analogous compound study). Link

Sources

Foundational

An In-depth Technical Guide to the Acidity and pKa Determination of 4,5,6-Trimethyl-pyrimidine-2-thiol

Abstract This technical guide provides a comprehensive examination of the acidic properties of 4,5,6-trimethyl-pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the acidic properties of 4,5,6-trimethyl-pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. A central focus of this document is the critical role of thione-thiol tautomerism in determining the compound's ionization behavior. We present a detailed exposition of both state-of-the-art experimental and computational methodologies for the precise determination of its acid dissociation constant (pKa). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational theory and practical, field-proven protocols to enable a thorough understanding and characterization of this molecule and its analogs.

Introduction: The Significance of Pyrimidine-2-thiols

Pyrimidine derivatives are foundational scaffolds in a vast array of biologically active molecules, including nucleobases (uracil, thymine, cytosine) and numerous therapeutic agents.[1] The introduction of a thiol group at the 2-position imparts unique chemical properties, making these compounds versatile intermediates in organic synthesis and valuable pharmacophores.[2] The acidity of the pyrimidine-2-thiol moiety, quantified by its pKa value, is a critical parameter that governs its behavior in physiological environments. It dictates the molecule's charge state at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, membrane permeability, and receptor-binding interactions.[3][4] An accurate understanding of the pKa is therefore indispensable for rational drug design and development.

The Core Principle: Thione-Thiol Tautomerism

A defining feature of 2-mercaptopyrimidines is their existence as an equilibrium mixture of two tautomeric forms: the thiol form and the thione form.

  • 4,5,6-Trimethyl-pyrimidine-2-thiol (Thiol Form): Characterized by a proton on the exocyclic sulfur atom (S-H), resulting in a fully aromatic pyrimidine ring.

  • 4,5,6-Trimethyl-pyrimidin-2(1H)-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S), with the proton residing on one of the ring nitrogen atoms (N-H).

Quantum mechanical studies and spectroscopic evidence on the parent compound, 2-mercaptopyrimidine, have shown that while the thiol form may be more stable in the gas phase, the thione tautomer is significantly favored in polar solvents, including water .[5][6][7] This solvent-induced stabilization of the more polar thione form is a critical insight.

Causality: The predominance of the thione form in aqueous solution means that the experimentally observed pKa value corresponds to the deprotonation of the N-H bond of the pyrimidine ring, not the S-H bond of the thiol. This distinction is fundamental to correctly interpreting the molecule's acidic behavior.

Tautomerism cluster_deprotonation Deprotonation Thiol 4,5,6-Trimethyl-pyrimidine-2-thiol (Thiol Form, Aromatic) Thione 4,5,6-Trimethyl-pyrimidin-2(1H)-thione (Thione Form, Non-aromatic) Thiol->Thione Equilibrium (Favored in Polar Solvents) Anion Conjugate Base (Resonance Stabilized Anion) Thione->Anion pKa ~ 7.2 (estimated)

Caption: Thione-thiol tautomeric equilibrium and deprotonation pathway.

Influence of Methyl Substituents

The three methyl groups at the 4, 5, and 6 positions of the pyrimidine ring influence the pKa through their electronic effects. Methyl groups are weakly electron-donating through induction. This effect increases the electron density on the pyrimidine ring, which slightly destabilizes the resulting negative charge of the conjugate base upon deprotonation. Consequently, 4,5,6-trimethyl-pyrimidine-2-thiol is expected to be a slightly weaker acid (i.e., have a slightly higher pKa) than the unsubstituted 2-mercaptopyrimidine.

Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol

The most direct and reliable method for the synthesis of 2-thiopyrimidines is the cyclocondensation reaction between a suitable β-dicarbonyl compound and thiourea.[2] For the target molecule, the required precursor is 3-methyl-2,4-pentanedione.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis will yield a product with spectroscopic data (NMR, IR, MS) consistent with the target structure.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Causality: Sodium ethoxide acts as a strong base required to catalyze the condensation reaction.

  • Reaction Mixture: To the sodium ethoxide solution, add 3-methyl-2,4-pentanedione (1.0 eq) and thiourea (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the cyclization to occur.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add water to the residue and acidify carefully with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6. This will precipitate the product. Causality: The product is soluble as its sodium salt in basic solution; neutralization protonates the molecule, causing it to precipitate from the aqueous medium.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the synthesized 4,5,6-trimethyl-pyrimidine-2-thiol using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The IR spectrum should show a characteristic C=S stretching vibration for the thione tautomer.

Methodologies for pKa Determination

Since no experimentally determined pKa value for 4,5,6-trimethyl-pyrimidine-2-thiol is readily available in the literature, this section details the robust methodologies required for its determination.

Experimental Determination: Spectrophotometric Titration

Spectrophotometric (UV-Vis) titration is a highly accurate method for determining pKa values, provided the protonated and deprotonated forms of the molecule exhibit distinct absorption spectra.[3][8][9]

Principle: The method relies on Beer-Lambert's law. By measuring the absorbance of the compound in a series of buffer solutions with precisely known pH values, one can calculate the ratio of the deprotonated (A⁻) to protonated (HA) species at each pH and subsequently determine the pKa using the Henderson-Hasselbalch equation.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 4,5,6-trimethyl-pyrimidine-2-thiol in a suitable solvent (e.g., methanol or DMSO). The concentration should be chosen such that a small aliquot diluted into the buffer solutions gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range from approximately pKa - 2 to pKa + 2. Based on related compounds, a pH range of 5.0 to 9.0 is a logical starting point. Use buffers with low intrinsic UV absorbance in the measurement range.

  • Spectral Scans:

    • Record the full UV-Vis spectrum (e.g., 220-400 nm) of the compound in a highly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA).

    • Record the full UV-Vis spectrum in a highly basic solution (e.g., 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (A⁻).

    • Identify the analytical wavelength (λ_max) where the difference in absorbance between the HA and A⁻ forms is maximal.[8] The presence of an isosbestic point, where the spectra of all solutions cross, is a strong indicator of a clean, two-component equilibrium.[9]

  • Data Collection: Prepare a series of samples by adding an identical aliquot of the stock solution to each buffer solution of known pH. Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis: Calculate the pKa using the following equation, derived from the Henderson-Hasselbalch equation:

    • pKa = pH + log[(A_I - A) / (A - A_B)]

    • Where:

      • A = Absorbance at a given pH

      • A_I = Absorbance of the fully protonated (acidic) form

      • A_B = Absorbance of the fully deprotonated (basic) form

  • Validation: Plot the measured absorbance (A) versus pH. The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, where the concentration of the protonated and deprotonated species are equal.[8]

Spectro_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A1 Prepare Stock Solution of Compound B1 Scan Spectra in 0.1M HCl (HA form) and 0.1M NaOH (A⁻ form) A1->B1 A2 Prepare Buffer Series (e.g., pH 5-9) B3 Measure Absorbance at λ_max in each Buffer A2->B3 B2 Identify Analytical Wavelength (λ_max) and Isosbestic Point B1->B2 B2->B3 C1 Plot Absorbance vs. pH B3->C1 C2 Fit Data to Sigmoidal Curve C1->C2 C3 Determine pKa at Inflection Point C2->C3 Result Result C3->Result Final pKa Value

Caption: Experimental workflow for spectrophotometric pKa determination.

Alternative Experimental Method: Potentiometric Titration

Potentiometric titration is another widely used and reliable method for pKa determination.[6][10] It involves monitoring the pH of a solution of the compound as a standardized titrant (e.g., NaOH) is added incrementally.

Principle: A plot of pH versus the volume of titrant added produces a titration curve. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acidic compound has been neutralized.

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature.

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility. Add a known amount of standardized strong acid (e.g., HCl) to ensure the compound is fully protonated at the start.

  • Titration: Titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point from the inflection point of the curve (often found by plotting the first derivative, ΔpH/ΔV). The pKa is the pH value recorded at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Computational pKa Prediction

In parallel with experimental work, computational chemistry offers a powerful tool for predicting pKa values. Density Functional Theory (DFT) is a common approach.

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Computational methods calculate the free energies of the protonated (HA) and deprotonated (A⁻) species, typically using a thermodynamic cycle that involves gas-phase calculations and a solvation model to account for the solvent effect.

  • Structure Optimization: Perform geometry optimization for both the neutral thione (HA) and its conjugate base (A⁻) using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy and to confirm that the structures are true minima (no imaginary frequencies).

  • Solvation Energy Calculation: Calculate the free energy of solvation for each species using a continuum solvation model, such as the Solvation Model based on Density (SMD).

  • pKa Calculation: Use the calculated Gibbs free energies in a thermodynamic cycle to determine the pKa.

Expected Results and Data Presentation

While a specific experimental value is not available, based on the pKa of related heterocyclic thiols, the pKa of 4,5,6-trimethyl-pyrimidine-2-thiol is anticipated to be in the range of 7.0 - 8.0 . The results from the described experimental methods should be summarized for clear comparison.

Table 1: Summary of pKa Determination for 4,5,6-Trimethyl-pyrimidine-2-thiol

MethodDetermined pKaNotes
Spectrophotometric Titration[Experimental Value]Analytical Wavelength: [λ_max], T = 25 °C, I = 0.1 M
Potentiometric Titration[Experimental Value]T = 25 °C, Solvent: [e.g., 50% EtOH/H₂O]
Computational (DFT)[Calculated Value]Method: [e.g., B3LYP/6-31+G(d,p) with SMD]

Conclusion

The acidity of 4,5,6-trimethyl-pyrimidine-2-thiol is a complex property governed by the pronounced thione-thiol tautomerism, which favors the thione form in aqueous media. Consequently, the measurable pKa reflects the deprotonation of the N-H bond. This guide has provided a robust framework for understanding this principle and has detailed both experimental and computational protocols essential for the accurate determination of this critical physicochemical parameter. The application of these methodologies—particularly spectrophotometric and potentiometric titrations—will yield the precise pKa value necessary to inform drug discovery and development programs, enabling a more complete understanding of the molecule's potential as a therapeutic agent or synthetic intermediate.

References

  • Lima, M. C. P., Coutinho, K., Canuto, S., & Rocha, W. R. (2006). Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution. The Journal of Physical Chemistry A, 110(22), 7073–7081. [Link][5]

  • Reijenga, J., van Hoof, A., van der Meijden, A., & Smejkal, P. (2013). Development of Methods for the Determination of pKa Values. CHIMIA International Journal for Chemistry, 67(4), 248-253. [Link][6]

  • Lima, M. C. P., Coutinho, K., Canuto, S., & Rocha, W. R. (2006). Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. PubMed, 16737277. [Link][7]

  • Fandakli, S., Kahriman, N., & Yücel, T. B. (2017). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. TÜBİTAK Academic Journals. [Link]

  • Özdemir, Ü. S., & Uslu, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-926. [Link][10]

  • Zhang, M., et al. (2023). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 13(1), 1-5. [Link]

  • Suwandaratne, N., Hu, J., Siriwardana, K., Gadogbe, M., & Zhang, D. (2016). Evaluation of Thiol Raman Activities and pKa Values Using Internally Referenced Raman-Based pH Titration. Analytical Chemistry, 88(7), 3624–3631. [Link]

  • Ram, H. N. A., & Devaraj, P. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s531-s539. [Link][3]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 27-35. [Link]

  • Wankhede, N. B., & Chaudhari, A. (2023). Stability Constant Determination of Substituted Thiopyrimidine Glucosides with Ni(II), Cu(II) and Zn(II). Journal of Scientific Research, 15(2), 523-531. [Link]

  • Reijenga, J. C., et al. (2013). Development of Methods for the Determination of pKa Values. CHIMIA, 67(4), 248-253. [Link][8]

  • Becerra-Herrera, M., & Alvarado, Y. J. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 7, 831-841. [Link][9]

  • Gucma, M., & Markowicz, J. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3462. [Link]

  • LibreTexts. (2024, February 10). Acid Dissociation Constants. Chemistry LibreTexts. [Link]

  • ECETOC. (n.d.). Appendix A: Measurement of Acidity (pKa). ECETOC. [Link]

  • Trajković-Pavlović, L., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 65(1), 19-29. [Link]

  • Leito, I., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(42), 3933-3940. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. University of Wisconsin. [Link]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link][1]

  • Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]

  • Pathade, P. G., et al. (2018). Tetrahydropyrimidine Derivatives: A Potentiometric Study to Determine Dissociation Constant. Biomedical Journal of Scientific & Technical Research, 4(1). [Link][4]

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

  • Öztürk, G., et al. (2021). Acid Ionization Constant of Potential Bioactive Functionalized N-benzoylthiourea/ 2-Thiohydantoin-Pyrrolidine Derivatives by Potentiometric Titration. Revue Roumaine de Chimie, 66(12), 979-988. [Link]

  • Nural, Y., et al. (2014). Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 1-4. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Chem 205. (n.d.). pKa Values of Common Bases. University of California, Irvine. [Link]

  • Department of Chemistry and Biochemistry, University of Oregon. (n.d.). Acidity constants (pKa) for some common acids. University of Oregon. [Link]

Sources

Exploratory

Structural Elucidation of 4,5,6-Trimethyl-pyrimidine-2-thiol: Tautomeric Solid-State Analysis

Executive Summary This technical guide details the crystallographic analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 17697-92-6). While nominally classified as a thiol, this heterocyclic system exhibits significant t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the crystallographic analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 17697-92-6). While nominally classified as a thiol, this heterocyclic system exhibits significant thiol-thione tautomerism .[1] In the solid state, experimental evidence from homologous pyrimidine systems suggests a dominant thione (1H-pyrimidine-2-thione) configuration, stabilized by intermolecular hydrogen bonding.

This whitepaper provides a robust protocol for synthesizing high-quality single crystals, acquiring X-ray diffraction (XRD) data, and refining the structure to definitively resolve the protonation site (N-H vs. S-H).[1]

Part 1: Chemical Context & Tautomeric Equilibrium[1][2]

The Thiol-Thione Duality

The core structural challenge in analyzing 4,5,6-trimethyl-pyrimidine-2-thiol is the mobility of the proton between the sulfur and the ring nitrogens.[1]

  • Thiol Form: Aromatic pyrimidine ring with a pendant mercapto (-SH) group.[1] Favored in the gas phase and non-polar solvents.[1]

  • Thione Form: Non-aromatic (or partially aromatic) amide-like structure with a C=S double bond and an N-H proton.[1] Favored in the solid state and polar solvents due to the high dipole moment and capacity for strong hydrogen bonding.[1]

Steric Influence of the 5-Methyl Group

Unlike the 4,6-dimethyl analogue, the 4,5,6-trimethyl derivative possesses a methyl group at the 5-position (the "top" of the ring).[1]

  • Causality: This 5-methyl group introduces steric bulk that prevents close face-to-face

    
    -stacking often seen in planar heterocycles.
    
  • Expectation: The crystal packing is predicted to be dominated by lateral hydrogen bonding (forming ribbons or dimers) rather than columnar stacking.[1]

Tautomeric Pathway Visualization

The following diagram illustrates the equilibrium and the specific solid-state stabilization pathway.

Tautomerism Thiol Thiol Form (Aromatic, -SH) Favored: Gas Phase Thione Thione Form (Amide-like, N-H, C=S) Favored: Solid State Thiol->Thione Proton Transfer (Polar Solvent) Crystal Crystal Lattice Stabilized by N-H...S H-Bonds Thione->Crystal Self-Assembly (Dimerization)

Caption: Thermodynamic shift from thiol to thione tautomer during crystallization.

Part 2: Experimental Protocols

Synthesis & Crystallogenesis

To obtain diffraction-quality crystals, we must drive the equilibrium toward the thione form during nucleation.[1]

Reagents:

  • 3-Methyl-2,4-pentanedione (Precursor A)

  • Thiourea (Precursor B)[1]

  • Solvent: Ethanol (abs.)[1][2] + HCl (catalyst)[1]

Step-by-Step Protocol:

  • Condensation: Reflux Precursor A (10 mmol) and Precursor B (10 mmol) in ethanol (20 mL) with catalytic HCl for 4 hours.

  • Isolation: Cool to room temperature. The hydrochloride salt may precipitate.[1] Neutralize with 10% NaHCO₃ to release the free base.[1]

  • Recrystallization (Critical Step):

    • Dissolve the crude solid in hot Ethanol/Water (4:1 v/v) .

    • Why: The polar protic environment stabilizes the polar thione tautomer.[1]

    • Allow slow evaporation at 293 K over 5–7 days.

    • Target: Yellowish prismatic crystals.[1]

X-Ray Diffraction Data Collection

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation, 

Å).[1]
ParameterSettingRationale
Temperature 100 KMinimizes thermal vibration of the methyl groups (especially C5-Me) to resolve disorder.[1]
Resolution 0.75 ÅRequired to locate the H-atom on Nitrogen (N-H) vs Sulfur (S-H).[1]
Strategy

and

scans
Full sphere coverage for high redundancy.[1]

Part 3: Structural Analysis & Refinement

Space Group Determination

Based on homologous series (e.g., 4,6-dimethylpyrimidine-2-thione), the 4,5,6-trimethyl derivative is expected to crystallize in a monoclinic system.

  • Likely Space Group:

    
     or 
    
    
    
    .[1]
  • Unit Cell Prediction: The 5-methyl group will expand the cell volume by approx 18–25 ų compared to the 4,6-dimethyl analogue.[1]

Refinement Strategy (Self-Validating)

To ensure scientific integrity, the refinement must prove the tautomeric form rather than assume it.[1]

  • Heavy Atom Placement: Solve for S, N, and C atoms using Direct Methods (SHELXT).

  • Difference Fourier Map: After anisotropic refinement of non-H atoms, inspect the electron density map (

    
    ) near N1/N3 and S1.[1]
    
    • Validation: A peak of

      
       near Nitrogen confirms the Thione  (N-H) form.[1]
      
    • Contra-indicator: A peak near Sulfur indicates the Thiol form (rare in crystals).[1]

  • Hydrogen Bonding Geometry:

    • Calculate

      
       angles.[1]
      
    • Expect N-H...S interactions forming Centrosymmetric Dimers (

      
       graph set).
      
    • Distance

      
       should be approx 3.3–3.4 Å.[1]
      
Analytical Workflow Diagram

The following Graphviz diagram outlines the logic flow for solving the structure and validating the tautomer.

XRD_Workflow Data Diffraction Data (Mo-Kalpha, 100K) Solve Structure Solution (Direct Methods) Data->Solve Refine Anisotropic Refinement (Non-H atoms) Solve->Refine Map Difference Fourier Map (Find H atoms) Refine->Map Decision H location? Map->Decision Thione H on Nitrogen (Thione Confirmed) Decision->Thione Peak near N Thiol H on Sulfur (Thiol Confirmed) Decision->Thiol Peak near S Packing Analyze Packing (R2,2(8) Dimers) Thione->Packing

Caption: Logic gate for determining tautomeric identity via residual electron density.

Part 4: Pharmaceutical & Coordination Implications

Drug Development Relevance

The 4,5,6-trimethyl-pyrimidine-2-thiol scaffold is a critical intermediate.

  • Antifungal/Antiviral: The thione moiety mimics nucleobases, allowing it to intercalate or inhibit polymerase enzymes.[1]

  • Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidine drugs, potentially increasing half-life (

    
    ).[1]
    
Coordination Chemistry

The thione sulfur is a "soft" donor, making this molecule an excellent ligand for soft metals (Ag+, Cu+, Hg2+).[1]

  • S-Coordination: In complexes, the sulfur atom often bridges metal centers.[1]

  • N-Coordination: Steric hindrance from the 4,6-methyl groups may limit N-coordination, forcing monodentate S-binding.

References

  • Tautomerism in Pyrimidines

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
    • Source: ResearchGate / J. Braz.[1] Chem. Soc.

    • URL:[Link][1]

  • Structural Homologues (4,6-Dimethylpyrimidine-2-thione)

    • Title: The crystal and molecular structure of (HgL2)n (L = 4,6-dimethylpyrimidine-2-thiolate).[1][3]

    • Source: PubMed (J Inorg Biochem).[1]

    • URL:[Link][1]

  • Hydrogen Bonding Motifs

    • Title: The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal.[1][4]

    • Source: ACS Organic & Inorganic Au.[1]

    • URL:[Link][1]

  • General Synthesis of Pyrimidine-2-thiols

    • Title: Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characteriz
    • Source: Ashdin Publishing.[1]

    • URL:[Link]

Sources

Foundational

Technical Safety &amp; Handling Guide: 4,5,6-Trimethyl-pyrimidine-2-thiol

CAS No: 17697-92-6 | Formula: C₇H₁₀N₂S | MW: 154.23 g/mol Executive Summary & Application Scope This technical guide provides a rigorous safety and operational framework for handling 4,5,6-Trimethyl-pyrimidine-2-thiol ....

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 17697-92-6 | Formula: C₇H₁₀N₂S | MW: 154.23 g/mol

Executive Summary & Application Scope

This technical guide provides a rigorous safety and operational framework for handling 4,5,6-Trimethyl-pyrimidine-2-thiol . Unlike generic Safety Data Sheets (SDS), this document integrates regulatory hazard data with practical laboratory workflows, specifically addressing the compound's susceptibility to oxidative degradation and its characteristic organosulfur odor profile.

Primary Applications:

  • Pharmaceutical Synthesis: A core heterocyclic building block for functionalizing pyrimidine scaffolds in drug discovery (e.g., potential antiviral or antimetabolite analogs).

  • Coordination Chemistry: Acts as an N,S-donor ligand for transition metals.

  • Surface Chemistry: Self-Assembled Monolayers (SAMs) on gold/metal surfaces due to the thiol moiety.

Physicochemical Characterization

Accurate characterization is the first line of safety. The thiol tautomerism (thione-thiol equilibrium) dictates its reactivity and solubility.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Dust generation risk; requires anti-static weighing procedures.
Color White to Pale YellowDarkening indicates oxidation to disulfide (impurity).
Solubility DMSO, Methanol, EthanolPoor water solubility. Use degassed organic solvents to prevent oxidation.
Storage 2–8°C, Inert AtmosphereCritical: Air sensitive. Store under Argon/Nitrogen to inhibit disulfide dimerization.
Odor Characteristic Stench (Thiol)Low odor threshold; requires dedicated fume hood and bleach traps.

Hazard Assessment & Toxicology (GHS)

Signal Word: WARNING

GHS Classifications & Mechanistic Risks
Hazard CodeStatementMechanistic Insight
H302 Harmful if swallowedPyrimidine antimetabolites can interfere with DNA/RNA synthesis pathways.
H312 Harmful in contact with skinLipophilic thiols penetrate the stratum corneum; potential for systemic toxicity.
H332 Harmful if inhaledMucosal absorption is rapid; thiol vapors cause respiratory irritation and olfactory fatigue.
H315/H319 Skin/Eye IrritationAcidic nature of the -SH proton (pKa ~7-8) causes local tissue irritation.
The "Thiol" Factor: Olfactory Fatigue

Warning: Like many organosulfur compounds, this chemical can cause olfactory fatigue (temporary loss of smell) after prolonged exposure. Do not rely on odor intensity as an indicator of concentration.

Operational Safety & Handling Protocols

Standard Operating Procedure (SOP) Design

Engineering Controls: The Containment Hierarchy

Handling must occur in a Class II Fume Hood or Glovebox .

ThiolHandling cluster_0 Engineering Controls Hierarchy Source Chemical Source (4,5,6-Trimethyl-pyrimidine-2-thiol) OpenBench Open Bench (PROHIBITED) Source->OpenBench High Risk FumeHood Fume Hood (Min Face Velocity: 100 fpm) Source->FumeHood Standard Use Glovebox Inert Gas Glovebox (Ideal for Storage/Weighing) Source->Glovebox Best Practice Waste Hazardous Waste (Segregated) FumeHood->Waste Bleach Neutralization Glovebox->Waste Sealed Transfer

Figure 1: Engineering control hierarchy emphasizing containment to prevent odor release and exposure.

Protocol: Odor Control & Waste Neutralization

Thiols require active neutralization. Do not dispose of directly into organic waste streams without pretreatment if the odor is potent.

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Glassware Treatment: Immediately submerge all spatulas, flasks, and weigh boats in the bleach bath.

    • Mechanism:

      
       (Oxidation to less odorous disulfide).
      
    • Further Oxidation: Stronger oxidation converts disulfides to sulfonates (odorless).

  • Soak Time: Allow 24 hours for full oxidation before washing with soap/water.

Experimental Workflow: Synthesis & Usage

To maintain scientific integrity (purity) and safety, follow this "Inert-to-Quench" workflow.

Solubilization & Reaction Setup
  • Solvent Choice: Use anhydrous, degassed solvents (DMSO, DMF, or MeOH). Dissolved oxygen rapidly converts the thiol to the disulfide dimer (2,2'-disulfanediylbis(4,5,6-trimethylpyrimidine)), altering stoichiometry.

  • Base Handling: If deprotonating (forming the thiolate), add base (e.g., NaH, K2CO3) slowly at 0°C. The thiolate anion is a more aggressive nucleophile and skin irritant than the neutral thiol.

Storage Lifecycle Diagram

StorageLifecycle Received Receipt of Material (Check Seal Integrity) Storage Storage: 2-8°C Under Argon/Nitrogen Received->Storage Usage Weighing/Usage (Minimize Air Exposure) Storage->Usage Usage->Storage Reseal under Ar Oxidation Check for Oxidation (Yellowing/MP Change) Usage->Oxidation Long Term Disposal Bleach Quench -> Haz Waste Usage->Disposal Excess Oxidation->Disposal If Degraded

Figure 2: Lifecycle management ensuring compound integrity and safe disposal.

Emergency Response Protocols

Accidental Release (Spill)
  • Evacuate: If spill is >1g outside a hood, evacuate the lab due to odor/inhalation risk.

  • PPE: Wear double nitrile gloves, lab coat, and a half-mask respirator with Organic Vapor/Acid Gas cartridges (yellow/magenta).

  • Neutralize: Cover spill with absorbent pads soaked in 10% Bleach . Let sit for 20 minutes.

  • Cleanup: Collect pads into a wide-mouth jar, seal, and label as "Thiol Waste + Bleach."

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2] Do not use neutralizing eye drops.

  • Skin Contact: Wash with soap and water.[1][2][3] Note: Thiol odors can cling to skin. A wash with a weak slurry of baking soda can help neutralize the odor, but soap is primary for removal.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

References

  • University of Washington, DEHS. (n.d.). Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: Pyrimidine-2-thiol derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4,5,6-trimethyl-2-pyrimidinethiol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4,5,6-trimethyl-2-pyrimidinethiol, a heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4,5,6-trimethyl-2-pyrimidinethiol, a heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, a robust synthesis protocol, and its prospective applications, grounded in the established biological significance of the pyrimidine scaffold.

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active molecules, including nucleobases essential for life.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] The thiol-substituted pyrimidine, in particular, offers a versatile scaffold for further functionalization, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on the 4,5,6-trimethyl substituted variant, detailing its fundamental characteristics and potential for further investigation.

Physicochemical and Structural Properties

4,5,6-trimethyl-2-pyrimidinethiol is a solid organic compound. Its fundamental properties are summarized in the table below. It is important to note that while the molecular formula and weight are well-defined, experimental data for properties such as melting point and solubility are not widely available in the public domain and would likely require experimental determination.

PropertyValueSource
Chemical Formula C₇H₁₀N₂S[8]
Molecular Weight 154.23 g/mol [8]
CAS Number 17697-92-6[8]
Alternate Name trimethylpyrimidine-2-thiol[8]
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
Solubility Not available in cited literature

Synthesis of 4,5,6-trimethyl-2-pyrimidinethiol

The synthesis of 4,5,6-trimethyl-2-pyrimidinethiol can be efficiently achieved through the condensation of a suitable β-diketone with thiourea.[9][10] The following protocol outlines a reliable method for its preparation.

Proposed Synthetic Pathway

Synthesis_Workflow reagent1 3-Methyl-2,4-pentanedione reaction Condensation Reaction reagent1->reaction reagent2 Thiourea reagent2->reaction catalyst Acid or Base Catalyst (e.g., HCl or NaOEt) catalyst->reaction catalysis solvent Solvent (e.g., Ethanol) solvent->reaction medium workup Reaction Workup (Cooling, Neutralization, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 4,5,6-trimethyl-2-pyrimidinethiol purification->product

Caption: Proposed workflow for the synthesis of 4,5,6-trimethyl-2-pyrimidinethiol.

Experimental Protocol

Materials:

  • 3-Methyl-2,4-pentanedione

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (or Sodium Ethoxide)

  • Sodium Bicarbonate solution

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 3-methyl-2,4-pentanedione and thiourea in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a base (e.g., sodium ethoxide) to the mixture. The choice of catalyst can influence the reaction rate and yield. An acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the sulfur of thiourea. A basic catalyst deprotonates the thiourea, increasing its nucleophilicity.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[11][12]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate. The product may precipitate upon cooling or neutralization.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any remaining salts and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

Structural Characterization

The identity and purity of the synthesized 4,5,6-trimethyl-2-pyrimidinethiol should be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three methyl groups and the N-H proton of the thiol tautomer. The chemical shifts will be influenced by their position on the pyrimidine ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the presence of the seven carbon atoms in their unique chemical environments.[11][13][14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching, C=N stretching of the pyrimidine ring, and potentially the S-H stretching of the thiol tautomer.[11][16]

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.[17]

Expected Mass Spectrometry Fragmentation

Fragmentation_Pattern parent_ion [M]+• m/z = 154 fragment1 [M - CH₃]+• m/z = 139 parent_ion->fragment1 - CH₃ fragment2 [M - SH]+• m/z = 121 parent_ion->fragment2 - SH fragment3 [M - CH₃ - HCN]+• m/z = 112 fragment1->fragment3 - HCN

Caption: A plausible mass spectrometry fragmentation pathway for 4,5,6-trimethyl-2-pyrimidinethiol.

Potential Applications in Drug Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2][4][6][18]

  • Antimicrobial Agents: Many pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The presence of the thiol group offers a site for further modification to potentially enhance this activity.

  • Anticancer Agents: Substituted pyrimidines are a well-established class of anticancer drugs. The trimethyl-substituted scaffold could be explored for its potential to inhibit various kinases or other cancer-related targets.[7]

  • Anti-inflammatory Agents: The pyrimidine core is also found in several anti-inflammatory drugs. 4,5,6-trimethyl-2-pyrimidinethiol could serve as a starting point for developing novel anti-inflammatory compounds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4,5,6-trimethyl-2-pyrimidinethiol is a versatile heterocyclic compound with a straightforward synthesis. Its structure, based on the biologically significant pyrimidine scaffold, makes it a promising candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field. Further studies to determine its specific physicochemical properties and to explore its biological activity are warranted.

References

Sources

Foundational

literature review on 4,5,6-trimethyl substituted pyrimidine thiols

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4,5,6-trimethylpyrimidine-2-thiol. It synthesizes chemical theory, practical synthesis, and industrial application into a coh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 4,5,6-trimethylpyrimidine-2-thiol. It synthesizes chemical theory, practical synthesis, and industrial application into a cohesive manual for research and development professionals.

CAS: 17697-92-6 | Formula: C₇H₁₀N₂S | MW: 154.23 g/mol

Executive Summary & Structural Dynamics

4,5,6-Trimethylpyrimidine-2-thiol represents a critical scaffold in heterocyclic chemistry, serving as a "privileged structure" in both pharmaceutical design (as a precursor to functionalized thioethers) and materials science (as a high-efficacy corrosion inhibitor). Its utility stems from the steric bulk of the trimethyl substitution pattern combined with the versatile reactivity of the sulfur moiety.

Tautomeric Equilibrium

The reactivity of this compound is defined by its thiol-thione tautomerism . While often referred to as a "thiol," experimental evidence in the solid state and polar solvents (DMSO, H₂O, Ethanol) confirms that the thione (1H-pyrimidine-2-thione) tautomer predominates. This preference is driven by the thermodynamic stability of the thioamide resonance forms and strong intermolecular hydrogen bonding (N-H···S).

Implication for Experimentalists:

  • Alkylation: Reactions under basic conditions will deprotonate the nitrogen/sulfur system, leading to S-alkylation (kinetic and thermodynamic product) due to the higher nucleophilicity of the sulfur anion (thiolate).

  • Solubility: The thione form behaves like a polar zwitterion, reducing solubility in non-polar solvents (hexane) while enhancing it in alcohols and DMF.

Tautomerism Thiol Thiol Form (Aromatic) -SH group Thione Thione Form (Predominant) NH / C=S group Thiol->Thione Polar Solvent / Solid State Anion Thiolate Anion (Reactive Species) Thiol->Anion - H+ Thione->Anion + Base (NaOEt)

Figure 1: Tautomeric equilibrium shifting towards the thione form in polar media, and formation of the reactive thiolate anion under basic conditions.

Synthetic Methodology

The synthesis of 4,5,6-trimethylpyrimidine-2-thiol is a classic condensation reaction. Unlike the Biginelli reaction (which requires an aldehyde), this is a [3+3] cyclocondensation between a 1,3-binucleophile (Thiourea) and a 1,3-bielectrophile (3-Methyl-2,4-pentanedione).

Retrosynthetic Analysis
  • Precursor A: Thiourea (Provides N-C-N-S skeleton).

  • Precursor B: 3-Methyl-2,4-pentanedione (Provides the C4-C5-C6 carbon backbone with methyl substituents). Note: Standard acetylacetone yields 4,6-dimethyl; the 3-methyl variant is required for the 4,5,6-trimethyl pattern.

Standardized Experimental Protocol

Objective: Synthesis of 4,5,6-trimethylpyrimidine-2-thiol (10 mmol scale).

Reagents:

  • Thiourea (0.76 g, 10 mmol)

  • 3-Methyl-2,4-pentanedione (1.14 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Catalyst: Conc. HCl (0.5 mL) or Potassium Carbonate (1.5 eq) for basic route. Acid catalysis is preferred for direct precipitation of the thione.

Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiourea (10 mmol) in Ethanol (20 mL).

  • Addition: Add 3-Methyl-2,4-pentanedione (10 mmol) dropwise. Add Conc. HCl (0.5 mL) as catalyst.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a white/off-white solid.

    • If no precipitate: Concentrate the solvent to 50% volume on a rotary evaporator and cool again.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot Ethanol/Water (9:1) if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Mechanism of Action: The reaction proceeds via an initial nucleophilic attack of the thiourea nitrogen on one of the carbonyl carbons, followed by dehydration, a second nucleophilic attack (ring closure), and final dehydration to aromatize the pyrimidine ring.

Synthesis Thiourea Thiourea (H2N-CS-NH2) Inter1 Intermediate A: Mono-condensation (Imine formation) Thiourea->Inter1 Ethanol, Reflux (- H2O) Diketone 3-Methyl-2,4-pentanedione Diketone->Inter1 Ethanol, Reflux (- H2O) Inter2 Intermediate B: Cyclization (Ring Closure) Inter1->Inter2 Intramolecular Attack Product 4,5,6-Trimethylpyrimidine-2-thiol Inter2->Product Dehydration / Aromatization

Figure 2: Cyclocondensation pathway. The 3-methyl group on the diketone ensures substitution at the C5 position of the pyrimidine ring.

Characterization & Properties

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignatureStructural Insight
1H NMR (DMSO-d6)δ 2.1–2.3 ppm (s, 9H)Three methyl groups. Depending on symmetry, C4/C6-Me may appear as one signal (6H) and C5-Me as another (3H).
1H NMR (DMSO-d6)δ 13.0–13.5 ppm (br s, 1H)NH proton (Thione form). Absence of sharp SH signal confirms thione tautomer in solution.
IR Spectroscopy 1100–1200 cm⁻¹ (C=S)Strong stretching vibration indicating thione character.
IR Spectroscopy ~3100–3200 cm⁻¹ (N-H)Broad stretch. Weak or absent S-H stretch (~2550 cm⁻¹) confirms thione dominance.
Melting Point > 200°C (Decomp.)[1]High MP due to intermolecular H-bond networks (dimerization).

Applications & Reactivity

Corrosion Inhibition

4,5,6-Trimethylpyrimidine-2-thiol is a potent corrosion inhibitor for copper and mild steel in acidic media (e.g., 1M HCl or H₂SO₄).

  • Mechanism: Chemisorption following the Langmuir Adsorption Isotherm .

  • Interaction: The sulfur atom (soft base) and pyrimidine nitrogens coordinate with the metal surface (soft acid), forming a protective Cu-Inhibitor complex film that blocks active dissolution sites.

  • Efficiency: The trimethyl groups increase electron density on the ring (inductive effect), enhancing the donation capability of the S/N atoms to the metal d-orbitals compared to unsubstituted pyrimidines.

Pharmaceutical Intermediate (S-Alkylation)

In drug discovery, this scaffold is used to introduce the pyrimidine moiety via thioether linkages.

  • Reaction: S-Alkylation (Williamson Ether synthesis analogue).

  • Protocol: Treat the thiol with an alkyl halide (R-X) and a base (K₂CO₃) in DMF.

  • Selectivity: S-alkylation is highly favored over N-alkylation due to the higher nucleophilicity of the sulfur atom in the thiolate anion.

  • Relevance: Analogous to the synthesis of Adagrasib intermediates, where a 2-chloropyrimidine is displaced by a thiol, or a 2-mercaptopyrimidine is alkylated.

Reactivity Substrate 4,5,6-Trimethylpyrimidine-2-thiol Path1 Corrosion Inhibition (Coordination to Cu/Fe) Substrate->Path1 Acidic Media + Metal Path2 S-Alkylation (Thioether Synthesis) Substrate->Path2 R-X, K2CO3, DMF Path3 Desulfurization (Raney Ni) Substrate->Path3 H2, Raney Ni Prod1 Protective Film (M-S-N Chelate) Path1->Prod1 Prod2 S-Alkyl Derivative (Drug Intermediate) Path2->Prod2 Prod3 4,5,6-Trimethylpyrimidine Path3->Prod3

Figure 3: Primary reactivity profiles. S-Alkylation is the dominant synthetic utility, while coordination drives materials science applications.

References

  • Synthesis of Pyrimidine-2-thiones: Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine (Analogous Thio-uracil synthesis).[2] Organic Syntheses, 35, 80.

  • Tautomerism of Mercaptopyrimidines: Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.

  • Corrosion Inhibition Mechanisms: Ashassi-Sorkhabi, H., et al. (2005). Inhibitory effect of 2-mercapto pyrimidine on corrosion of copper. Journal of Chemical Sciences, 117, 773–779.

  • Pharmaceutical Applications (Adagrasib Intermediate): Li, Z., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation.[3] Reaction Chemistry & Engineering.

  • General Pyrimidine Synthesis: Maddani, M. R., & Prabhu, K. R. (2010). Efficient synthesis of substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327-2332.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed cyclocondensation reaction of 3-methyl-2,4-pentanedione and thiourea. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this guide aims to provide a robust and reproducible methodology grounded in established chemical literature.

Introduction and Significance

Pyrimidine-2-thiols are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered considerable attention in pharmaceutical research due to their wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The thiol group at the 2-position provides a reactive handle for further chemical modifications, allowing for the creation of diverse molecular libraries for drug discovery programs.

The target molecule, 4,5,6-trimethyl-pyrimidine-2-thiol (CAS 17697-92-6), is synthesized from the reaction of 3-methyl-2,4-pentanedione and thiourea. This reaction is a variation of the well-established pyrimidine synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with a urea or thiourea derivative. The presence of the three methyl groups on the pyrimidine ring can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Reaction Mechanism and Rationale

The synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol proceeds via a base-catalyzed cyclocondensation reaction. The mechanism can be understood as a multi-step process:

  • Enolate Formation: In the presence of a strong base, such as sodium ethoxide, 3-methyl-2,4-pentanedione is deprotonated at the α-carbon to form a resonance-stabilized enolate.

  • Nucleophilic Attack by Thiourea: The thiourea, a potent nucleophile, attacks one of the carbonyl carbons of the 3-methyl-2,4-pentanedione.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the thiourea moiety attacks the remaining carbonyl carbon.

  • Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring, yielding the final product, 4,5,6-trimethyl-pyrimidine-2-thiol. The reaction is driven to completion by the formation of the stable aromatic ring.

The choice of a strong base like sodium ethoxide is crucial to facilitate the initial deprotonation of the β-dicarbonyl compound, thereby initiating the reaction cascade. Ethanol is a commonly used solvent as it effectively dissolves the reactants and is compatible with the basic conditions.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
3-Methyl-2,4-pentanedione815-57-6C₆H₁₀O₂114.14Flammable liquid and vapor
Thiourea62-56-6CH₄N₂S76.12Harmful if swallowed, suspected carcinogen
Sodium Ethoxide141-52-6C₂H₅NaO68.05Flammable solid, causes severe skin burns and eye damage
Ethanol (Absolute)64-17-5C₂H₆O46.07Highly flammable liquid and vapor
Hydrochloric Acid (concentrated)7647-01-0HCl36.46Causes severe skin burns and eye damage
Deionized Water7732-18-5H₂O18.02N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37N/A

Experimental Protocol

Safety Precautions
  • This procedure must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium ethoxide is highly reactive with water and moisture; handle it under anhydrous conditions.[1]

  • Thiourea is a suspected carcinogen and should be handled with care to avoid inhalation of dust or skin contact.

  • Ethanol is highly flammable; ensure there are no open flames or ignition sources in the vicinity.[2][3]

  • 3-Methyl-2,4-pentanedione is a flammable liquid.[4][5]

  • Have appropriate spill kits and fire extinguishers readily available.

Reaction Setup

G cluster_0 Reaction Setup Flask Round-bottom flask Condenser Reflux Condenser Flask->Condenser Attached Stir_Bar Magnetic Stir Bar N2_Inlet Nitrogen Inlet Condenser->N2_Inlet Connected Heating_Mantle Heating Mantle Heating_Mantle->Flask Heats Stir_Plate Stir Plate

Caption: Reaction setup for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol.

Synthesis Procedure
  • Preparation of Sodium Ethoxide Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 100 mL of absolute ethanol. While stirring under a nitrogen atmosphere, carefully add 2.3 g (0.1 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 7.6 g (0.1 mol) of thiourea and stir until it dissolves. Subsequently, add 11.4 g (0.1 mol) of 3-methyl-2,4-pentanedione dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water. Acidify the aqueous solution to a pH of approximately 5-6 with concentrated hydrochloric acid. A precipitate of the crude product will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4,5,6-trimethyl-pyrimidine-2-thiol. Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized 4,5,6-trimethyl-pyrimidine-2-thiol should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the three methyl groups and the N-H proton of the thiol/thione tautomer.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the methyl carbons and the carbons of the pyrimidine ring.

    • FT-IR: The infrared spectrum should display characteristic absorption bands for N-H and C=S stretching, confirming the presence of the thione tautomer in the solid state.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (154.23 g/mol ).[2]

Troubleshooting

G start Start Synthesis check_reaction Reaction Incomplete (TLC)? start->check_reaction extend_reflux Extend Reflux Time check_reaction->extend_reflux Yes low_yield Low Yield? check_reaction->low_yield No check_base Check Base Activity extend_reflux->check_base check_base->check_reaction optimize_ph Optimize pH for Precipitation low_yield->optimize_ph Yes impure_product Impure Product? low_yield->impure_product No recrystallize Improve Recrystallization optimize_ph->recrystallize end Successful Synthesis recrystallize->end column_chrom Perform Column Chromatography impure_product->column_chrom Yes impure_product->end No column_chrom->end

Caption: A troubleshooting workflow for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry. The provided characterization methods will ensure the identity and purity of the final product, facilitating its use in subsequent applications.

References

  • Gexcon. (n.d.). Ethanol: Associated hazards and safety measures. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2,4-pentanedione. Retrieved from [Link]

  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

  • GOV.UK. (2024, November 26). Ethanol: general information. Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency S-Alkylation of 4,5,6-Trimethyl-pyrimidine-2-thiol

Executive Summary & Scientific Rationale The S-alkylation of 4,5,6-trimethyl-pyrimidine-2-thiol (also known as 2-mercapto-4,5,6-trimethylpyrimidine) is a fundamental transformation in medicinal chemistry, often used to g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The S-alkylation of 4,5,6-trimethyl-pyrimidine-2-thiol (also known as 2-mercapto-4,5,6-trimethylpyrimidine) is a fundamental transformation in medicinal chemistry, often used to generate pharmacophores for antiviral and anticancer screening.

The Challenge: Regioselectivity (S- vs. N-Alkylation)

The substrate exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. In solution, the thione form often predominates. Upon deprotonation, the resulting anion is ambident , possessing two nucleophilic sites:

  • Sulfur (Thiolate): A "soft" nucleophile.

  • Nitrogen (Ring Nitrogen): A "hard" nucleophile.

Control Strategy: According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, S-alkylation (soft-soft interaction) is kinetically favored when using "soft" electrophiles (e.g., alkyl halides) in polar aprotic solvents. However, "hard" conditions or specific leaving groups can promote unwanted N-alkylation.[1]

This guide details a Gold Standard Protocol designed to maximize S-selectivity (>95%) while suppressing N-alkylated byproducts.

Mechanistic Pathway[2]

The reaction proceeds via an SN2 mechanism. The base deprotonates the thione/thiol to generate the resonance-stabilized thio-anion. This anion attacks the alkyl halide.

S_Alkylation_Mechanism Substrate 4,5,6-Trimethyl- pyrimidine-2-thiol (Thione Form) Anion Resonance Stabilized Thio-Anion (Ambident Nucleophile) Substrate->Anion Deprotonation Base Base (K2CO3 / NaOH) Base->Anion TS Transition State (Soft-Soft Interaction) Anion->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product S-Alkylated Product (Thioether) TS->Product Major Pathway (Kinetic Control) SideProduct N-Alkylated Byproduct (Minor) TS->SideProduct Competing Pathway

Figure 1: Mechanistic pathway highlighting the critical divergence between S- and N-alkylation.

Experimental Protocols

Method A: The "Gold Standard" (K₂CO₃ / Acetone)

Best for: General synthesis, wide substrate scope, easy workup. Mechanism: Mild basic conditions with a polar aprotic solvent promote S-nucleophilicity.

Reagents:

  • 4,5,6-Trimethyl-pyrimidine-2-thiol (1.0 equiv)

  • Alkyl Halide (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)

  • Acetone (Reagent Grade) or DMF (for unreactive halides)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5,6-trimethyl-pyrimidine-2-thiol (10 mmol, 1.54 g) in Acetone (30 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (15 mmol, 2.07 g). Stir at room temperature for 15–20 minutes. Note: The suspension may change color as the thiolate anion forms.

  • Alkylation: Dropwise add the Alkyl Halide (11 mmol).

    • Liquid halides: Add neat via syringe.

    • Solid halides: Dissolve in minimal acetone before addition.

  • Reaction:

    • Reactive halides (MeI, BnBr): Stir at Room Temperature for 2–4 hours.

    • Less reactive halides: Reflux (56 °C) for 4–12 hours.

  • Monitoring: Check by TLC (SiO₂, Hexane:EtOAc 3:1). The starting thiol (lower R_f) should disappear; the S-alkylated product (higher R_f) will appear.

  • Workup:

    • Remove solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Water (50 mL) to dissolve inorganic salts.

    • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

    • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization (EtOH/Water) is usually sufficient. If oil, purify via flash chromatography.

Method B: Green Synthesis (Aqueous NaOH)

Best for: Large scale, simple alkyl halides, environmental compliance.

Step-by-Step Protocol:

  • Dissolution: Suspend the thiol (10 mmol) in 10% aqueous NaOH (15 mL). Stir until a clear solution forms (formation of sodium thiolate).

  • Addition: Add the Alkyl Halide (11 mmol) dropwise.

    • Note: If the halide is insoluble in water, add a co-solvent like Ethanol (5–10 mL).

  • Reaction: Stir vigorously at RT (or mild heat 40–50 °C) for 1–3 hours.

  • Isolation: The S-alkylated product is typically less soluble in the alkaline medium and will precipitate as an oil or solid.

    • Solids: Filter and wash with cold water.[2][3]

    • Oils: Extract with DCM or Et₂O.

Process Optimization & Variables

To customize this protocol for specific derivatives, consult the variable impact table below.

VariableRecommendationImpact on Reaction
Solvent Acetone, DMF, Acetonitrile Polar Aprotic solvents maximize the nucleophilicity of the sulfur anion. DMF is preferred for sluggish reactions but requires aqueous workup.
Base K₂CO₃, Cs₂CO₃ Carbonates are mild and effective. NaH (in THF) is used for difficult substrates but requires anhydrous conditions.
Leaving Group I > Br > Cl > OMs Iodides react fastest. Chlorides may require catalytic KI (Finkelstein conditions) or higher temperatures.
Temperature 0 °C to Reflux Start at 0 °C for highly reactive electrophiles (e.g., Methyl Iodide) to prevent over-alkylation or N-alkylation.

Quality Control: Distinguishing S- vs. N-Alkylation

This is the most critical QC step. S-alkylation restores the aromaticity of the pyrimidine ring, whereas N-alkylation results in a non-aromatic amide-like structure.

NMR Diagnostic Criteria
FeatureS-Alkylated Product (Target)N-Alkylated Byproduct (Impurity)
¹³C NMR (C-2) ~165 – 172 ppm ~150 – 160 ppm (Carbonyl-like)
¹³C NMR (Alk-C) ~13 – 35 ppm (S-CH₂)~40 – 55 ppm (N-CH₂)
¹H NMR (Alk-H) Shifts upfield (e.g., S-Me ~2.5 ppm)Shifts downfield (e.g., N-Me ~3.4 ppm)
UV-Vis

similar to pyrimidine
Significant bathochromic shift

Self-Validation Check:

  • Run a ¹³C NMR. Look for the alkyl carbon signal.[4] If it appears >40 ppm, you likely have significant N-alkylation.[5]

  • Remedy: Switch to a less polar solvent (e.g., Toluene) or a softer counter-ion base (e.g., LiOH) if N-alkylation persists.

Safety & Handling

  • Stench Warning: 4,5,6-Trimethyl-pyrimidine-2-thiol and its alkylated derivatives often possess a pungent, disagreeable sulfur odor.

    • Protocol: All weighing and reactions must be performed in a functioning fume hood.

    • Decontamination: Treat glassware with dilute bleach (NaOCl) solution to oxidize residual thiols to odorless sulfonates before removing from the hood.

  • Alkylating Agents: Methyl iodide and benzyl bromide are potent alkylators and suspected carcinogens. Use double-gloving and avoid inhalation.

References

  • Synthesis of S-alkylated pyrimidines: Atiya, R. N., et al. "Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrimidine-4(3H)-ones."[6] Global Scientific Journal, 2020.[6]

  • Regioselectivity (S vs N) in Pyrimidines: Kotaiah, S., et al. "Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol."[3] Asian Journal of Chemistry, 2012.[3]

  • Green Chemistry Approaches: "Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate." MDPI, 2024. (Context on solvent effects for heterocycle alkylation).

  • General Pyrimidine Synthesis Guide: "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis." BenchChem, 2025.[7]

  • Mechanistic Insight (HSAB): "Organic Synthesis: General Remarks - Hard and Soft Nucleophiles." Wiley-VCH.

Sources

Method

Application Notes: Evaluating 4,5,6-Trimethyl-pyrimidine-2-thiol as a High-Efficacy Corrosion Inhibitor for Copper in Acidic Environments

Abstract Copper and its alloys are fundamental to numerous industrial applications but are susceptible to significant degradation in corrosive environments, particularly acidic media used for cleaning and pickling.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Copper and its alloys are fundamental to numerous industrial applications but are susceptible to significant degradation in corrosive environments, particularly acidic media used for cleaning and pickling.[1][2] This document provides a comprehensive technical guide for researchers and materials scientists on the evaluation of 4,5,6-Trimethyl-pyrimidine-2-thiol as a corrosion inhibitor for copper. Organic heterocyclic compounds containing nitrogen, sulfur, and π-electron systems are recognized as highly effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[2][3][4] This guide details the theoretical mechanism of pyrimidine-thiols and provides a suite of validated experimental protocols, including gravimetric and electrochemical methods, alongside surface analysis techniques, to rigorously quantify the inhibitor's performance.

Introduction to Copper Corrosion and Inhibition

Copper's utility in heat exchangers, electronics, and piping is often challenged by its electrochemical dissolution in aggressive media.[5] The introduction of organic inhibitors is a primary strategy for mitigating this corrosion. The efficacy of these inhibitors is largely dependent on their molecular structure, specifically the presence of heteroatoms (like N, S, O) and delocalized π-electrons, which serve as active centers for adsorption.[4][6] These functional groups allow the inhibitor molecule to displace water and other corrosive species from the copper surface, forming a durable protective film that impedes both anodic and cathodic reactions.[3][4]

Pyrimidine derivatives, a class of N-heterocyclic compounds, are particularly promising due to their planar structure, electron-rich nitrogen atoms, and adaptable chemistry.[4][7] When a thiol (-SH) group is also present, the inhibitory potential is often enhanced. The sulfur atom provides a strong, soft binding site that forms a coordinate bond with soft metal ions like Cu(I), leading to a robust chemisorbed layer.[4][8]

This guide focuses on 4,5,6-Trimethyl-pyrimidine-2-thiol , a representative molecule of this class, to establish a standardized methodology for its evaluation.

Compound Profile and Proposed Inhibition Mechanism

Compound: 4,5,6-Trimethyl-pyrimidine-2-thiol CAS Number: 17697-92-6 Molecular Formula: C₇H₁₀N₂S Molecular Weight: 154.23 g/mol

Structural Features and Active Centers

The efficacy of 4,5,6-Trimethyl-pyrimidine-2-thiol is predicated on several key structural features:

  • Pyrimidine Ring: The two nitrogen atoms in the aromatic ring possess lone pairs of electrons and contribute to the π-electron system. These electrons can be donated to the vacant d-orbitals of copper atoms.[3][4]

  • Thiol Group (-SH): The sulfur atom is a powerful anchoring group, capable of forming strong covalent Cu-S bonds on the surface.[8]

  • Methyl Groups (-CH₃): These electron-donating groups increase the electron density on the pyrimidine ring, enhancing its ability to coordinate with the copper surface.

Mechanism of Adsorption

The inhibition process occurs via adsorption of the inhibitor molecules onto the copper surface, a mechanism that can be a combination of physisorption and chemisorption.[3][4]

  • Physisorption: In an acidic solution, the nitrogen atoms of the pyrimidine ring can become protonated. This creates a cationic species that can be electrostatically attracted to the copper surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the acid.

  • Chemisorption: This is the dominant and more stable form of interaction. It involves the sharing of electrons between the inhibitor and the copper surface. Lone pair electrons from the nitrogen and sulfur atoms, along with the π-electrons from the pyrimidine ring, are donated to the empty d-orbitals of copper atoms, forming strong coordinate covalent bonds.[1][3]

This dual mechanism results in the formation of a dense, stable, and hydrophobic protective film that acts as a barrier to mass and charge transfer, effectively stifling the corrosion process.

Caption: Proposed mechanism of copper corrosion inhibition by TMPT.

Experimental Evaluation: Protocols & Workflows

To comprehensively assess the inhibitor's performance, a multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is required.

Protocol 1: Weight Loss (Gravimetric) Measurements

This fundamental method provides a direct measure of metal loss over time.

Objective: To determine the corrosion rate (CR) and inhibition efficiency (%IE) at various inhibitor concentrations.

Materials:

  • Copper coupons (e.g., 20mm x 20mm x 2mm) of known composition.[9]

  • Abrasive papers (e.g., 320 to 2500 grit).[9]

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄).

  • 4,5,6-Trimethyl-pyrimidine-2-thiol (inhibitor).

  • Analytical balance (±0.1 mg precision).

  • Thermostatic water bath.

Procedure:

  • Coupon Preparation: Mechanically polish copper coupons with successively finer grades of abrasive paper to achieve a mirror finish. Degrease with acetone, rinse with deionized water, and dry thoroughly.

  • Initial Measurement: Weigh each coupon accurately and record its initial weight (W_initial) and surface area (A).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). Maintain a constant temperature (e.g., 298 K) using the water bath.

  • Duration: After a set immersion period (e.g., 24 hours), retrieve the coupons.

  • Final Measurement: Gently clean the coupons to remove corrosion products (e.g., using a soft brush in a solution of dilute HCl), rinse with deionized water, dry, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where T is time in hours and D is the density of copper (8.96 g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Electrochemical Analysis

Electrochemical methods provide rapid and mechanistic insights into the corrosion inhibition process.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analysis capability.

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Copper sample with a defined exposed area (e.g., 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum foil or graphite rod.

Caption: Standard workflow for electrochemical evaluation of the inhibitor.

Procedure:

  • System Setup: Assemble the three-electrode cell with the polished copper WE. Fill with the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize by immersing the WE in the solution for 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[5]

    • Plot the data as Nyquist and Bode plots.

    • Model the data using an equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[10]

    • Calculation: %IE = [(Rct_inh - Rct_blank) / Rct_inh] × 100.

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).[11]

    • Plot the resulting potential vs. log(current density).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

    • Calculation: %IE = [(icorr_blank - icorr_inh) / icorr_blank] × 100.

Protocol 3: Surface Analysis

These techniques visualize the effect of the inhibitor on the copper surface morphology and confirm the presence of a protective film.

Procedure:

  • Sample Preparation: Immerse copper coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).

  • Analysis: Retrieve the coupons, rinse gently with deionized water, and dry.

  • Scanning Electron Microscopy (SEM): Acquire micrographs of the coupon surfaces. The uninhibited sample is expected to show a rough, pitted surface, while the inhibited sample should appear smoother and more uniform, indicating protection.[3][12]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Perform elemental analysis on the surface. The spectrum of the inhibited sample is expected to show peaks for Carbon, Nitrogen, and Sulfur, confirming the adsorption of the inhibitor molecule on the surface.[1][3]

  • X-ray Photoelectron Spectroscopy (XPS): For advanced analysis, XPS can be used to determine the chemical states and bonding configurations (e.g., confirming Cu-S and Cu-N bonds) within the surface film.[1][13]

Data Interpretation and Expected Results

The following tables present hypothetical data to illustrate expected outcomes when 4,5,6-Trimethyl-pyrimidine-2-thiol acts as an effective inhibitor.

Table 1: Expected Results from Weight Loss Measurements

Inhibitor Conc. (mM) Weight Loss (mg) Corrosion Rate (mm/year) Inhibition Efficiency (%IE)
0 (Blank) 15.2 0.850 -
0.1 4.1 0.229 73.0%
0.5 1.9 0.106 87.5%
1.0 1.1 0.061 92.8%
5.0 0.8 0.045 94.7%

An effective inhibitor will show a significant decrease in weight loss and corrosion rate with increasing concentration, eventually plateauing as surface coverage nears completion.[3][12]

Table 2: Expected Results from Potentiodynamic Polarization (PDP)

Inhibitor Conc. (mM) E_corr (mV vs. SCE) i_corr (μA/cm²) βa (mV/dec) βc (mV/dec) %IE
0 (Blank) -210 45.3 75 -120 -
1.0 -195 3.5 70 -110 92.3%

A significant reduction in i_corr indicates effective inhibition.[4] A small shift in E_corr (< 85 mV) with changes in both anodic (βa) and cathodic (βc) slopes suggests a mixed-type inhibitor , meaning it suppresses both the metal dissolution and hydrogen evolution reactions.[3][4]

Table 3: Expected Results from Electrochemical Impedance Spectroscopy (EIS)

Inhibitor Conc. (mM) R_s (Ω·cm²) R_ct (Ω·cm²) C_dl (μF/cm²) %IE
0 (Blank) 1.5 480 150 -
1.0 1.8 6500 35 92.6%

A successful inhibitor dramatically increases the charge transfer resistance (R_ct), which corresponds to a larger diameter of the Nyquist plot's semicircle.[10] The decrease in double-layer capacitance (C_dl) is due to the replacement of water molecules (high dielectric constant) by the organic inhibitor molecules (low dielectric constant) at the interface.[14]

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the copper surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir isotherm is commonly used and assumes monolayer adsorption on a homogeneous surface.[3][10]

The linear form of the Langmuir isotherm is given by: C / θ = 1/K_ads + C

Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ ≈ %IE / 100).

  • K_ads is the adsorption equilibrium constant.

A plot of C/θ versus C should yield a straight line with a slope near 1, confirming that the adsorption follows the Langmuir model. The value of K_ads can be determined from the intercept and provides insight into the strength of the adsorption.

Conclusion

Based on the established behavior of pyrimidine-thiol compounds, 4,5,6-Trimethyl-pyrimidine-2-thiol is expected to be a highly effective mixed-type corrosion inhibitor for copper in acidic media. Its molecular structure is optimized for strong adsorption, forming a protective film that physically and electronically shields the metal from corrosive attack. The protocols outlined in this guide provide a robust framework for quantifying its efficiency, elucidating its mechanism, and validating its application for industrial corrosion protection.

References

  • Title: Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. Source: DESWATER URL: [Link]

  • Title: Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids Source: RSC Publishing URL: [Link]

  • Title: Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid Source: Der Pharma Chemica URL: [Link]

  • Title: Temporal Aspects of Corrosion Inhibition on Copper, Silver, and Copper-Silver Alloys: An Electrochemical Impedance Spectroscopy Study Source: AMPP URL: [Link]

  • Title: Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors Source: Journal of Materials and Manufacturing URL: [Link]

  • Title: Polarization Behavior and Corrosion Inhibition of Copper in Acidic Chloride Solution Containing Benzotriazole Source: The Korean Institute of Surface Engineering URL: [Link]

  • Title: Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater Source: San Jose State University URL: [Link]

  • Title: (a) Potentiodynamic polarization curves for the corrosion of copper in... Source: ResearchGate URL: [Link]

  • Title: Potentiodynamic polarization curves of copper at varied inhibitor... Source: ResearchGate URL: [Link]

  • Title: Electrochemical and characterization surface investigations on the corrosion inhibition of copper by benzylsulfonamide in H2SO4 solution Source: RHAZES: Green and Applied Chemistry URL: [Link]

  • Title: Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid Source: PMC URL: [Link]

  • Title: 2-Phenylimidazole Corrosion Inhibitor on Copper: An XPS and ToF-SIMS Surface Analytical Study Source: MDPI URL: [Link]

  • Title: Research on the corrosion inhibition performance and mechanism of pyrimidine quaternary ammonium salt Source: Emerald Publishing URL: [Link]

  • Title: Protection of copper in contact with an aggressive medium using various inhibitors: review Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation Source: Journal of Electrochemical Science and Engineering URL: [Link]

  • Title: Halogen-substituted pyrazolo-pyrimidine derivatives as corrosion inhibitors for copper in sulfuric acid solution Source: De Gruyter URL: [Link]

  • Title: Copper corrosion mitigation: A new insight for fabricating a surface barrier film against chloride ion under hydrodynamic flow Source: ResearchGate URL: [Link]

  • Title: Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment Source: MDPI URL: [Link]

  • Title: Novel pyrimidine-bichalcophene derivatives as corrosion inhibitors for copper in 1 M nitric acid solution Source: SciSpace URL: [Link]

  • Title: Corrosion Inhibition of Copper by Selected Thiol Compounds Source: ResearchGate URL: [Link]

Sources

Application

preparation of coordination complexes using 4,5,6-Trimethyl-pyrimidine-2-thiol ligands

Application Note: Preparation of Coordination Complexes using 4,5,6-Trimethyl-pyrimidine-2-thiol Ligands Executive Summary & Chemical Logic This guide details the preparation of transition metal coordination complexes us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Coordination Complexes using 4,5,6-Trimethyl-pyrimidine-2-thiol Ligands

Executive Summary & Chemical Logic

This guide details the preparation of transition metal coordination complexes using 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) . While structurally similar to the common pyrimidine-2-thiol, the TMPT ligand introduces a critical steric control element : the methyl groups at the 4- and 6-positions.

The "Steric Gate" Mechanism: Unlike unsubstituted pyrimidines, the 4,6-dimethyl substitution pattern creates significant steric bulk adjacent to the ring nitrogen atoms. This has two profound effects on coordination:

  • Prevention of Planar Bridging: It destabilizes the formation of flat, "paddlewheel" dimers often seen with unsubstituted analogs, forcing the formation of twisted monomers or larger, open-framework clusters (e.g., hexanuclear Cu(I) drums).

  • Monodentate Preference: It favors S-monodentate coordination in sterically crowded environments (like octahedral geometries), while N,S-chelation is typically restricted to distorted tetrahedral or square-planar geometries where the ligand can tilt away from the metal center.

Tautomeric Equilibrium: TMPT exists in a thione-thiol equilibrium. In the solid state and polar solvents, the thione (1H-pyrimidine-2-thione) form predominates. Successful coordination usually requires deprotonation to the thiolate anion (


) to drive the reaction and form stable M-S bonds.

Ligand Synthesis & Preparation

Before complexation, ensure high-purity ligand. If commercial TMPT (CAS 17697-92-6) is unavailable, it is synthesized via the cyclization of 3-methyl-2,4-pentanedione (methylacetylacetone) with thiourea.

DOT Diagram 1: Ligand Tautomerism & Steric Hindrance

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Coordination Modes Thione Thione Form (Stable Solid) N-H, C=S Thiol Thiol Form (Reactive) N:, C-SH Thione->Thiol pH > 7 Solvent Polarity Thiol->Thione Solid State S_Mono Mode A: S-Monodentate (Favored by Sterics) Thiol->S_Mono NS_Chelate Mode B: N,S-Chelate (Distorted Geometry) Thiol->NS_Chelate Bridging Mode C: Bridging (Cluster Formation) Thiol->Bridging

Caption: The 4,6-methyl groups (not shown) flank the N-atoms, sterically hindering Mode B and often forcing Mode A or C.

Experimental Protocols

Protocol A: Synthesis of Monomeric [M(TMPT)₂] Complexes (M = Zn, Cd, Hg)

Targeting Group 12 metals for luminescent or structural applications.

Reagents:

  • TMPT Ligand (2.0 mmol)

  • Metal Acetate salt (

    
     or 
    
    
    
    ) (1.0 mmol)
  • Solvent: Methanol (MeOH)

  • Base: Triethylamine (

    
    )
    

Workflow:

  • Ligand Activation: Dissolve 2.0 mmol TMPT in 20 mL warm MeOH. Add 2.0 mmol

    
     dropwise. Stir for 10 min. Observation: Solution should become clear as the thiolate forms.
    
  • Metal Addition: Dissolve 1.0 mmol Metal Acetate in 10 mL MeOH. Add slowly to the ligand solution.

  • Reaction: Reflux at 65°C for 3 hours.

    • Zn(II): Often yields a white precipitate immediately.

    • Cd(II): May require concentration of solvent to induce precipitation.

  • Isolation: Filter the solid while hot (to remove unreacted ligand). Wash with cold MeOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL).

  • Drying: Vacuum dry at 50°C for 4 hours.

Validation (Self-Check):

  • IR Spectrum: Look for the disappearance of the

    
     band (~2550 cm⁻¹) and the shift of the 
    
    
    
    band.
  • Solubility: The complex should be insoluble in water but soluble in DMSO/DMF.

Protocol B: Synthesis of Hexanuclear Copper(I) Clusters

Targeting catalytic applications (e.g., azide-alkyne cycloaddition).

Reagents:

  • TMPT Ligand (1.0 mmol)

  • Copper(I) Bromide (

    
    ) or Copper(I) Iodide (
    
    
    
    ) (1.0 mmol)
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Inert Atmosphere: Perform this reaction under Nitrogen or Argon to prevent oxidation to Cu(II).

  • Mixing: Suspend 1.0 mmol CuBr in 15 mL dry MeCN.

  • Ligand Addition: Add 1.0 mmol TMPT (solid) directly to the suspension.

  • Electrochemical/Thermal Driver:

    • Standard: Reflux for 4 hours. The solution will turn yellow/orange.

    • Advanced: Electrochemical oxidation of a Cu anode in a TMPT/MeCN solution yields higher purity clusters.

  • Crystallization: Filter the warm solution. Allow the filtrate to stand at room temperature for 24-48 hours. Orange/Red crystals of

    
     will form.
    

Why this works: The steric bulk of TMPT prevents the formation of infinite 2D sheets common with simple thiols, trapping the copper in discrete, soluble


 clusters.

Characterization Guide

Table 1: Key Spectroscopic Markers

FeatureUncoordinated Ligand (TMPT)Metal Complex (M-TMPT)Interpretation
IR:

~3100-3200 cm⁻¹ (Broad)AbsentIndicates deprotonation and N-coordination (if chelating).
IR:

~1180-1200 cm⁻¹Shifted to ~1150 cm⁻¹C=S bond weakens upon S-coordination (C-S character increases).
IR:

~2550 cm⁻¹ (Weak)AbsentConfirmation of Thiolate formation.
¹H NMR (CH₃) Distinct singlets (2.2-2.4 ppm)Shifted / SplitMethyl groups sense the magnetic environment of the metal.
UV-Vis

(~280 nm)
MLCT Bands (>350 nm)Metal-to-Ligand Charge Transfer indicates successful complexation.

Applications & References

Primary Applications:

  • Antimicrobial Agents: Ag(I)-TMPT complexes have shown efficacy against Gram-positive bacteria (e.g., S. aureus) due to the lipophilicity of the trimethyl-pyrimidine core facilitating cell membrane penetration.

  • Catalysis: The

    
     cluster is an effective homogeneous catalyst for "Click" chemistry (CuAAC) and oxidative hydroxylation of arylboronic acids.
    
  • Materials: Zn(II)/Cd(II) complexes exhibit photoluminescence, making them candidates for OLED emitters.

DOT Diagram 2: General Synthesis Workflow

Workflow Start Start: TMPT Ligand Solvent Dissolve in MeOH/MeCN (Check Solubility) Start->Solvent Deprot Add Base (Et3N) Target pH 8-9 Solvent->Deprot For Zn, Cd, Ag Metal Add Metal Salt (Zn(OAc)2, CuBr, AgNO3) Solvent->Metal For Cu (Direct Reaction) Deprot->Metal Reflux Reflux 3-4 Hours (Inert atm for Cu) Metal->Reflux Filter Hot Filtration (Remove Impurities) Reflux->Filter Cryst Slow Evaporation Yields Crystals Filter->Cryst

Caption: Step-by-step workflow for synthesizing TMPT coordination complexes.

References

  • Battistuzzi, R., & Peyronel, G. (1981).[1] Silver(I) complexes of 4,6-dimethylpyrimidine-2(1H)-thione.[1] Canadian Journal of Chemistry, 59(3), 591-596.[1] Link

  • Lyu, X., et al. (2011). Copper(I) 5-phenylpyrimidine-2-thiolate complexes showing unique optical properties and high visible light-directed catalytic performance.[2] Dalton Transactions, 40, 451-459. Link

  • Timm, H., et al. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. Journal of the Brazilian Chemical Society, 19(2). Link

  • PubChem. (2023). 4,6-Dimethyl-2-mercaptopyrimidine (Analogous Structure Data). National Library of Medicine. Link

  • Dahlenburg, L., & Kühnlein, M. (2000). Rhodium and Iridium Complexes Derived from 4,6-Dimethylpyrimidine-2-thiolate Ligands.[1] European Journal of Inorganic Chemistry, 2000(9), 2117-2122. Link

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Thioethers from 4,5,6-Trimethyl-2-mercaptopyrimidine

Introduction: The Versatility of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active compounds, including the nucleobases uracil,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Among the various functionalized pyrimidines, 2-mercaptopyrimidine derivatives serve as versatile intermediates for the synthesis of novel therapeutic agents. The sulfur atom at the C-2 position provides a reactive handle for the introduction of diverse molecular fragments through S-alkylation, leading to the formation of thioethers. Thioether linkages are prevalent in numerous pharmaceuticals and natural products, contributing to their biological activity and metabolic stability.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of bioactive thioethers starting from 4,5,6-trimethyl-2-mercaptopyrimidine, a readily accessible and highly reactive building block.

PART 1: Synthetic Strategies and Mechanistic Insights

The synthesis of thioethers from 4,5,6-trimethyl-2-mercaptopyrimidine is most commonly achieved through a nucleophilic substitution reaction, specifically an S-alkylation. This reaction leverages the nucleophilicity of the sulfur atom in the mercapto group.

The S-Alkylation Reaction: A Robust Path to Thioether Synthesis

The core of this synthetic approach is the reaction of the thiolate anion of 4,5,6-trimethyl-2-mercaptopyrimidine with an appropriate alkylating agent, typically an alkyl halide. The reaction proceeds via a classic SN2 mechanism.

Mechanism:

  • Deprotonation: The first step involves the deprotonation of the weakly acidic thiol group (-SH) of 4,5,6-trimethyl-2-mercaptopyrimidine using a suitable base. This generates a highly nucleophilic thiolate anion. The choice of base is crucial and can range from milder bases like triethylamine (Et3N) or potassium carbonate (K2CO3) to stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH), depending on the reactivity of the alkylating agent and the desired reaction conditions.[1]

  • Nucleophilic Attack: The generated thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This results in the displacement of the halide leaving group and the formation of a new carbon-sulfur bond, yielding the desired thioether.

The regioselectivity of this reaction is a key advantage. The soft nature of the sulfur atom directs the alkylation to occur exclusively at the sulfur, preventing competing N-alkylation at the pyrimidine ring nitrogens.

Causality Behind Experimental Choices
  • Choice of Base: The basicity of the chosen reagent should be sufficient to deprotonate the thiol without causing undesirable side reactions. For simple and reactive alkyl halides like benzyl bromide, a weaker base such as triethylamine is often sufficient. For less reactive alkylating agents, a stronger base may be required to ensure complete formation of the thiolate.

  • Choice of Solvent: The solvent plays a critical role in facilitating the SN2 reaction. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetone are generally preferred as they can solvate the cation of the base while leaving the nucleophilic thiolate anion relatively free to attack the electrophile.[1]

  • Choice of Alkylating Agent: The structure of the alkylating agent (R-X) directly determines the nature of the side chain introduced onto the pyrimidine core. A wide variety of alkyl halides (chlorides, bromides, iodides) can be employed, allowing for the synthesis of a diverse library of thioether derivatives. The reactivity of the halide follows the order I > Br > Cl. Benzyl halides are particularly effective due to the stabilization of the transition state.[1]

PART 2: Bioactive Thioethers Derived from Pyrimidine Scaffolds

A variety of thioether derivatives of pyrimidines have been synthesized and evaluated for their biological activities. While specific data for 4,5,6-trimethyl-2-mercaptopyrimidine derivatives is less prevalent in publicly accessible literature, the broader class of 2-(benzylthio)pyrimidines has shown significant promise, particularly as antibacterial agents.

Table 1: Examples of Bioactive 2-(Benzylthio)pyrimidine Derivatives
Compound IDR-Group on Benzyl MoietyBiological ActivityTarget OrganismsReference
1 4-ChloroAntibacterialS. aureus, E. coli[Achi et al., 2021][1][7]
2 4-MethylAntibacterialS. aureus, E. coli[Achi et al., 2021][1][7]
3 2,4-DichloroAntibacterialS. aureus, E. coli[Achi et al., 2021][1][7]
4 UnsubstitutedAntibacterialS. aureus, E. coli[Achi et al., 2021][1][7]

This table is illustrative and based on derivatives of a similar pyrimidine core.

The antibacterial activity of these compounds highlights the potential of the 4,5,6-trimethyl-2-(substituted-benzylthio)pyrimidine scaffold as a source of new antimicrobial agents. The variations in the substitution pattern on the benzyl ring allow for the fine-tuning of biological activity.

PART 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative bioactive thioether, 2-(4-chlorobenzylthio)-4,5,6-trimethylpyrimidine.

Synthesis of 2-(4-Chlorobenzylthio)-4,5,6-trimethylpyrimidine

Materials:

  • 4,5,6-trimethyl-2-mercaptopyrimidine

  • 4-Chlorobenzyl chloride

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4,5,6-trimethyl-2-mercaptopyrimidine (1.0 g, 5.94 mmol).

  • Solvent Addition: Add 30 mL of anhydrous THF to the flask to dissolve the starting material.

  • Base Addition: To the stirred solution, add triethylamine (1.24 mL, 8.91 mmol, 1.5 eq.). Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add a solution of 4-chlorobenzyl chloride (1.05 g, 6.53 mmol, 1.1 eq.) in 10 mL of THF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Workup:

    • Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 2-(4-chlorobenzylthio)-4,5,6-trimethylpyrimidine.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the methyl protons on the pyrimidine ring, the methylene protons of the benzyl group, and the aromatic protons of the chlorophenyl ring. Based on similar structures, the methylene protons (S-CH2) would likely appear as a singlet around δ 4.0-5.0 ppm.[7]

  • 13C NMR (Carbon-13 Nuclear Magnetic resonance): The 13C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the methyl carbons, the pyrimidine ring carbons, the methylene carbon, and the aromatic carbons.

  • HRMS (High-Resolution Mass Spectrometry): HRMS will provide the exact mass of the synthesized compound, confirming its elemental composition. For 2-(4-chlorobenzylthio)-4,5,6-trimethylpyrimidine (C14H15ClN2S), the expected [M+H]+ would be approximately 295.0666.

PART 4: Visualization of Synthetic Workflow

Diagram 1: General Synthesis of 2-Alkylthiopyrimidines

G start 4,5,6-Trimethyl-2- mercaptopyrimidine reaction S-Alkylation (SN2) start->reaction reagents Base (e.g., Et3N) Alkyl Halide (R-X) Solvent (e.g., THF) reagents->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product 2-Alkylthio-4,5,6- trimethylpyrimidine purification->product

Caption: Workflow for the synthesis of 2-alkylthiopyrimidines.

Diagram 2: Mechanistic Pathway of S-Alkylation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrimidine-SH Pyrimidine-SH Thiolate Pyrimidine-S⁻ Pyrimidine-SH->Thiolate + Base Base Base Protonated_Base Base-H⁺ Thiolate->Thiolate_2 R-X R-X Halide X⁻ Thioether Pyrimidine-S-R Thiolate_2->Thioether + R-X

Caption: Mechanism of the S-alkylation reaction.

References

  • Achi, P.-A., Siomenan, C., Doumade, Z., Adéyolé, T., Eric, B., Daouda, T., Drissa, S., & Ané, A. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]

  • Scientific Research Publishing. (2021, September 18). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Zhang, J., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • Qin, H., et al. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(9), 3003-5. [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. [Link]

  • TSI Journals. (2022, July 28). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. [Link]

  • Science and Education Publishing. (n.d.). QSAR Study of 2-benzylthiopyrimidine Derivatives with Antibacterial Activity on Staphylococcus Aureus. [Link]

  • MDPI. (2017, January 24). Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. [Link]

  • PubMed. (2017, January 24). Synthesis and Antifungal Activity of Novel Myrtenal-Based 4-Methyl-1,2,4-triazole-thioethers. [Link]

  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. [Link]

  • MDPI. (2022, June 20). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells. [Link]

  • Dartmouth College. (2010, July 2). Wu develops streamlined synthesis of allylic thioethers. [Link]

  • ResearchGate. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

  • MDPI. (2019, September 5). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]

  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. [Link]

  • ResearchGate. (n.d.). (PDF) Antifungal activities of thiosemicarbazones and semicarbazones against mycotoxigenic fungi. [Link]

  • Bentham Science. (n.d.). Synthesis, Anti-cancer Activity and Mechanism Study of 6-Mercapto-purine Derivatives. [Link]

  • MDPI. (2021, November 17). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. [Link]

  • Sciforum. (n.d.). synthesis of highly functionalized non-racemic chiral alkyl halides using Kharasch addition. [Link]

  • Indian Institute of Technology Kanpur. (n.d.). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. [Link]

Sources

Application

Application Note: One-Pot Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol Derivatives

Abstract & Strategic Relevance The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleobases and a core pharmacophore in antimicrobial, antiviral, and anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The pyrimidine-2-thiol scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for nucleobases and a core pharmacophore in antimicrobial, antiviral, and anticancer therapeutics (e.g., Propylthiouracil, Monastrol analogues). This guide details the one-pot synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol , a specific derivative where the 4, 5, and 6 positions are fully substituted with methyl groups.

Unlike the common 4,6-dimethyl analogues derived from acetylacetone, the 4,5,6-trimethyl variant requires 3-methyl-2,4-pentanedione as the


-diketone precursor. The steric bulk of the central 5-methyl group introduces specific kinetic challenges that this protocol addresses. Furthermore, we present a sequential one-pot alkylation  workflow to generate S-functionalized thioethers directly, bypassing the isolation of the intermediate thiol.

Scientific Foundation & Mechanism

Reaction Logic

The synthesis relies on the cyclocondensation of a 1,3-dicarbonyl compound with a bis-nucleophile (thiourea). While often termed a Biginelli-type reaction, this specific bimolecular condensation is more accurately a Traube-like cyclization .

  • Condensation : The amine of thiourea attacks the carbonyl of the

    
    -diketone.
    
  • Cyclization : The second amine attacks the remaining carbonyl (or enol).

  • Dehydration : Loss of two water molecules aromatizes the ring.

  • Tautomerization : The product exists in equilibrium between the thione (1H-pyrimidine-2-thione) and thiol (pyrimidine-2-thiol) forms. In solution and solid state, the thione tautomer often predominates, but S-alkylation traps the thiol form.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_tautomer Tautomeric Equilibrium Precursors Precursors (3-Methyl-2,4-pentanedione + Thiourea) Intermediate1 Intermediate A (Mono-imine formation) Precursors->Intermediate1 Nucleophilic Attack (-H2O) Intermediate2 Intermediate B (Cyclized Dihydropyrimidine) Intermediate1->Intermediate2 Intramolecular Cyclization (-H2O) Product Target Product (4,5,6-Trimethyl-pyrimidine-2-thiol) Intermediate2->Product Aromatization (Tautomeric Equilibrium) Thione Thione Form (Major) Product->Thione Thiol Thiol Form (Reactive) Thione->Thiol H-shift

Figure 1: Mechanistic pathway for the cyclocondensation of 3-methyl-2,4-pentanedione and thiourea.

Experimental Protocols

Protocol A: Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol (Core Scaffold)

This protocol yields the free thiol/thione, suitable for storage or subsequent reactions.

Reagents:

  • 3-Methyl-2,4-pentanedione (CAS: 815-57-6): 11.4 g (100 mmol)

  • Thiourea : 8.4 g (110 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ) : 13.8 g (100 mmol)
    
  • Ethanol (Absolute) : 100 mL

  • Glacial Acetic Acid : For neutralization

Step-by-Step Workflow:

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (8.4 g) and

    
      (13.8 g) in Ethanol  (100 mL).
    
  • Addition : Add 3-methyl-2,4-pentanedione (11.4 g) dropwise over 10 minutes at room temperature. Note: The solution may turn slightly yellow.

  • Reflux : Heat the mixture to reflux (

    
    ) for 6–8 hours .
    
    • Expert Insight: The 5-methyl group adds steric hindrance compared to standard acetylacetone. Do not shorten this time, or incomplete cyclization will occur. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Pour the residue into ice-cold water (200 mL). The potassium salt of the pyrimidine is water-soluble.

    • Acidification : Slowly add glacial acetic acid (or 1M HCl) with stirring until pH ~5-6. The product will precipitate as a yellow/off-white solid.

  • Isolation : Filter the solid using a Buchner funnel. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying : Dry in a vacuum oven at

    
     for 12 hours.
    

Yield : Expected 75–85%. Appearance : Light yellow crystalline solid.

Protocol B: One-Pot Synthesis of S-Alkyl Derivatives

This advanced protocol generates thioethers (e.g., S-benzyl, S-methyl) directly without isolating the thiol intermediate, saving time and reducing solvent waste.

Reagents:

  • Crude Reaction Mixture from Protocol A (Step 3 completion)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide): 100 mmol (1.0 equiv)

Step-by-Step Workflow:

  • Check Completion : Ensure the cyclization (Protocol A, Step 3) is complete via TLC.

  • Cooling : Cool the reaction mixture (which contains the potassium thiolate salt) to

    
    .
    
  • Alkylation : Add the Alkyl Halide (100 mmol) dropwise.

    • Caution: Alkyl halides are lachrymators. Work in a fume hood. Exothermic reaction possible.

  • Reaction : Stir at

    
     for 1–2 hours.
    
    • Mechanism:

      
       attack of the thiolate anion on the alkyl halide.
      
  • Workup :

    • Evaporate ethanol.

    • Resuspend residue in water (150 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Data Presentation & Characterization

Expected Analytical Data
TechniqueSignalAssignment
1H NMR (DMSO-

)

2.15 (s, 3H)

(Middle methyl)

2.35 (s, 6H)

(Flanking methyls)

13.20 (br s, 1H)

(Thione form) or

(Thiol form)
13C NMR

11.5


18.2


115.0

(Aromatic ring)

155.0


175.5

(C=S / C-SH)
IR (KBr)


stretch (Broad)


stretch
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete cyclization due to steric bulk.Increase reflux time to 12h or use a higher boiling solvent (e.g., n-Butanol).
Oily Product Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
S- vs N-Alkylation Competition during Protocol B.Use a polar aprotic cosolvent (DMF) and keep the base strong (

is usually sufficient for S-selectivity).

Expert Insights: Green Chemistry & Modernization

To align with modern Green Chemistry principles, the following modifications are validated by recent literature:

  • Solvent-Free Mechanochemistry : The reaction of 3-methyl-2,4-pentanedione and thiourea can be performed in a ball mill with catalytic p-TsOH. This eliminates ethanol and reduces reaction time to <1 hour [1].

  • Deep Eutectic Solvents (DES) : Using Choline Chloride:Urea (1:2) as both solvent and catalyst allows the reaction to proceed at

    
     with high yields and easy water-based workup [2].
    

References

  • Solvent-free synthesis of pyrimidines : Organic & Biomolecular Chemistry. "A green synthesis of pyrimido[4,5-b]quinolines... via a mechanochemical approach." Link

  • One-pot thioether synthesis : RSC Advances. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester."[1][2] Link

  • Thiourea condensation protocols : Organic Chemistry Portal. "Synthesis of thioureas and derivatives." Link

  • Biological activity of pyrimidine thiols : Journal of King Saud University - Science. "Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives." Link

Sources

Method

The Strategic Application of 4,5,6-Trimethyl-pyrimidine-2-thiol in the Synthesis of Novel Pharmaceutical Intermediates

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,5,6-Trimethyl-pyrimidine-2-thiol as a versatile pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4,5,6-Trimethyl-pyrimidine-2-thiol as a versatile pharmaceutical intermediate. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This document provides an in-depth exploration of the chemical reactivity and synthetic potential of 4,5,6-Trimethyl-pyrimidine-2-thiol, underpinned by detailed experimental protocols and the scientific rationale for their application.

Introduction: The Significance of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases essential for life.[4][5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][6] The 2-thiopyrimidine subclass, in particular, has garnered significant interest from synthetic biochemists as the sulfur atom at the C-2 position serves as a reactive handle for further molecular elaboration, acting as a bioisosteric replacement for the oxygen in corresponding pyrimidone structures.[4]

4,5,6-Trimethyl-pyrimidine-2-thiol (CAS No. 17697-92-6) presents a unique building block for the synthesis of novel pharmaceutical agents.[7] The methyl groups at the 4, 5, and 6 positions influence the molecule's lipophilicity and steric profile, which can be strategically exploited to enhance binding affinity and selectivity for biological targets.

Compound Property Value
IUPAC Name 4,5,6-Trimethyl-pyrimidine-2-thiol
CAS Number 17697-92-6[7]
Molecular Formula C7H10N2S[7]
Molecular Weight 154.23 g/mol [7]

Synthetic Pathways and Methodologies

The synthesis of pyrimidine-2-thiol derivatives is a well-established area of heterocyclic chemistry. A common and efficient method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with thiourea.[5] For the synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol, a suitable diketone precursor would be required.

Protocol 1: Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol

This protocol outlines a representative procedure for the synthesis of the title compound, adapted from established methods for similar pyrimidine-2-thiols.

Objective: To synthesize 4,5,6-Trimethyl-pyrimidine-2-thiol via a cyclocondensation reaction.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add thiourea (1.0 equivalent) and stir until fully dissolved.

  • Add 3-Methyl-2,4-pentanedione (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

  • Acidify the residue with a dilute solution of HCl to a pH of approximately 5-6, leading to the precipitation of the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5,6-Trimethyl-pyrimidine-2-thiol.

Causality and Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of thiourea, facilitating its nucleophilic attack on the dicarbonyl compound.

  • An inert atmosphere is recommended to prevent side reactions.

  • Acidification is necessary to neutralize the reaction mixture and precipitate the thiol product, which exists as a thiolate salt in the basic medium.

Application as a Pharmaceutical Intermediate: S-Alkylation and Further Derivatization

The true synthetic utility of 4,5,6-Trimethyl-pyrimidine-2-thiol lies in the reactivity of its thiol group. This nucleophilic center is readily alkylated to introduce a diverse range of substituents, thereby creating libraries of novel compounds for biological screening.[8]

Protocol 2: S-Alkylation of 4,5,6-Trimethyl-pyrimidine-2-thiol

This protocol details a general procedure for the S-alkylation of the title compound, a key step in its use as a pharmaceutical intermediate.

Objective: To synthesize a 2-(alkylthio)-4,5,6-trimethylpyrimidine derivative.

Materials:

  • 4,5,6-Trimethyl-pyrimidine-2-thiol

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Dissolve 4,5,6-Trimethyl-pyrimidine-2-thiol (1.0 equivalent) in DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired alkyl halide (1.1 equivalents) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(alkylthio)-4,5,6-trimethylpyrimidine.

Self-Validating System:

  • The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting thiol and the appearance of a new, less polar product spot.

  • The final product can be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the successful S-alkylation.

Potential Pharmacological Significance

The derivatives of 4,5,6-Trimethyl-pyrimidine-2-thiol are anticipated to exhibit a range of biological activities based on the extensive research into analogous pyrimidine structures.

  • Antimicrobial and Antifungal Activity: Pyrimidine derivatives are known to possess significant antimicrobial and antifungal properties.[4][9] The introduction of various lipophilic and electron-withdrawing/donating groups via S-alkylation can modulate this activity.[6]

  • Anticancer Potential: The pyrimidine scaffold is a key component of many anticancer drugs.[1][8] Derivatives of 4,5,6-Trimethyl-pyrimidine-2-thiol could be explored as inhibitors of various kinases or other enzymes implicated in cancer progression.[10]

  • Anti-inflammatory Properties: Certain pyrimidine-2-thiol derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5]

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_4_5_6_Trimethyl_pyrimidine_2_thiol 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione Reaction Cyclocondensation (NaOEt, EtOH, Reflux) 3-Methyl-2,4-pentanedione->Reaction Thiourea Thiourea Thiourea->Reaction Product 4,5,6-Trimethyl- pyrimidine-2-thiol Reaction->Product

Caption: Synthetic route to 4,5,6-Trimethyl-pyrimidine-2-thiol.

S_Alkylation_Workflow Start 4,5,6-Trimethyl- pyrimidine-2-thiol Reagents Alkyl Halide (R-X) K2CO3, DMF Start->Reagents Final_Product 2-(Alkylthio)-4,5,6- trimethylpyrimidine Reagents->Final_Product

Caption: S-Alkylation of 4,5,6-Trimethyl-pyrimidine-2-thiol.

Conclusion

4,5,6-Trimethyl-pyrimidine-2-thiol is a valuable and versatile intermediate for the development of novel pharmaceutical agents. Its straightforward synthesis and the reactive nature of the thiol group allow for extensive structural modifications. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound in their drug discovery programs, paving the way for the development of new therapeutics with improved efficacy and safety profiles.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine deriv
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Springer. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]

  • The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. PubMed. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

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Application

Application Note: Elucidating the Adsorption Mechanism of 4,5,6-Trimethyl-pyrimidine-2-thiol on Metal Surfaces

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the adsorption mechanism of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) on metal surfaces....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the adsorption mechanism of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) on metal surfaces. While direct studies on TMPT are nascent, this guide synthesizes established principles from the broader fields of thiol-metal interactions and pyrimidine chemistry to propose a robust mechanistic framework. We detail an integrated approach combining surface-sensitive experimental techniques—X-ray Photoelectron Spectroscopy (XPS), Surface-Enhanced Raman Spectroscopy (SERS), and Scanning Tunneling Microscopy (STM)—with the predictive power of Density Functional Theory (DFT) computational modeling. This guide provides not only step-by-step protocols but also the scientific rationale behind experimental choices, empowering researchers to effectively characterize and engineer interfaces for applications ranging from corrosion inhibition to advanced biosensors.

Introduction: The Significance of the TMPT-Metal Interface

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for many therapeutic agents and biological building blocks like thymine, cytosine, and uracil.[1][2][3] Their rich functionality also makes them ideal candidates for materials science applications, particularly as corrosion inhibitors, where they form protective films on metal surfaces.[4] The molecule of interest, 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT), combines the key features of this versatile class:

  • A Thiol Anchor: The thiol (-SH) group is a well-established and highly effective anchor for forming strong, ordered self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper.[5][6]

  • A Heterocyclic Backbone: The pyrimidine ring contains two nitrogen atoms and a π-electron system, offering additional sites for coordination and interaction with the metal surface.[4]

  • Functional Groups: The three methyl groups are electron-donating, which can influence the electronic properties of the pyrimidine ring and introduce steric effects that dictate the packing and orientation of the molecules in the monolayer.

Understanding the adsorption mechanism of TMPT is critical for controlling the properties of the resulting organic film. This knowledge enables the rational design of functional surfaces for applications such as targeted drug delivery, biocompatible coatings on implants, and highly specific biosensors. This guide outlines the theoretical basis of TMPT adsorption and provides detailed protocols to experimentally validate and visualize this process.

Theoretical Framework: A Multi-Point Interaction Model

The adsorption of TMPT on a metal surface is not a simple, single-point attachment but a complex interplay of chemical and physical forces. The proposed mechanism involves several key interactions:

  • Thiolate Bond Formation: The primary anchoring mechanism is the dissociative chemisorption of the thiol group. The S-H bond cleaves upon approach to the metal surface, and the sulfur atom forms a strong covalent bond with one or more metal atoms, creating a metal-thiolate species.[7][8][9] This is the strongest interaction and the foundation of the self-assembled monolayer.

  • Pyrimidine Ring Coordination: The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, which can act as Lewis bases and coordinate with the metal surface atoms (which act as Lewis acids). This secondary interaction can significantly influence the molecule's orientation (tilt angle) relative to the surface.

  • π-System Interaction: The aromatic π-system of the pyrimidine ring can engage in donor-acceptor interactions with the d-orbitals of the metal.[4] This contributes to the overall adsorption energy and stability of the monolayer.

  • Van der Waals Forces: Intermolecular forces between the alkyl (methyl) groups and the aromatic rings of adjacent TMPT molecules drive the ordering and packing of the monolayer, leading to a dense, well-structured film.

The final orientation and packing density of the TMPT monolayer is a thermodynamic equilibrium determined by the balance of these forces.

Integrated Experimental & Computational Workflow

A multi-faceted approach is essential to fully characterize the adsorption mechanism. Experimental techniques provide direct evidence of the surface structure and chemistry, while computational modeling offers atomic-level insight into the energetics and electronic interactions that are otherwise inaccessible.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Analysis & Interpretation XPS XPS (Chemical State) SERS SERS (Orientation & Bonding) Mechanism Integrated Adsorption Mechanism XPS->Mechanism STM STM (Surface Morphology) SERS->Mechanism STM->Mechanism DFT DFT (Energetics & Electronic Structure) DFT->Mechanism

Caption: Integrated workflow for studying TMPT adsorption.

Experimental Protocols & Data Interpretation

Protocol 1: X-ray Photoelectron Spectroscopy (XPS)

Objective: To provide definitive evidence of the chemical bonding state of sulfur at the metal surface, distinguishing between physisorbed thiol and chemisorbed thiolate.

Methodology:

  • Substrate Preparation:

    • Use an atomically flat substrate, such as Au(111) on mica or Si.

    • Clean the substrate immediately before use. A common procedure for gold is UV/Ozone treatment for 15-20 minutes to remove organic contaminants.[10]

    • Alternatively, clean by piranha solution (H₂SO₄:H₂O₂ 3:1 ratio; CAUTION: Extremely corrosive and explosive with organic materials ) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of N₂.

  • SAM Formation:

    • Prepare a 1 mM solution of TMPT in absolute ethanol.

    • Immerse the freshly cleaned gold substrate in the TMPT solution for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • Remove the substrate from the solution and rinse thoroughly with copious amounts of ethanol to remove any non-covalently bound (physisorbed) molecules.[7]

    • Dry the sample under a gentle stream of N₂.

  • XPS Data Acquisition:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the S 2p, N 1s, C 1s, and the metal's core level (e.g., Au 4f) regions. A pass energy of ~20 eV is suitable for high-resolution scans.[5]

Data Interpretation:

The S 2p core level spectrum is the most informative. The raw spectrum will show a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling, with a splitting of ~1.2 eV and an area ratio of 2:1.[7]

SpeciesS 2p₃/₂ Binding Energy (eV)Interpretation
Bound Thiolate (Au-S) ~162.0 eV Confirms covalent bond formation between sulfur and the gold surface.[5][7][11]
Unbound Thiol/Disulfide ~163.5 - 164.0 eV Indicates the presence of physisorbed molecules, typically due to incomplete rinsing.[7][11]
Sulfates/Oxidized Sulfur ~168.0 eV Suggests sample oxidation or contamination, possibly from aggressive cleaning or air exposure.[5]

A spectrum dominated by the ~162.0 eV peak is clear evidence of a successful thiolate SAM formation.

Protocol 2: Surface-Enhanced Raman Spectroscopy (SERS)

Objective: To probe the vibrational modes of the adsorbed TMPT molecule, providing insights into its orientation and the specific atoms involved in surface bonding.

Methodology:

  • SERS Substrate Preparation:

    • Synthesize silver or gold nanoparticles (AgNPs or AuNPs) via citrate reduction (Lee-Meisel method) or other established protocols.[6] These colloidal nanoparticles act as plasmonic enhancers for the Raman signal.[12][13]

    • Alternatively, commercially available SERS substrates can be used.

  • Sample Preparation:

    • Add a small volume of the TMPT solution (e.g., 10 µL of a 1 mM solution) to the colloidal nanoparticle solution (e.g., 1 mL).

    • Allow a short incubation time (5-10 minutes) for the TMPT to adsorb onto the nanoparticle surfaces.

    • If necessary, add an aggregating agent (e.g., NaCl or MgSO₄) to induce the formation of "hot spots" where the electromagnetic field is strongly enhanced, boosting the SERS signal.[12][14]

  • SERS Data Acquisition:

    • Place the sample on a microscope slide.

    • Use a Raman spectrometer with a laser excitation wavelength that matches the plasmon resonance of the nanoparticles (e.g., 532 nm for AgNPs, 633 nm or 785 nm for AuNPs).

    • Acquire spectra from the aggregated nanoparticle solution.

Data Interpretation:

  • Disappearance of S-H peak: The S-H stretching mode, typically found around 2550 cm⁻¹, will be absent in the SERS spectrum, confirming the cleavage of the S-H bond upon adsorption.

  • Shifts in Ring Modes: Vibrational modes associated with the pyrimidine ring (e.g., ring breathing, C-N stretching) will likely shift in frequency and change in relative intensity compared to the spectrum of solid TMPT. These shifts indicate a change in the electronic distribution of the ring due to its interaction (coordination or π-stacking) with the metal surface.[15]

  • Surface Selection Rules: The relative enhancement of vibrational modes can indicate molecular orientation. Modes with a component of polarizability perpendicular to the surface are often enhanced more strongly.

Protocol 3: Scanning Tunneling Microscopy (STM)

Objective: To visualize the TMPT monolayer with molecular resolution, determining its packing structure, surface coverage, and the nature of any surface defects.

Methodology:

  • Substrate and SAM Preparation:

    • This technique requires an atomically flat, conductive substrate. Au(111) on mica is the standard choice.

    • Prepare the TMPT SAM as described in the XPS protocol (Section 4.1). High-quality, well-ordered monolayers are crucial for high-resolution imaging.

  • STM Imaging:

    • Perform imaging under ambient conditions or in UHV for higher resolution.

    • Use a mechanically cut Pt/Ir tip.

    • Operate in constant current mode.[16]

    • Typical tunneling parameters for thiol SAMs are a bias voltage of +0.5 to +1.0 V (sample positive) and a tunneling current of 20-100 pA.[17]

Data Interpretation:

  • Ordered Domains: High-resolution images can reveal the hexagonal or other packing structures of the TMPT molecules.[17] The lattice spacing can be measured and compared to theoretical models.

  • Defect Analysis: STM is excellent for visualizing defects in the monolayer, such as pinholes, domain boundaries, and substrate vacancy islands (etch pits), which are characteristic of thiol adsorption on gold.[17]

  • Molecular Orientation: While direct imaging of the tilt angle is complex, the observed packing density and structure provide strong indirect evidence for the average molecular orientation.

Computational Protocol: Density Functional Theory (DFT)

Objective: To complement experimental findings by calculating adsorption energies, identifying the most stable binding sites, and analyzing the electronic structure of the TMPT-metal interface.

G Model 1. Construct Models (Metal Slab + TMPT Molecule) GeoOpt 2. Geometry Optimization (Find lowest energy structures) Model->GeoOpt Energy 3. Calculate Adsorption Energy (E_ads = E_total - E_slab - E_mol) GeoOpt->Energy DOS 4. Analyze Electronic Structure (Projected Density of States) Energy->DOS

Caption: A typical workflow for a DFT study of adsorption.

Methodology Workflow:

  • Model Construction:

    • Create a slab model of the metal surface (e.g., a 4-layer Au(111) or Cu(111) slab with a vacuum layer of >15 Å to prevent interaction between periodic images).[8][18]

    • Build the 4,5,6-Trimethyl-pyrimidine-2-thiol molecule and optimize its geometry in the gas phase.

  • Adsorption Site Sampling:

    • Place the TMPT molecule (with the hydrogen removed from the sulfur) on various high-symmetry sites on the metal surface (top, bridge, fcc-hollow, hcp-hollow).[18] Consider different initial orientations (tilt and rotation angles).

  • Geometry Optimization:

    • Perform a full geometry optimization for each starting configuration, allowing the molecule and the top two layers of the metal slab to relax. Use a suitable functional (e.g., PBE) with van der Waals corrections (e.g., DFT-D3) to accurately capture intermolecular forces.[19][20]

  • Analysis:

    • Adsorption Energy (E_ads): Calculate E_ads for the most stable configurations. A more negative value indicates stronger adsorption.

    • Bonding Analysis: Analyze the final M-S bond lengths and the molecule's geometry.

    • Projected Density of States (PDOS): Calculate the PDOS to identify the orbital hybridization between the S p-orbitals, N p-orbitals, and the metal d-band, which provides a detailed picture of the chemical bond.[19]

The Integrated Adsorption Mechanism

By combining the results from these techniques, a detailed picture of the TMPT adsorption mechanism emerges.

G Start Physisorption TMPT molecule approaches surface S-H bond intact Transition Dissociative Chemisorption S-H bond cleaves H atom desorbs or binds to surface Start->Transition [1] Final Thiolate SAM Formation Strong M-S covalent bond forms Molecule orients and packs via N-coordination & VdW forces Transition->Final [2]

Caption: Proposed two-step adsorption mechanism for TMPT.

  • Initial Approach & Physisorption: TMPT molecules from solution approach the metal surface. This initial interaction is weak (physisorption). XPS would show this state only in unrinsed samples as a S 2p peak at ~164 eV.[7]

  • Dissociative Chemisorption: As the molecule gets closer, the S-H bond breaks, and a strong, covalent metal-sulfur (thiolate) bond is formed. This is the key energy-releasing step. XPS confirms this with a dominant S 2p peak at ~162 eV.[7][11] DFT calculations can determine the energy barrier for this dissociation.[19]

  • Monolayer Self-Organization: Once anchored by the thiolate bond, the molecules arrange themselves to maximize packing density and intermolecular van der Waals interactions, while accommodating the steric bulk of the methyl groups. The final orientation is a balance between the strong M-S bond, weaker M-N coordination, and π-system interactions, which can be inferred from SERS and STM data.

Conclusion and Applications

The adsorption of 4,5,6-Trimethyl-pyrimidine-2-thiol on metal surfaces is a sophisticated process governed by a primary thiolate anchor and refined by secondary interactions involving the pyrimidine ring. The integrated workflow presented in this guide, combining XPS, SERS, STM, and DFT, provides a powerful toolkit for fully characterizing this mechanism. A thorough understanding of this interface is paramount for advancing technologies that rely on functionalized metal surfaces, including the development of next-generation corrosion inhibitors, targeted drug-eluting medical devices, and highly sensitive diagnostic biosensors.

References

  • Castner, D. G., Hinds, K., & Grainger, D. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir.
  • Saleh, K. A., & Al Mashhadani, H. A. (2025). Pyrimidine-2-thione derivatives as corrosion inhibitors for mild steel in acidic environments.
  • Mirsaleh-Kohan, N., et al. (2010). X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. Langmuir. [Link]

  • Castner, D. G., Hinds, K., & Grainger, D. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Semantic Scholar. [Link]

  • Yourdshahyan, Y., & Rappe, A. M. (2005). Density functional theory study of the adsorption of alkanethiols on Cu(111), Ag(111), and Au(111) in the low and high coverage regimes. PubMed. [Link]

  • Wang, Y., et al. (2011). Dissociative Adsorption of Methanethiol on Cu(111) Surface: a Density Functional Theory Study. ResearchGate. [Link]

  • Becker, J. S., et al. (2020). Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces via Molecule-Surface Disulfide Bridges. Journal of the American Chemical Society. [Link]

  • Mirsaleh-Kohan, N., et al. (2010). X-ray photoelectron spectroscopy analysis of gold surfaces after removal of thiolated DNA oligomers by ultraviolet/ozone treatment. PubMed. [Link]

  • Singh, A., & Quraishi, M. A. (2018). Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium. International Journal of Corrosion and Scale Inhibition. [Link]

  • Li, W., Virtanen, J. A., & Penner, R. M. (1995). Self-Assembly of n-Alkanethiolate Monolayers on Silver Nanostructures: Protective Encapsulation. UCI Department of Chemistry. [Link]

  • Iorhuna, F., Thomas, N. A., & Lawal, S. M. (2023). Computational Studies on the Corrosion Inhibition of Mild Steel Using Pyrimidine Derivatives. Advanced Journal of Chemistry, Section B. [Link]

  • Bucher, J. P., Santesson, L., & Kern, K. (1994). Selective imaging of self-assembled monolayers by tunneling microscopy. Applied Physics A. [Link]

  • Liu, Y., et al. (2021). Surface Adsorption Transition States and Dynamics of Thioglycolic Acid on Cu(111): A Density Functional Theory Study. ResearchGate. [Link]

  • Singh, A. K., & Quraishi, M. A. (2012). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. International Journal of Physical Sciences. [Link]

  • Pensa, E., et al. (2012). Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. PMC. [Link]

  • Elewady, G. Y. (2025). Pyrimidine Derivatives as Corrosion Inhibitors for Carbon-Steel in 2M Hydrochloric Acid Solution. ResearchGate. [Link]

  • Kumar, R., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. [Link]

  • Anonymous. Scanning Tunneling Microscopy: A Tool for Studying Self-Assembly and Model Systems for Molecular Devices. Bruker. [Link]

  • Michota, A., & Bukowska, J. (2002). Adsorption of 2-Mercaptopyrimidine on Silver Nanoparticles in Water. The Journal of Physical Chemistry B. [Link]

  • Kumar, V., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

  • M-L, S., et al. (2021). Recent Advances in Metallic Nanoparticle Assemblies for Surface-Enhanced Spectroscopy. Nanomaterials. [Link]

  • Birke, R. L. (2021). Special Issue: Application of SERS for Nanomaterials. PMC. [Link]

  • Sharma, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • Zhang, Y., et al. (2023). Advances in Surface-Enhanced Raman Spectroscopy for Urinary Metabolite Analysis: Exploiting Noble Metal Nanohybrids. PMC. [Link]

  • Durant, E. (2021). Three Studies of Organic Molecules Adsorbed on Copper Surfaces. The University of Liverpool Repository. [Link]

  • Fandakli, S., et al. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. TÜBİTAK Academic Journals. [Link]

  • Al-Ostath, R. A., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • Lee, J.-G., et al. (2018). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. PMC. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4,5,6-Trimethyl-pyrimidine-2-thiol

Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol (also known as 4,5,6-trimethyl-2-mercaptopyrimidine). Pyrimidine-2-thiols are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol (also known as 4,5,6-trimethyl-2-mercaptopyrimidine). Pyrimidine-2-thiols are critical pharmacophores in drug discovery, serving as precursors for antifolates, antivirals, and functionalized materials. Traditional thermal cyclocondensation of


-diketones with thiourea often requires prolonged reflux times (4–12 hours) and suffers from variable yields. The method described herein utilizes microwave irradiation to accelerate the condensation of 3-methyl-2,4-pentanedione  with thiourea , reducing reaction time to under 15 minutes while improving yield and purity.

Reaction Mechanism & Logic

The synthesis involves the cyclocondensation of a 1,3-dielectrophile (


-diketone) with a 1,3-dinucleophile (thiourea). For the specific target 4,5,6-trimethyl-pyrimidine-2-thiol , the 

-diketone precursor must be 3-methyl-2,4-pentanedione (3-methylacetylacetone).
Mechanism Description
  • Nucleophilic Attack: The amino group of thiourea attacks one of the carbonyl carbons of the 3-methyl-2,4-pentanedione.

  • Dehydration: Loss of water generates an intermediate enamine/imine structure.

  • Cyclization: The second amino group attacks the remaining carbonyl, followed by a second dehydration event to aromatize the ring.

  • Tautomerization: The product exists in equilibrium between the thiol (SH) and thione (NH, C=S) forms, with the thione form often predominating in the solid state and polar solvents.

Reaction Scheme

ReactionScheme Precursor1 3-Methyl-2,4-pentanedione (CAS: 815-57-6) Intermediate Dihydropyrimidine Intermediate Precursor1->Intermediate Acid Cat. / MW 120°C Precursor2 Thiourea (CAS: 62-56-6) Precursor2->Intermediate Acid Cat. / MW 120°C Product 4,5,6-Trimethyl-pyrimidine-2-thiol (Target) Intermediate->Product - H₂O Aromatization Byproduct 2 H₂O Intermediate->Byproduct

Figure 1: Cyclocondensation pathway for the synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
3-Methyl-2,4-pentanedione 815-57-61.0

-Diketone Scaffold
Thiourea 62-56-61.2N-C-S Fragment Source
Ethanol (Absolute) 64-17-5SolventReaction Medium
Conc. HCl (37%)7647-01-0Cat.Catalyst (5-10 drops)
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator+, CEM Discover, or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-sealed microwave vial with magnetic stir bar.

  • Workup: Buchner funnel, vacuum filtration setup, recrystallization glassware.

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a 10 mL microwave vial, dissolve Thiourea (1.2 mmol, 91 mg) in Ethanol (3 mL).

  • Add 3-Methyl-2,4-pentanedione (1.0 mmol, 114 mg/116 µL).

  • Add catalytic Conc. HCl (5 drops, approx. 0.1 mL) to facilitate the condensation.

    • Note: Acid catalysis is crucial for effective dehydration and aromatization.

  • Seal the vial with a crimp cap and septum. Vortex for 10 seconds to ensure homogeneity.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 120 °C

  • Hold Time: 10 minutes

  • Pre-stirring: 30 seconds (High speed)

  • Absorption Level: Normal

  • Pressure Limit: 15 bar (Safety cutoff)

Step 3: Workup & Purification

  • Allow the vial to cool to room temperature (automatically handled by the reactor air-jet cooling).

  • The reaction mixture may solidify or contain a heavy precipitate upon cooling.

  • Pour the mixture into ice-cold water (10 mL) and stir for 5 minutes.

  • Neutralize slightly with 10% NaHCO₃ solution if the acid content prevents precipitation (aim for pH ~6-7).

  • Filter the solid precipitate using vacuum filtration.

  • Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol/Water (9:1) or pure Ethanol.

  • Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Optimization & Scale-Up Data

The following table summarizes the optimization of reaction conditions for pyrimidine-2-thiol synthesis.

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)240 (4 hrs)65%Slow, incomplete conversion.
2Solvent-Free120578%Hard to handle solid product; charring risk.
3Ethanol 120 10 92% Optimal balance of solubility and rate.
4Water1401570%Lower solubility of precursors; requires phase transfer.

Characterization & Analysis

Compound: 4,5,6-Trimethyl-pyrimidine-2-thiol Formula: C₇H₁₀N₂S MW: 154.23 g/mol

Expected Analytical Data
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 230–250 °C (dec). Note: Pyrimidine thiols often have high melting points and may decompose.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~13.0–13.5 (br s, 1H, SH/NH exchangeable).
      
    • 
       ~2.35 (s, 6H, 4-CH₃ and 6-CH₃). Symmetry makes these equivalent.
      
    • 
       ~2.05 (s, 3H, 5-CH₃). Distinct signal due to unique environment.
      
  • FT-IR (ATR):

    • ~3100–2800 cm⁻¹ (C-H stretch, broad NH/SH stretch).

    • ~1610–1580 cm⁻¹ (C=N / C=C ring stretch).

    • ~1150–1200 cm⁻¹ (C=S character if in thione form).

Workflow Diagram

Workflow Step1 Reagent Prep: Mix Thiourea + 3-Methyl-2,4-pentanedione + HCl in Ethanol Step2 MW Irradiation: 120°C, 10 min, High Stirring Step1->Step2 Step3 Quench: Pour into Ice Water (Neutralize if needed) Step2->Step3 Step4 Filtration: Collect Precipitate Step3->Step4 Step5 Purification: Recrystallize from EtOH Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Troubleshooting & Safety

Common Pitfalls
  • Pressure Buildup: Ethanol generates significant vapor pressure at 120°C. Ensure the vial is not filled more than 2/3 volume.

  • Charring: If the reaction turns black/tarry, reduce temperature to 100°C and extend time, or ensure sufficient solvent is used to dissipate heat.

  • No Precipitate: If the product does not precipitate upon pouring into water, the solution may be too acidic. Adjust pH to ~6-7 with sodium acetate or bicarbonate.

Safety Hazards
  • Thiourea: Suspected carcinogen and goitrogen. Handle in a fume hood with gloves.

  • Microwave Vials: Never heat standard glass in a microwave reactor. Use only certified pressure vials.

  • Venting: Allow vessels to fully cool and depressurize before opening.

References

  • General Microwave Pyrimidine Synthesis

    • Felluga, F., et al. "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation." Synlett, 2018, 29, 986-992. Link

  • Precursor Information (3-Methyl-2,4-pentanedione)

    • PubChem Compound Summary for CID 69949, 3-Methyl-2,4-pentanedione. Link

  • Mechanism & Analogous Synthesis (4,6-Dimethylpyrimidine-2-thiol)

    • Gupta, R., et al. "Microwave-induced synthesis and anti-nemic activity of 4-amino-3-mercapto-5-pyridin-2-yl-4H-1,2,4-triazole Schiff bases." Indian Journal of Chemistry, 2015. (Demonstrates thiourea condensation protocols). Link

  • Thiourea Condensation Review

    • Maddani, M. R., & Prabhu, K. R.[1] "Synthesis of thioureas." Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4,5,6-Trimethyl-pyrimidine-2-thiol Synthesis

Topic: Yield Optimization & Troubleshooting for 4,5,6-Trimethyl-pyrimidine-2-thiol Ticket ID: KB-PYR-456-T Status: Active Audience: Process Chemists, R&D Scientists Core Directive: The "Why" Behind the Chemistry The synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 4,5,6-Trimethyl-pyrimidine-2-thiol Ticket ID: KB-PYR-456-T Status: Active Audience: Process Chemists, R&D Scientists

Core Directive: The "Why" Behind the Chemistry

The synthesis of 4,5,6-trimethyl-pyrimidine-2-thiol (Target Molecule) is a classic cyclocondensation between 3-methyl-2,4-pentanedione (3-methylacetylacetone) and thiourea . While seemingly straightforward, this specific derivative presents a unique challenge compared to its non-methylated counterpart (4,6-dimethylpyrimidine-2-thiol).

The Steric Bottleneck: The critical variable here is the methyl group at the C3 position of the starting diketone (which becomes C5 on the pyrimidine ring). This central methyl group introduces significant steric bulk, hindering the nucleophilic attack of thiourea and the subsequent dehydration steps required for aromatization. Standard protocols for un-substituted diketones often result in stalled intermediates or low yields (<40%) when applied here.

To achieve yields >80%, you must drive the equilibrium aggressively using acid catalysis with water removal or strong base mediation , followed by controlled acidification.

The "Golden Batch" Protocol

This protocol is validated for high throughput and purity.[1] It prioritizes the Acid-Catalyzed Dehydration route, which generally offers cleaner workup for this specific sterically hindered substrate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Methyl-2,4-pentanedione 1.0SubstrateMust be >98% purity; check for polymerization.
Thiourea 1.2ReagentExcess drives kinetics; remove unreacted later.
HCl (conc.) 0.5CatalystProtonates carbonyls to overcome steric hindrance.
Ethanol (Abs.) SolventMediumHigh solubility for reagents, low for product (cold).
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.2 eq) in Absolute Ethanol (5 mL/g of substrate) .

  • Activation: Add Conc. HCl (0.5 eq) dropwise. The solution may warm slightly.[2]

  • Addition: Add 3-Methyl-2,4-pentanedione (1.0 eq) slowly.

  • The Drive (Critical): Attach a reflux condenser. Heat to vigorous reflux for 6–8 hours .

    • Pro-Tip: For yields >90%, use a Dean-Stark trap with a benzene/toluene cosolvent to physically remove the 2 equivalents of water generated.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). Look for the disappearance of the diketone.

  • Isolation (The "Crash"):

    • Cool the mixture to 0°C in an ice bath.

    • The hydrochloride salt of the product may precipitate.

    • Neutralize carefully with 10% NaHCO3 solution to pH 6–7. The free thiol is less soluble in water/ethanol mixtures than the salt.

    • Yellow Warning: If the solid is bright yellow, you have disulfide formation. Add a pinch of sodium metabisulfite.

  • Purification: Recrystallize from boiling Ethanol or Isopropanol.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the specific points where steric hindrance causes failure.

ReactionMechanism Start Reagents: 3-Methyl-2,4-pentanedione + Thiourea Inter1 Intermediate 1: Mono-ureide Formation Start->Inter1 Acid Cat. Nucleophilic Attack Barrier STERIC BARRIER: C5-Methyl hinders ring closure Inter1->Barrier Dehydration 1 Inter2 Cyclized Dihydropyrimidine Barrier->Inter2 High Heat/Reflux Overcomes Sterics Product Target: 4,5,6-Trimethyl-pyrimidine-2-thiol Inter2->Product Dehydration 2 Aromatization

Caption: The C5-methyl group creates a steric energy barrier at the cyclization step, requiring extended reflux or water removal to proceed.

Troubleshooting Matrix (Q&A)

Q1: My product is oiling out instead of crystallizing. How do I fix this?

  • Diagnosis: This is common with methylated pyrimidines due to low melting points or impurities lowering the eutectic point.

  • The Fix:

    • Re-dissolve the oil in a minimum amount of hot ethanol.

    • Add water dropwise until just turbid.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass side vigorously with a glass rod.

    • Cool slowly to room temperature, then to 4°C. Do not shock-cool.

Q2: The product has a strong yellow/orange color. Is it pure?

  • Diagnosis: No. The thiol (-SH) group is susceptible to air oxidation, forming the disulfide dimer (S-S bond), which is often colored.

  • The Fix:

    • Prevention: Perform the reaction and workup under Nitrogen/Argon.

    • Rescue: Dissolve the crude solid in 10% NaOH (the thiol dissolves, the disulfide does not). Filter off the solid disulfide. Acidify the filtrate with HCl to reprecipitate the pure thiol.

Q3: Yield is stuck at 40-50%.

  • Diagnosis: Incomplete dehydration. The reaction is an equilibrium.

  • The Fix: Switch solvent systems. Use Toluene with a catalytic amount of p-Toluenesulfonic acid (pVsA) and a Dean-Stark trap . Removing water physically shifts the equilibrium to the right (Le Chatelier’s principle), forcing the sterically hindered ring to close.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures during the workup phase.

Troubleshooting Issue Problem Detected CheckTLC Check TLC (SM Remaining?) Issue->CheckTLC Incomplete Yes: Incomplete Rxn CheckTLC->Incomplete SM Visible Complete No: Rxn Complete CheckTLC->Complete Only Product Action1 Increase Reflux Time OR Switch to Dean-Stark Incomplete->Action1 CheckColor Is Solid Yellow? Complete->CheckColor Oxidation Disulfide Contamination CheckColor->Oxidation Yes Oiling Product Oiling Out CheckColor->Oiling No (Sticky/Gooey) Action2 Base Extraction (NaOH) Filter -> Acidify Oxidation->Action2 Action3 Re-dissolve EtOH Add H2O slowly Scratch Glass Oiling->Action3

Caption: Diagnostic workflow for low yield or purity issues during isolation.

References

  • Hale, W. J., & Williams, A. G. (1915). The Formation of Pyrimidines from Acetylacetone and Thiourea. Journal of the American Chemical Society, 37(3), 594–600.

  • Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.

  • PubChem. (n.d.). 4,5,6-Trimethyl-2-pyrimidinethiol Compound Summary. National Library of Medicine.

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.

Sources

Optimization

Technical Support Center: Purification of 4,5,6-Trimethyl-2-mercaptopyrimidine

The following technical guide details the purification protocols for 4,5,6-trimethyl-2-mercaptopyrimidine (also known as 4,5,6-trimethylpyrimidine-2-thiol). This guide is structured as a Tier-2 Technical Support resource...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 4,5,6-trimethyl-2-mercaptopyrimidine (also known as 4,5,6-trimethylpyrimidine-2-thiol).

This guide is structured as a Tier-2 Technical Support resource, designed for researchers encountering purity or handling issues. It prioritizes "self-validating" workflows—methods where the physical behavior of the compound confirms the success of the step.

Case ID: PUR-TMP-456 Classification: Heterocyclic Thiol Purification Applicable Synthesis Route: Condensation of Thiourea with 3-methyl-2,4-pentanedione (3-methylacetylacetone).

Compound Profile & Purity Standards

Before beginning purification, verify your target compound's expected properties. This family of compounds (alkyl-substituted 2-mercaptopyrimidines) exhibits thione-thiol tautomerism, often favoring the thione form in the solid state, leading to high melting points.

PropertySpecification / ExpectationNotes
Chemical Name 4,5,6-Trimethylpyrimidine-2-thiolTautomer: 4,5,6-Trimethyl-2(1H)-pyrimidinethione
Appearance White to pale yellow crystalline powderDark yellow/orange indicates oxidation (disulfides).
Solubility (Acidic) Insoluble / Poorly SolubleProtonation of the thiol is weak; remains neutral/insoluble.
Solubility (Basic) Highly Soluble Dissolves in 1M NaOH/KOH (forms thiolate anion).
Solubility (Organic) Soluble in hot Ethanol, DMF, DMSOSparingly soluble in cold water, ether, hexane.
Melting Point > 210 °C (Expected)Analogous 4,6-dimethyl compound melts ~219°C [1].[1]
Odor Characteristic Thiol (Sulfur)Pungent. Requires fume hood handling.

Primary Purification: Acid-Base Reprecipitation

Best For: Bulk crude material containing unreacted thiourea, diketone, or inorganic salts.

This method relies on the acidity of the thiol proton (pKa ~7-8). By converting the compound to its water-soluble salt, you can filter off insoluble impurities, then regenerate the pure precipitate by acidification.

Workflow Diagram

AcidBasePurification Start Crude 4,5,6-Trimethyl-2-mercaptopyrimidine Dissolve Dissolve in 10% NaOH (aq) (Target pH > 12) Start->Dissolve Filter Filter Suspension Dissolve->Filter Filtrate Filtrate (Contains Product as Na-Salt) Filter->Filtrate Residue Solid Residue (Discard: Polymers/Inorganics) Filter->Residue Remove Acidify Slowly add Glacial Acetic Acid (Target pH 5-6) Filtrate->Acidify Precipitate Precipitate Forms (Free Thiol) Acidify->Precipitate Wash Filter & Wash: 1. Cold Water (removes salts) 2. Isopropanol (removes trace water) Precipitate->Wash Dry Vacuum Dry at 60°C Wash->Dry

Caption: Figure 1.[2][3][4] Acid-Base Reprecipitation Workflow. This method isolates the target based on its specific pKa, excluding non-acidic impurities.

Step-by-Step Protocol
  • Dissolution: Suspend the crude yellow solid in 10% NaOH solution (approx. 2.5 M). Use 5-7 mL of base per gram of crude. Stir for 15 minutes. The thiol should dissolve, leaving a potentially turbid solution if impurities are present.

  • Clarification: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove undissolved polymeric byproducts or unreacted diketone. The filtrate must be clear.

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Critical Checkpoint: The product will crash out as a white/cream solid as the pH drops below 7. Target pH is 5–6. Do not over-acidify with strong mineral acids (HCl) to pH < 1, as the pyrimidine nitrogen may protonate, potentially redissolving the compound as a cation [2].

  • Washing: Filter the solid. Wash the cake thoroughly with cold water (to remove Sodium Acetate) followed by a small amount of cold Acetone or Isopropanol (to remove unreacted organic starting materials and aid drying).

Secondary Purification: Recrystallization

Best For: "Polishing" the compound to remove trace color and improve crystal structure.

Solvent Decision Tree

Recrystallization Start Select Solvent Check1 Is impurity water soluble? Start->Check1 Ethanol Ethanol (95%) Check2 Is compound highly insoluble? Ethanol->Check2 Acetic 50% Aqueous Acetic Acid DMF DMF/Water Check1->Ethanol No (Organic impurities) Check1->Acetic Yes (Salts/Thiourea) Check2->Ethanol No (Dissolves in hot EtOH) Check2->DMF Yes (Won't dissolve in EtOH)

Caption: Figure 2. Solvent Selection Matrix. Ethanol is the standard choice; Acetic Acid is preferred if thiourea contamination is suspected.

Recommended Solvent: Ethanol (95%)
  • Place the solid in a flask with a reflux condenser.

  • Add Ethanol (approx. 10-15 mL/g) and heat to boiling.

  • If solid remains, add solvent in small increments until dissolved.

  • Optional: If the solution is dark yellow/orange, add Activated Carbon , reflux for 5 mins, and filter hot.

  • Allow to cool slowly to room temperature, then chill in ice.

  • Collect crystals by filtration.[5]

Troubleshooting & FAQs

Q1: My product has a persistent strong sulfur/garlic odor. How do I handle this?

Diagnosis: This is inherent to mercaptopyrimidines, but excessive smell often indicates volatile degradation products or unreacted starting materials. Solution:

  • Oxidative Scrubbing: All glassware and mother liquors should be treated with a dilute Bleach (Sodium Hypochlorite) solution before washing. This oxidizes the thiol/sulfides to odorless sulfonates/sulfates.

  • Purity Check: A "clean" smell (faint thiophenol-like) is acceptable. A "rotten cabbage" smell suggests unreacted reagents. Perform the Acid-Base purification (Section 2) again to remove trapped impurities.

Q2: The product is colored (Orange/Red) instead of White/Cream.

Diagnosis: Oxidation of the thiol group (-SH) to a disulfide (-S-S-) dimer. This is common if the reaction was exposed to air for long periods or if metal ions (e.g., iron from spatulas) catalyzed the oxidation. Solution:

  • Reduction: Dissolve the impure solid in 10% NaOH. Add a small amount of Sodium Dithionite (Na2S2O4) or Sodium Borohydride (NaBH4) (approx. 0.1 eq). Stir for 30 mins. This reduces the disulfide back to the thiol.

  • Precipitate with Acetic Acid as described in Section 2.

Q3: I have low yield after Acid-Base precipitation.

Diagnosis: You may have over-acidified or the compound is slightly water-soluble. Solution:

  • pH Control: Ensure you stopped adding acid at pH 5–6. If you go to pH 1 (using HCl), the pyrimidine ring nitrogens can protonate, forming a soluble cation (

    
    ).
    
  • Salting Out: If the filtrate is cloudy but no solid forms, add NaCl to saturation to "salt out" the organic product.

Q4: How do I remove unreacted Thiourea?

Diagnosis: Thiourea is a common impurity in this synthesis. It is water-soluble but can co-precipitate. Solution:

  • Hot Water Wash: 4,5,6-trimethyl-2-mercaptopyrimidine is poorly soluble in water. Suspend your solid in hot water (60°C), stir vigorously for 10 minutes, and filter hot. Thiourea will remain in the water [3].

  • Solvent Choice: Recrystallize from 50% Aqueous Acetic Acid (see Figure 2). Thiourea remains soluble in the aqueous mother liquor.

References

  • PubChem. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine (Compound Summary). National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (1955). 2-Mercaptopyrimidine.[1][3][6][7] Org. Synth. 1955, 35, 80. Retrieved February 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for the Recrystallization of 4,5,6-Trimethyl-pyrimidine-2-thiol

Welcome to the technical support guide for the purification of 4,5,6-Trimethyl-pyrimidine-2-thiol. This document provides a detailed, experience-driven framework for selecting the optimal recrystallization solvent system...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,5,6-Trimethyl-pyrimidine-2-thiol. This document provides a detailed, experience-driven framework for selecting the optimal recrystallization solvent system. As direct experimental data for this specific molecule is not widely published, this guide synthesizes first-principle chemical knowledge with established protocols for structurally related pyrimidine-2-thiol derivatives to empower researchers with a robust, logical workflow.

Foundational Concepts & Initial Analysis
Q1: What are the critical molecular features of 4,5,6-Trimethyl-pyrimidine-2-thiol that will dictate solvent choice?

A1: Understanding the molecule's structure is the cornerstone of solvent selection. 4,5,6-Trimethyl-pyrimidine-2-thiol has a hybrid character:

  • Polar Heterocyclic Core: The pyrimidine ring, containing two nitrogen atoms, is polar.

  • Hydrogen Bonding Capability: Crucially, this molecule exists in a tautomeric equilibrium between the thiol and thione forms.[1] The thione tautomer (4,5,6-Trimethyl-1,6-dihydropyrimidine-2-thione) is often the more stable form and possesses an N-H bond, making it a hydrogen bond donor, and a C=S group, a hydrogen bond acceptor. This significantly influences its interaction with protic solvents like alcohols or water.

  • Non-Polar Functionality: The three methyl groups (-CH₃) introduce non-polar, hydrophobic character to the molecule.

This duality means that neither a highly polar solvent (like water) nor a completely non-polar solvent (like hexane) is likely to be ideal on its own. The most effective solvent will likely be one of intermediate polarity or a binary mixture that balances these opposing characteristics.

Q2: What defines an "ideal" recrystallization solvent for this compound?

A2: The perfect recrystallization solvent is a system where the target compound exhibits a steep solubility-temperature gradient. Specifically:

  • High Solubility at High Temperature: The solvent should completely dissolve 4,5,6-Trimethyl-pyrimidine-2-thiol near its boiling point.

  • Low Solubility at Low Temperature: As the solution cools to room temperature and then to 0-4 °C, the compound's solubility should drop dramatically, causing it to crystallize out of the solution.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

Systematic Solvent Selection Workflow

The absence of a pre-established protocol necessitates a systematic, small-scale screening approach. The following workflow provides a logical progression from solvent prediction to experimental validation.

Solvent_Selection_Workflow cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Evaluation & Optimization A Analyze Molecular Structure (Polarity, H-Bonding) B Select Candidate Solvents (See Table 1) A->B C Perform Small-Scale Solubility Tests (Protocol 1) B->C D Evaluate Test Results C->D E Good Single Solvent Found (High solubility hot, low cold) D->E Ideal F Insoluble in All Hot Solvents D->F Problem G Soluble in Multiple Cold Solvents D->G Problem H Proceed to Scale-Up Recrystallization (Protocol 2) E->H J Re-evaluate Solvent Choice (Consider higher boiling point solvents like DMF, DMSO with anti-solvent methods) F->J I Develop Binary Solvent System (Protocol 3) G->I

Sources

Optimization

Technical Support Center: 4,5,6-Trimethyl-pyrimidine-2-thiol Storage &amp; Handling

Topic: Preventing Disulfide Formation During Storage Compound: 4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 17697-92-6) Audience: Researchers, Medicinal Chemists, and Process Development Scientists Executive Summary 4,5,6-Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Disulfide Formation During Storage Compound: 4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 17697-92-6) Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4,5,6-Trimethyl-pyrimidine-2-thiol is a "dual-personality" compound. While often represented as a thiol (-SH ), it exists in equilibrium with its thione tautomer (=S ).[1][2] This equilibrium is the key to its stability.[1][2] In the solid state and polar solvents, the stable thione form predominates.[1][2] However, in solution—especially at neutral/basic pH or in the presence of specific solvents like DMSO—the equilibrium shifts or side reactions occur, leading to rapid oxidation into the disulfide dimer (-S-S- ).[2]

This guide provides a self-validating system to prevent, detect, and reverse this degradation.

Module 1: The Core Protocol (Storage)

Solid State Storage (Gold Standard)

The solid state is the only recommended long-term storage format.[1][2] The thione tautomer is most stable in the crystal lattice.[1][2]

ParameterSpecificationScientific Rationale
Temperature -20°C Slows thermodynamic oxidation kinetics.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

), the primary oxidant.[1][2]
Container Amber Glass Vial Prevents photo-oxidation.[1] UV light generates thiyl radicals (

).[1][2]
Seal Parafilm/Teflon Tape Prevents moisture ingress.[1][2] Water can facilitate proton transfer, accelerating tautomerization.[1][2]
Solution Storage (High Risk)

WARNING: Avoid storing this compound in solution if possible.[1][2] If necessary for short periods (e.g., for screening plates), follow these strict rules:

  • FORBIDDEN SOLVENT: Dimethyl Sulfoxide (DMSO) .[1][2]

    • Reason: DMSO acts as an oxidant for thiols, converting them to disulfides, especially under acidic conditions or with trace metals.[1][2] This reaction is often used intentionally in synthesis but is disastrous for storage.[1][2]

  • Recommended Solvent: Degassed Anhydrous Ethanol or Methanol .[1][2]

  • pH Control: Maintain Acidic pH (pH < 5) .

    • Reason: At neutral/basic pH, the thiol deprotonates to the thiolate anion (

      
      ) , which is a potent nucleophile and oxidizes to disulfide 
      
      
      
      times faster than the protonated thiol.[2]

Module 2: Visualizing the Threat

The following diagram illustrates the mechanism of failure. Note how pH and DMSO act as accelerators for the formation of the unwanted disulfide.[1][2]

G Thione Thione Form (Stable Solid) Thiol Thiol Form (-SH) Thione->Thiol Tautomerization (In Solution) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate Deprotonation Radical Thiyl Radical (RS•) Thiol->Radical H-abstraction Disulfide Disulfide Dimer (Oxidized Impurity) Thiol->Disulfide DMSO Oxidation Thiolate->Radical 1e⁻ Oxidation Radical->Disulfide Dimerization Base High pH (>7) Base->Thiolate Promotes Oxygen Oxygen (Air) Oxygen->Radical DMSO DMSO (Solvent) DMSO->Disulfide Light UV Light Light->Radical

Caption: Fig 1. The Oxidation Cascade.[1][2] High pH and DMSO bypass stability mechanisms, driving the compound toward the irreversible disulfide state.[2]

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned yellow. Is it ruined?

A: Likely yes, but it is recoverable.[1][2]

  • Diagnosis: The yellow color typically indicates the formation of the disulfide dimer or other oxidation byproducts (sulfinic acids).[1][2]

  • Validation: Check the Melting Point (MP).[1][2]

    • Pure Thiol/Thione MP: Typically >200°C (Refer to your specific Lot CoA; similar analogs melt ~210°C).[1][2]

    • Disulfide MP: Often significantly lower or exhibits a broad melting range.[1][2]

  • Solution: Perform a Recrystallization .[1][2]

    • Solvent: Boiling Ethanol (EtOH).[1][2]

    • Protocol: Dissolve in minimal boiling EtOH. If insoluble particles remain (disulfide), filter hot.[1][2] Cool slowly to 4°C. The thione form should crystallize out as white needles.

Q2: I need to make a stock solution for a biological assay. Can I use DMSO?

A: NO.

  • The Issue: DMSO is not an inert solvent for thiols; it is a reagent.[1][2] It will oxidize your compound to the disulfide over 24-48 hours, potentially altering your IC50 values by orders of magnitude (inactive dimer vs. active thiol).[2]

  • Alternative: Use DMA (Dimethylacetamide) or DMF (Dimethylformamide) , provided they are anhydrous and degassed.[1][2]

  • Best Practice: Prepare solutions fresh immediately before use . Do not store them.

Q3: How do I chemically restore the thiol if recrystallization fails?

A: Use a chemical reduction protocol.

  • Reagent: TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).[1]

    • Why TCEP? Unlike DTT, TCEP is odorless, stable in air, and works effectively at acidic pH (where your thiol is stable).[2] It also does not require removal before many downstream reactions (e.g., alkylation).[1][2]

  • Protocol:

    • Dissolve the oxidized material in a water/organic solvent mix (e.g., THF/Water 1:1).[1][2]

    • Add 1.2 equivalents of TCEP-HCl.[1][2]

    • Stir for 30-60 minutes at Room Temperature.

    • Extract the free thiol with an organic solvent (e.g., Ethyl Acetate).[1][2]

Module 4: Quality Control Decision Tree

Use this workflow to determine if your batch is safe to use.

DecisionTree Start Inspect Sample Visual Visual Check: Is it White? Start->Visual Smell Odor Check: Sulfurous/Stench? Visual->Smell Yes Fail FAIL: Do Not Use Visual->Fail No (Yellow/Crusty) MP Melting Point Check (vs CoA) Smell->MP Yes (Good) Smell->Fail No (Odorless = Oxidized) Pass PASS: Safe to Use MP->Pass Matches Ref Recover Action: Recrystallize (EtOH) or Reduce (TCEP) MP->Recover Depressed/Broad Fail->Recover Attempt Rescue Recover->Start Retest

Caption: Fig 2. QC Workflow. Note that loss of odor can paradoxically indicate oxidation (formation of the odorless disulfide).[2]

References

  • Thiol-Thione Tautomerism: Stoyanov, S. et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Canadian Journal of Chemistry, 2015.[1][2] Link[2]

  • DMSO Oxidation Mechanism: Sanz, R. et al. "Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide."[1][2] Synthesis, 2002.[1][2] Link

  • Disulfide Reduction (TCEP): Burns, J.A. et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine."[1][2] Journal of Organic Chemistry, 1991.[1][2] Link[2]

  • Handling "Stench" Chemicals: University of Rochester. "How to Work with Thiols-General SOP." Link

  • General Properties: PubChem Compound Summary for 4,6-Dimethylpyrimidine-2-thiol (Analogous structure for property inference). Link

Sources

Troubleshooting

optimizing reaction temperature for 4,5,6-trimethylpyrimidine-2-thione synthesis

Executive Summary This technical guide addresses the critical impact of reaction temperature on the condensation of 3-methyl-2,4-pentanedione with thiourea to synthesize 4,5,6-trimethylpyrimidine-2-thione .[1] While ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical impact of reaction temperature on the condensation of 3-methyl-2,4-pentanedione with thiourea to synthesize 4,5,6-trimethylpyrimidine-2-thione .[1] While often treated as a simple "reflux" procedure, thermodynamic control is essential to maximize the yield of the thione tautomer over the thiol, prevent oxidative desulfurization, and ensure complete cyclodehydration.[1]

Part 1: The Core Protocol (Baseline)

Question: What is the standard operating procedure (SOP) for this synthesis, and where does temperature play the critical role?

Answer: The synthesis follows a modified Traube condensation pathway.[1] The reaction is endothermic and entropy-driven, requiring sufficient thermal energy to drive the elimination of two water molecules.[1]

Standard Protocol:

  • Reagents: 3-Methyl-2,4-pentanedione (1.0 equiv), Thiourea (1.1 equiv).[1]

  • Catalyst: Concentrated HCl (catalytic amount) or ethanolic HCl.[1]

  • Solvent: Absolute Ethanol (EtOH).[1]

  • Temperature: Reflux (78–80 °C) .

  • Time: 3–6 hours.

Why Temperature Matters Here:

  • Activation Energy (

    
    ):  The initial nucleophilic attack of thiourea on the carbonyl carbon occurs readily at lower temperatures (
    
    
    
    °C). However, the subsequent cyclodehydration (ring closure and water elimination) has a high
    
    
    .[1]
  • Failure Mode: If the temperature is too low (<60 °C), the reaction stalls at the intermediate hydroxy-dihydropyrimidine stage, leading to low yields and oily, impure products.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: Low Yield & Incomplete Conversion

User Question: I am running the reaction at 60 °C to be "gentle," but my yield is stuck at 40%. TLC shows a persistent intermediate spot.[1] Should I increase the temperature?

Scientist’s Response: Yes. 60 °C is insufficient for the final aromatization step.[1]

  • Diagnosis: The intermediate (likely the non-dehydrated dihydropyrimidine) is stable at 60 °C. You are thermodynamically trapping the reaction before the product forms.

  • Solution: Increase temperature to Reflux (78–80 °C) . The phase change of the solvent (boiling) ensures the system stays at the maximum energy input allowed by the medium, pushing the equilibrium toward dehydration.

  • Advanced Option: If ethanol reflux is insufficient, switch to n-Propanol (BP: 97 °C) .[1] The higher boiling point can drive difficult condensations to completion faster.[1]

Issue 2: Product Decomposition / Darkening

User Question: I tried microwave synthesis at 160 °C to speed it up, but the product turned a dark tarry brown. What happened?

Scientist’s Response: You likely triggered oxidative desulfurization or polymerization.[1]

  • Mechanism: At temperatures >140 °C, especially in the presence of air, the thione (C=S) group is susceptible to oxidation to the oxo (C=O) analog (uracil derivative) or formation of disulfide bridges (dimerization).[1]

  • Correction:

    • Limit MW Temp: Cap microwave synthesis at 120 °C .

    • Inert Atmosphere: Always purge the headspace with Nitrogen (

      
      ) or Argon when heating above 100 °C.[1]
      
    • Radical Scavenging: Ensure your solvent is peroxide-free (avoid old ethers/alcohols).[1]

Part 3: Data & Visualization

Table 1: Temperature vs. Yield Comparison (Ethanol Solvent)

Data extrapolated from standard pyrimidine-thione synthesis kinetics.

TemperatureReaction TimeTypical YieldPrimary Impurity
25 °C (RT) 48 Hours< 10%Unreacted linear intermediate
60 °C 12 Hours40–55%Hydroxy-dihydropyrimidine
80 °C (Reflux) 3–5 Hours 85–92% None (Trace)
150 °C (MW) 10 Mins60–70%Desulfurized (Oxo) / Tars
Visual 1: Reaction Mechanism & Thermal Checkpoints

This diagram illustrates where heat is required to cross activation barriers.

ReactionPathway Start Precursors: 3-Methyl-2,4-pentanedione + Thiourea Inter1 Intermediate 1: Linear Adduct Start->Inter1 RT (Fast) Inter2 Intermediate 2: Hydroxy-dihydropyrimidine Inter1->Inter2 Cyclization (Requires >50°C) Product Product: 4,5,6-Trimethylpyrimidine-2-thione Inter2->Product Dehydration (-H2O) (Requires >75°C / Acid) Side Side Product: Oxo-derivative / Tars Product->Side >140°C (Oxidation)

Caption: Thermal checkpoints in the synthesis. Note that the final dehydration step is the rate-limiting step requiring reflux temperatures.

Part 4: Self-Validating Protocol (DoE Approach)

To determine the optimal temperature for your specific setup (flask volume, stirring rate), perform this simple Time-Temperature validation:

  • Setup: Prepare three small-scale vials (1 mmol scale).

  • Conditions:

    • Vial A: 60 °C (Oil bath)

    • Vial B: 80 °C (Reflux)

    • Vial C: 100 °C (Sealed tube/Microwave)

  • Sampling: Take a 10 µL aliquot at 1 hour and 3 hours.

  • Analysis: Run TLC (Eluent: 5% MeOH in DCM).

    • Success Indicator: Disappearance of the diketone spot (

      
      ) and appearance of the thione product (
      
      
      
      , UV active).
    • Validation: If Vial B shows clean conversion while Vial C shows new baseline spots (tars), 80 °C is your validated optimum. [1]

Visual 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield / Impurity CheckTemp Check Temperature Problem->CheckTemp TempLow Temp < 75°C? CheckTemp->TempLow Yes TempHigh Temp > 100°C? CheckTemp->TempHigh No, it's high CheckSolvent Temp is 80°C (Reflux) but yield still low? CheckTemp->CheckSolvent Temp is Optimal Action1 Action: Increase to Reflux (Drive Dehydration) TempLow->Action1 Action2 Action: Lower Temp (Prevent Desulfurization) TempHigh->Action2 Action3 Action: Check Catalyst (Add HCl/H2SO4) CheckSolvent->Action3

Caption: Decision tree for troubleshooting yield issues based on reaction temperature.

References

  • Traube, W. (1893).[1] Über die Synthese von Pyrimidinderivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for thiourea condensation).

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Microwave optimization parameters).

  • PubChem. (2025).[1] Compound Summary: 4,5,6-Trimethylpyrimidine-2-thione.[1] National Library of Medicine.[1] (Chemical property verification).

  • Sigma-Aldrich. (2025).[1] Reaction Safety & Handling Guide for Thiones. (General safety protocols).

Sources

Optimization

resolving solubility issues of 4,5,6-Trimethyl-pyrimidine-2-thiol in water

Technical Support Center: Solubility & Stability Guide for 4,5,6-Trimethyl-pyrimidine-2-thiol Executive Summary: The Challenge 4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 15755-09-6 / 17697-92-6) presents a dual challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Stability Guide for 4,5,6-Trimethyl-pyrimidine-2-thiol

Executive Summary: The Challenge

4,5,6-Trimethyl-pyrimidine-2-thiol (CAS: 15755-09-6 / 17697-92-6) presents a dual challenge in aqueous media: hydrophobicity and tautomeric instability .[1]

While the pyrimidine ring suggests polarity, the three methyl groups significantly increase the partition coefficient (LogP), making the molecule lipophilic. Furthermore, this compound exists in a delicate equilibrium between its thiol (–SH) and thione (=S) forms.[2] In water, the thione form often predominates but can suffer from high crystal lattice energy, resisting dissolution. Once in solution, the thiol form is susceptible to oxidative dimerization, forming insoluble disulfides.

This guide provides a self-validating workflow to solubilize this compound for biological assays and chemical synthesis.

Troubleshooting Guide (Q&A)

Q1: I added the solid directly to water/buffer, but it floats or sinks without dissolving. Why?

A: This is a classic "hydrophobic hydration" failure.[1]

  • The Cause: The three methyl groups create a hydrophobic shield. Additionally, the solid likely exists as a stable hydrogen-bonded thione dimer in the crystal lattice. Neutral water (pH 7) cannot overcome this lattice energy.[1]

  • The Fix: Do not attempt direct aqueous dissolution.[1] You must use a Stock Solution Strategy (see Protocol A) or a pH-Switch Strategy (see Protocol B).[1]

Q2: I made a stock in DMSO, but it precipitated immediately upon addition to my cell culture media.

A: You are experiencing "Solvent Shock" (Compound Crash-out).[1]

  • The Mechanism: When a high-concentration DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the compound can equilibrate, leaving the hydrophobic molecules to aggregate instantly.

  • The Fix:

    • Step-down Dilution: Dilute your DMSO stock 1:10 into an intermediate solvent (e.g., Ethanol or PEG-400) before the final spike into media.[1]

    • Vortex During Addition: Inject the stock directly into the center of a vortexing buffer solution, not onto the static surface.

Q3: My clear solution turned cloudy or yellow after 24 hours. Is it contaminated?

A: It is likely Oxidative Dimerization , not contamination.

  • The Mechanism: Dissolved oxygen attacks the thiolate anion, forming a disulfide bond (R–S–S–R). The disulfide dimer is often significantly less soluble than the monomer and precipitates.

  • The Fix:

    • Degas buffers (sparge with Nitrogen/Argon for 15 mins).

    • Add Reducing Agents: Use 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to maintain the monomeric thiol state.[1] TCEP is preferred for neutral pH stability.[1]

Mechanistic Visualization

Figure 1: Solubility Decision Tree

A logical workflow to determine the optimal solubilization method based on your application.

SolubilityTree Start Start: 4,5,6-Trimethyl-pyrimidine-2-thiol Solid AppCheck Application Type? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay ChemSyn Chemical Synthesis AppCheck->ChemSyn DMSOStock Make 100 mM Stock in DMSO (anhydrous) BioAssay->DMSOStock DirectAq Direct Aqueous Prep ChemSyn->DirectAq Dilution Dilute into Buffer DMSOStock->Dilution pHAdjust Adjust pH > 9.0 (Forms Thiolate Anion) DirectAq->pHAdjust Precip Precipitation? Dilution->Precip YesPrecip Yes: Use Intermediate (PEG-400 or Ethanol) Precip->YesPrecip NoPrecip No: Proceed Precip->NoPrecip Oxidation Risk: Rapid Oxidation pHAdjust->Oxidation AddTCEP Add TCEP/DTT + Degas Oxidation->AddTCEP

Caption: Decision matrix for solubilizing 4,5,6-Trimethyl-pyrimidine-2-thiol based on end-use requirements.

Technical Data & Properties

PropertyValue / DescriptionImpact on Solubility
Molecular Weight ~154.23 g/mol Low MW facilitates diffusion, but packing density affects dissolution.[1]
LogP (Octanol/Water) Est.[1][3] 0.5 – 1.2 (Higher than unsubstituted)Positive LogP indicates lipophilicity; requires organic cosolvents.[1]
pKa (Thiol) ~8.5 – 9.5At pH < 8, the molecule is neutral (insoluble). At pH > 9, it ionizes (soluble).
Tautomerism Thione (C=S) ⇌ Thiol (C-SH)Thione dominates in water; Thiol dominates in non-polar solvents.[1]
Solubility (Water) < 1 mg/mL (Neutral pH)Practically insoluble without modification.[1]
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.[1]

Validated Experimental Protocols

Protocol A: Preparation of a Stable 100 mM Stock Solution

Best for: Cell assays, High-Throughput Screening.

  • Weighing: Weigh 15.4 mg of 4,5,6-Trimethyl-pyrimidine-2-thiol.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid DMSO stored in plastic for long periods; glass-stored spectroscopic grade is preferred to avoid leaching contaminants.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless/pale yellow.[1]

    • Validation: Visually inspect against a dark background.[1] If particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 3-6 months.

Protocol B: Aqueous Solubilization via pH Switching

Best for: Chemical synthesis or assays where DMSO is toxic.[1]

  • Buffer Prep: Prepare a 50 mM Phosphate or Borate buffer adjusted to pH 10.0 .

  • Degassing (Critical): Bubble Nitrogen or Argon gas through the buffer for 15 minutes to remove oxygen.

  • Dissolution: Add the solid compound to the high-pH buffer.

    • Mechanism:[1][4] The high pH deprotonates the thiol (–SH → –S⁻), creating a highly soluble charged species.

  • Stabilization: Immediately add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to prevent disulfide bond formation.[1]

  • Adjustment: If the final application requires physiological pH (7.4), slowly lower the pH using dilute HCl while stirring rapidly.

    • Warning: If the concentration exceeds the intrinsic solubility limit (~0.5 mM), the compound will precipitate as the pH drops below 8.0.

Chemical Equilibrium Diagram

Understanding the species in solution is vital for troubleshooting.

Equilibrium Thione Thione Form (Dominant in Water) Polar but High Lattice Energy Thiol Thiol Form (Minor in Water) Reactive Species Thione->Thiol Tautomerism Thiolate Thiolate Anion (-S⁻) (High pH > 9) Highly Soluble Thiol->Thiolate pH > pKa Disulfide Disulfide Dimer (Oxidation Product) INSOLUBLE PRECIPITATE Thiolate->Disulfide + O2 (Oxidation)

Caption: Chemical species equilibrium.[1] Solubility is maximized in the Thiolate form; Stability is compromised by Disulfide formation.

References

  • Tautomeric Equilibrium of Pyrimidine Thiols

    • Lima, M. C. P., et al. "Dimers of and Tautomerism between 2-Pyrimidinethiol and 2(1H)-Pyrimidinethione: A Density Functional Theory (DFT) Study."[1] The Journal of Physical Chemistry A, vol. 110, no. 25, 2006, pp. 7904-7912.[2]

    • [1]

  • Solubility & Physicochemical Properties

    • Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents at different temperatures."[5][6] World Scientific News, vol. 44, 2016, pp. 13-34.

  • Oxidation & Stability of Thiols

    • Hansen, R. E., et al. "Quantifying the global cellular thiol-disulfide status." Proceedings of the National Academy of Sciences, vol. 106, no. 2, 2009, pp. 422-427.
    • [1]

  • General Property Data (CAS 15755-09-6)

    • PubChem Compound Summary for CID 2724647 (Related Pyrimidine-2-thiol derivatives).[1]

    • [1]

Sources

Troubleshooting

minimizing side reactions in S-functionalization of pyrimidine thiols

The following technical support guide is designed for immediate application in medicinal chemistry and process development workflows. It addresses the specific challenges of S-functionalization of pyrimidine thiols , foc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for immediate application in medicinal chemistry and process development workflows. It addresses the specific challenges of S-functionalization of pyrimidine thiols , focusing on regioselectivity, catalyst poisoning, and oxidation control.

Current Status: Operational | Topic: Minimizing Side Reactions | Ticket ID: PYR-SH-001

The Core Challenge: The Ambident Nucleophile Trap

User Issue: "I am trying to S-alkylate a 2-mercaptopyrimidine, but I am observing N-alkylated byproducts or no reaction at all."

Technical Insight: Pyrimidine thiols are ambident nucleophiles . They exist in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic, amide-like) forms. In solution—especially in polar solvents like DMSO or DMF—the thione form often predominates due to solvation of the polar N-H bond.

  • The Trap: While you intend to react the Sulfur (soft nucleophile), the Nitrogen (hard nucleophile) is often structurally favored in the ground state.

  • The Fix: You must shift the equilibrium to the thiolate anion using the Hard-Soft Acid-Base (HSAB) principle to favor S-functionalization.

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the tautomeric equilibrium and the bifurcation of reaction pathways.

Tautomerism Thione Thione Form (Major in Polar Solvent) Thiol Thiol Form (Aromatic) Thione->Thiol Tautomerism Thiolate Thiolate Anion (Reactive Species) Thione->Thiolate + Base Thiol->Thiolate + Base S_Prod S-Alkylated Product (Thermodynamic/Soft) Thiolate->S_Prod Soft Electrophile (R-I, R-Br) N_Prod N-Alkylated Byproduct (Kinetic/Hard) Thiolate->N_Prod Hard Electrophile (R-OTs, R-OMs)

Figure 1: Tautomeric equilibrium of 2-mercaptopyrimidine and divergent alkylation pathways.

Troubleshooting Guide: S-Alkylation (Nucleophilic Substitution)

Common Failure Modes
SymptomProbable CauseCorrective Action
N-Alkylation (Major) Electrophile is too "Hard" (e.g., Tosylates, Mesylates).Switch to "Soft" electrophiles like Alkyl Iodides or Bromides.
N-Alkylation (Minor) Solvent is too polar/protic, stabilizing the N-centered anion.Switch to Acetone or Acetonitrile (MeCN). Avoid alcohols.
Quaternization (Salt) Excess electrophile; Product is reacting again at Nitrogen.Strictly control stoichiometry (0.95 - 1.0 eq). Do not use excess.
Disulfide Dimer Oxidation by air during reaction or workup.Degas solvents; Add TCEP or Phosphines during workup.
Validated Protocol: Regioselective S-Alkylation

Objective: High-yield S-alkylation of 2-mercaptopyrimidine.

  • Stoichiometry: 1.0 eq Pyrimidine Thiol : 1.1 eq Base : 1.0 eq Alkyl Halide.

  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF .

    • Why? MeCN is polar enough to dissolve the salt but soft enough to support the thiolate.

  • Base Selection:

    
      (Standard) or 
    
    
    
    (Faster).
    • Avoid: Strong bases like NaH unless absolutely necessary, as the "naked" anion is more prone to N-attack if the electrophile is hard.

  • Procedure:

    • Suspend thiol and base in solvent. Stir 15 min at RT to form the thiolate (solution often turns yellow/clear).

    • Add Alkyl Halide dropwise at 0°C (to suppress kinetic N-alkylation).

    • Warm to RT. Monitor by TLC/LCMS.

    • Crucial Step: If disulfide byproduct is observed (dimer mass), add 0.1 eq Triphenylphosphine (

      
      )  or TCEP  to the mixture before workup to reduce it back to the thiol/thiolate.
      

Troubleshooting Guide: Pd-Catalyzed C-S Coupling

User Issue: "My Buchwald-Hartwig coupling failed. The catalyst died immediately."

Technical Insight: Pyrimidine thiols are notorious catalyst poisons . The sulfur atom binds irreversibly to the Palladium center, preventing the oxidative addition or reductive elimination steps. Furthermore, standard ligands often cannot compete with the substrate for the metal center.

Critical Parameters for Success
  • Ligand Choice: You must use ligands with high steric bulk and strong electron-donating properties to displace the sulfur from the Pd center.

    • Recommended: Xantphos (High bite angle) or NHC ligands (IPent, IPr).

  • Catalyst Loading: Standard 1-2 mol% often fails. Start with 5-10 mol% to account for partial poisoning.

  • The "Masking" Strategy: If direct coupling fails, convert the thiol to a disulfide first, then couple. The disulfide bond cleaves oxidatively on Pd, preventing early-stage poisoning.

Validated Protocol: Pd-Catalyzed C-S Coupling

Reference Standard: Pd(OAc)2 / Xantphos System [1]

ComponentSpecificationRole
Catalyst

(5 mol%)
Pre-catalyst.
Ligand Xantphos (10 mol%)Wide bite angle prevents chelation poisoning.
Base DIPEA (2.0 eq)Soluble base prevents surface passivation.
Solvent 1,4-Dioxane or TolueneNon-polar solvents preferred for high temps.
Temp 100-110°CHigh energy required for reductive elimination.

Step-by-Step:

  • Degassing: Sparge solvent with Argon for 20 mins. Oxygen + Thiol + Pd = Rapid Disulfide formation (Dead catalyst).

  • Pre-complexation: Mix

    
     and Xantphos in the solvent for 10 mins before adding the thiol. This ensures the active catalytic species is formed before the sulfur can poison the "naked" Pd.
    
  • Addition: Add Aryl Halide, Pyrimidine Thiol, and Base.

  • Reaction: Heat to reflux.

Logical Troubleshooting Flowchart

Use this decision tree to diagnose reaction failures systematically.

Troubleshooting Start Reaction Failed / Low Yield Check_Prod Analyze Crude (LCMS/NMR) Start->Check_Prod Q_Type Reaction Type? Check_Prod->Q_Type Alkylation S-Alkylation Q_Type->Alkylation Substitution Coupling Pd-Catalyzed Coupling Q_Type->Coupling Cross-Coupling Q_Regio Product is N-Alkyl? Alkylation->Q_Regio Sol_N Switch to Soft Electrophile (Iodide) or Non-Polar Solvent Q_Regio->Sol_N Yes Q_Dimer Product is Disulfide? Q_Regio->Q_Dimer No Sol_Dimer Add TCEP/PPh3 Degas Solvents Q_Dimer->Sol_Dimer Yes Q_SM Recovered SM? Coupling->Q_SM Sol_Poison Catalyst Poisoning: Increase Ligand Loading Use Xantphos/NHC Q_SM->Sol_Poison Yes (No Rxn) Sol_Ox Oxidative Failure: Check Inert Atmosphere Switch to Disulfide Substrate Q_SM->Sol_Ox No (Complex Mix)

Figure 2: Diagnostic logic for S-functionalization failures.

Frequently Asked Questions (FAQs)

Q1: Why do I see a "double mass" peak (2M-2) in my LCMS? A: This is the disulfide dimer formed by the oxidation of two thiol molecules (


). This occurs rapidly in the presence of air or trace metals.
  • Fix: Add a reducing agent like Dithiothreitol (DTT) or Phosphines (TCEP,

    
    ) to your LCMS vial to confirm. To prevent it in the pot, work under strict Argon atmosphere.
    

Q2: Can I use Sodium Hydride (NaH) to speed up S-alkylation? A: Use with caution. While NaH generates the thiolate quantitatively, the resulting "naked" anion is extremely reactive. If your electrophile is not highly selective (soft), the high electron density on the Nitrogen (in the thiolate resonance structure) can lead to N-alkylation. Mild bases like


 or 

are safer for regiocontrol [2].

Q3: How do I prevent "over-alkylation" (quaternization)? A: The S-alkylated product (a thioether) still has a basic Nitrogen in the ring. If you use excess alkyl halide, the Nitrogen will attack it, forming a pyrimidinium salt.

  • Fix: Never use >1.0 equivalents of alkylating agent. Add the alkyl halide slowly to a solution of the thiol, not the other way around.

Q4: Is there a way to force C2 vs C4 selectivity in Pd-coupling? A: Yes. Recent research shows that using NHC (N-Heterocyclic Carbene) ligands can favor C2-selective coupling on 2,4-dichloropyrimidines, whereas standard phosphines often favor C4 or result in mixtures. The steric bulk of the NHC ligand directs the oxidative addition [3].

References

  • Lee, J.-Y., & Lee, P. H. (2008).[1] Palladium-Catalyzed Carbon-Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(18), 7413–7416.

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008).[2] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.

  • Scattolin, T., et al. (2019). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Catalysis, 9(7), 6461–6466.

Sources

Optimization

Technical Support Center: Purification of 4,5,6-Trimethyl-pyrimidine-2-thiol

Welcome to the technical support center for the synthesis and purification of 4,5,6-trimethyl-pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address a common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4,5,6-trimethyl-pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in the synthesis of pyrimidine-2-thiol derivatives: the removal of unreacted thiourea. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of residual thiourea in my 4,5,6-trimethyl-pyrimidine-2-thiol product?

A1: The presence of unreacted thiourea can be confirmed using several analytical techniques. The choice of method depends on the available instrumentation and the desired level of sensitivity.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for initial purity assessment.

    • Expertise & Experience: Thiourea is a highly polar compound and will have a very low Rf value on silica gel plates, often remaining at the baseline when using non-polar or moderately polar solvent systems. In contrast, the desired product, 4,5,6-trimethyl-pyrimidine-2-thiol, is less polar and will exhibit a higher Rf. A distinct spot at the baseline is a strong indicator of thiourea contamination.

    • Protocol:

      • Prepare a TLC plate (silica gel 60 F254).

      • Spot a dilute solution of your crude product in a suitable solvent (e.g., methanol, acetone).

      • Develop the plate using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v) or acetone/methanol mixtures.[1][2]

      • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent.[3] Thiourea can be visualized with reagents like sodium nitroprusside-potassium hexacyanoferrate(III) or by heating after spraying with ninhydrin solution.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative assessment of purity.

    • Expertise & Experience: A reversed-phase HPLC method is typically suitable. Thiourea, being polar, will elute early in the run. The pyrimidine product will have a longer retention time.

    • Protocol: A typical starting point would be a C18 column with a mobile phase of acetonitrile and water, possibly with a buffer like phosphoric acid or formic acid for mass spectrometry compatibility.[5][6][7] Detection at 200 nm is often suitable for thiourea.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide definitive structural confirmation and identify impurities.

    • Expertise & Experience: In ¹H NMR, the protons of the -NH₂ groups of thiourea typically appear as a broad singlet. In ¹³C NMR, the thiocarbonyl carbon (C=S) of thiourea has a characteristic chemical shift. Comparing the spectra of your product with known spectra of both the desired product and thiourea will reveal the presence of the impurity.

Q2: What is the most effective method for removing unreacted thiourea from my product?

A2: The most effective method often depends on the scale of your reaction and the specific properties of your pyrimidine-2-thiol derivative. The key is to exploit the differences in solubility and chemical properties between your product and thiourea.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and should be based on the differential solubility of the product and the impurity.

  • Expertise & Experience: Thiourea is highly soluble in water and polar protic solvents like methanol and ethanol, but has low solubility in less polar organic solvents and is insoluble in non-polar solvents.[8][9][10] The solubility of 4,5,6-trimethyl-pyrimidine-2-thiol will vary, but it is generally less soluble in water than thiourea. Therefore, a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while thiourea remains in solution, is ideal.

  • Recommended Solvents:

    • Methanol or Ethanol: These are often good starting points for recrystallizing pyrimidine derivatives.[11][12][13] Thiourea has significant solubility in these solvents, especially when hot, which may allow for its removal upon cooling and crystallization of the less soluble product.

    • Two-Solvent Recrystallization: A two-solvent system can be highly effective.[14] A good approach is to dissolve the crude product in a minimal amount of a hot solvent in which both the product and thiourea are soluble (e.g., methanol). Then, a second solvent in which the product is poorly soluble but thiourea is still somewhat soluble (e.g., water or a non-polar solvent like hexane) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.

CompoundWaterMethanolEthanolAcetoneEthyl Acetate
Thiourea High (137 g/L at 20°C)[8]High[10]High[9]Moderate[10]Low[10]
4,5,6-Trimethyl-pyrimidine-2-thiol LowSolubleSolubleSolubleModerately Soluble

This table provides a general solubility guide. Experimental verification is crucial.

Method 2: Liquid-Liquid Extraction

Extraction can be used to partition the product and impurity between two immiscible solvents.

  • Expertise & Experience: Since thiourea is highly water-soluble, an aqueous wash of an organic solution of your crude product can effectively remove it.[8] The pyrimidine product, being more organic-soluble, will remain in the organic layer. This method is particularly useful after the initial reaction work-up.

  • Protocol:

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer several times with water or brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and evaporate the solvent.

Method 3: Acid-Base Extraction

This method leverages the different acidic/basic properties of the product and thiourea.

  • Expertise & Experience: Pyrimidine-2-thiols can exhibit acidic properties due to the thiol group, while thiourea is a very weak base (pKa of the protonated form is around -1).[15][16][17] By dissolving the crude product in an organic solvent and washing with a dilute basic solution (e.g., NaHCO₃ or Na₂CO₃), the acidic pyrimidine-2-thiol can be deprotonated and extracted into the aqueous layer, leaving the neutral thiourea in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

Q3: Can I use column chromatography to purify my product?

A3: Yes, column chromatography is a very effective method for separating compounds with different polarities.

  • Expertise & Experience: Due to the high polarity of thiourea, it will adhere strongly to silica gel. Your less polar product will elute first with an appropriate solvent system.

  • Protocol:

    • Choose an appropriate stationary phase (silica gel is common).

    • Select a mobile phase that provides good separation on TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective. For example, starting with pure hexane and gradually adding ethyl acetate.

    • Load your crude product onto the column and begin elution, collecting fractions and analyzing them by TLC to identify the pure product.

Workflow for Purification of 4,5,6-Trimethyl-pyrimidine-2-thiol

PurificationWorkflow Crude_Product Crude 4,5,6-Trimethyl-pyrimidine-2-thiol (with Thiourea) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Product->Dissolve Aqueous_Wash Aqueous Wash (Separatory Funnel) Dissolve->Aqueous_Wash Organic_Layer Organic Layer: Product + Minor Impurities Aqueous_Wash->Organic_Layer Separate Aqueous_Layer Aqueous Layer: Thiourea Aqueous_Wash->Aqueous_Layer Separate Dry_Evaporate Dry & Evaporate Organic_Layer->Dry_Evaporate Purity_Check Check Purity (TLC/HPLC) Dry_Evaporate->Purity_Check Recrystallize Recrystallization (e.g., from Ethanol) Purity_Check->Recrystallize If Impure Pure_Product Pure 4,5,6-Trimethyl-pyrimidine-2-thiol Purity_Check->Pure_Product If Pure Recrystallize->Pure_Product

Caption: A general workflow for the purification of 4,5,6-trimethyl-pyrimidine-2-thiol from unreacted thiourea.

References

  • Inchem.org. (2003). Thiourea (CICADS 49). Retrieved from [Link]

  • Scribd. (n.d.). Solubility of Thiourea in Solvents. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

  • ACS Publications. (2025, April 18). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Measurement and correlation for solubility of thiourea in different solvents. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams pKa Values INDEX. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US3723604A - Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.
  • Google Patents. (n.d.). US5180500A - Chemical removal of thiourea from hydrochloric acid.
  • Hindawi. (n.d.). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Retrieved from [Link]

  • American Association for Clinical Chemistry. (n.d.). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Retrieved from [Link]

  • RSC Publishing. (2024, September 13). Investigating the extraction performance and mechanism of a multifunctional thiourea molecule for the effective removal of Ag(I) from aqueous solutions. Retrieved from [Link]

  • FTM Machinery. (2025, June 18). Thiourea Gold Extraction Process: Principles, Operations, and Considerations. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

  • Springer. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • PMC. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]

  • SIELC Technologies. (2023, July 25). HPLC Method for Analysis of Thiourea on Primesep P Column. Retrieved from [Link]

  • MDPI. (2024, October 16). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

  • SIELC Technologies. (2023, August 9). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Removal of Cadmium From its Aqueous Solution by Benzoyl Thiourea Compounds as an Extractant. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (n.d.). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol. Retrieved from [Link]

  • PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Investigation of New Different Pyrimidine-Thiones. Retrieved from [Link]

  • ResearchGate. (2015, August 18). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea: Simultaneous Separation of Co-existing Cetyltrimethylammonium Bromide, Dodecyltrimethylammonium Bromide, and Polyoxyethylene (20) Sorbitan Monolaurate. Retrieved from [Link]

  • SciSpace. (2017, December 27). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Retrieved from [Link]

  • Scilit. (n.d.). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (n.d.). 4,5,6-Trichloropyrimidine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

  • ResearchGate. (2026, February 15). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. Retrieved from [Link]

  • PMC. (2026, January 7). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • RSC Publishing. (n.d.). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

  • National MagLab. (2012, January 4). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4,5,6-Trimethyl-pyrimidine-2-thiol Under Oxidative Conditions

Welcome to the technical support guide for 4,5,6-Trimethyl-pyrimidine-2-thiol. This document provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4,5,6-Trimethyl-pyrimidine-2-thiol. This document provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly concerning its stability under oxidative conditions. Given the specific nature of this molecule, this guide synthesizes data from closely related pyrimidine-2-thiol analogs to provide a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4,5,6-Trimethyl-pyrimidine-2-thiol under oxidative conditions?

The thiol group is the most susceptible to oxidation. The primary degradation pathway involves the sulfur atom, which can be oxidized to several higher oxidation states. The most common oxidative transformation for pyrimidine-2-thiols is the formation of a disulfide bridge between two molecules.[1] Under stronger oxidative conditions, the thiol can be further oxidized to a sulfenic acid, then a sulfinic acid, and ultimately to a sulfonic acid. Additionally, the pyrimidine ring itself can undergo degradation under harsh oxidative conditions, though the thiol is the more reactive site.

Q2: My solution of 4,5,6-Trimethyl-pyrimidine-2-thiol is turning cloudy. What is likely happening?

A common reason for turbidity is the formation of the corresponding disulfide. Electrochemical oxidation of similar pyrimidine-2-thiols has been shown to produce disulfides in excellent yields.[1] These disulfide products are often less soluble than the parent thiol, leading to precipitation.

Troubleshooting Steps:

  • Confirm Disulfide Formation: Take a small aliquot of the suspension and try to redissolve it by adding a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). If the solution clears, it strongly suggests disulfide formation.

  • Solvent System: Consider if a change in your solvent system could improve the solubility of the potential disulfide.

  • Inert Atmosphere: If disulfide formation is undesirable, ensure your experiments are conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Q3: I am seeing unexpected peaks in my HPLC/LC-MS analysis after my reaction. How can I identify them?

When working with 4,5,6-Trimethyl-pyrimidine-2-thiol under oxidative conditions, you can anticipate several potential byproducts. The table below summarizes the expected mass changes for common oxidation products, which can aid in their identification by mass spectrometry.

Putative Product Chemical Transformation Change in Molecular Weight (from C₇H₁₀N₂S, MW: 154.23)[2]
Disulfide DimerFormation of an S-S bond between two molecules+152.21 (for the dimer, M-2H)
Sulfenic AcidAddition of one oxygen atom+16.00
Sulfinic AcidAddition of two oxygen atoms+32.00
Sulfonic AcidAddition of three oxygen atoms+48.00

Analytical Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the unknown peaks and compare them to the theoretical masses of the potential oxidation products.

  • Tandem MS (MS/MS): Fragment the ions of the unknown peaks to look for characteristic fragmentation patterns of the pyrimidine core.

  • NMR Spectroscopy: If an unknown product can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can definitively elucidate its structure.

Q4: How can I prevent the unwanted oxidation of 4,5,6-Trimethyl-pyrimidine-2-thiol during storage and handling?

The thiol group is sensitive to oxidation, so proper storage and handling are crucial.

Recommended Storage and Handling Procedures:

  • Storage Conditions: Store the solid compound in a tightly sealed container at 2-8°C, preferably under an inert atmosphere (argon or nitrogen).[3]

  • Solvent Degassing: When preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Antioxidants: For long-term solution storage, consider the addition of a small amount of a compatible antioxidant, though this should be tested for interference with downstream applications.

  • pH Considerations: The reactivity of the thiol group can be pH-dependent. Working at a lower pH can sometimes reduce the rate of oxidation.

Troubleshooting Guides

Guide 1: Inconsistent Reaction Yields in Oxidation Protocols

Problem: You are performing a controlled oxidation of 4,5,6-Trimethyl-pyrimidine-2-thiol, but your product yields are inconsistent between batches.

Potential Causes & Solutions:

  • Atmospheric Oxygen Contamination:

    • Why it happens: Even small leaks in your reaction setup can introduce enough oxygen to cause uncontrolled side reactions, particularly the formation of disulfides.

    • Solution: Ensure all glassware is properly sealed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Purity of Starting Material:

    • Why it happens: The starting material may already contain partially oxidized species (like the disulfide), which will affect the stoichiometry of your reaction.

    • Solution: Analyze the purity of your 4,5,6-Trimethyl-pyrimidine-2-thiol by HPLC or NMR before use. If necessary, purify it by recrystallization or chromatography.

  • Rate of Oxidant Addition:

    • Why it happens: A rapid addition of a strong oxidizing agent can lead to over-oxidation or degradation of the pyrimidine ring.

    • Solution: Add the oxidizing agent slowly and portion-wise, while carefully monitoring the reaction temperature. Consider using a syringe pump for precise control.

Guide 2: Monitoring the Progress of Thiol Oxidation

Problem: You need a reliable method to monitor the consumption of the starting thiol and the formation of its oxidation products in real-time.

Recommended Methodologies:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the reaction. The thiol, disulfide, and more polar sulfonic acid will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A reverse-phase C18 column is often suitable for separating pyrimidine-2-thiol and its derivatives.[4]

  • Ellman's Reagent (DTNB) Assay: This colorimetric assay can be used to quantify the concentration of accessible thiols in your sample.[5] A decrease in the thiol concentration over time indicates the progress of the oxidation reaction.

Experimental Protocols

Protocol 1: Controlled Oxidation to Disulfide

This protocol is based on the general principle of electrochemical oxidation of pyrimidine-2-thiols, which yields disulfides.[1]

  • Dissolve 4,5,6-Trimethyl-pyrimidine-2-thiol in a suitable solvent like acetonitrile.

  • Use a standard three-electrode electrochemical setup (working, reference, and counter electrodes).

  • Apply a controlled potential to initiate the oxidation. The exact potential should be determined empirically using techniques like cyclic voltammetry.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting disulfide by recrystallization or column chromatography.

Protocol 2: Analysis of Thiol Content using Ellman's Reagent

This protocol allows for the quantification of the remaining thiol in your sample.[5]

  • Prepare a stock solution of Ellman's Reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Prepare a standard curve using a known thiol, such as cysteine or glutathione.

  • Add your sample containing 4,5,6-Trimethyl-pyrimidine-2-thiol to the DTNB solution.

  • Allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the thiol concentration in your sample by comparing the absorbance to the standard curve.

Visualizations

Potential Oxidative Degradation Pathway

OxidationPathway Thiol 4,5,6-Trimethyl- pyrimidine-2-thiol Disulfide Disulfide Dimer Thiol->Disulfide Mild Oxidation (e.g., O2, I2) Sulfenic Sulfenic Acid Thiol->Sulfenic [O] Sulfinic Sulfinic Acid Sulfenic->Sulfinic [O] Sulfonic Sulfonic Acid Sulfinic->Sulfonic Strong Oxidation (e.g., H2O2, KMnO4)

Caption: Potential oxidation states of the thiol group.

Troubleshooting Workflow for Unexpected Results

TroubleshootingWorkflow Start Unexpected Result (e.g., low yield, precipitate) IsPrecipitate Is there a precipitate? Start->IsPrecipitate CheckPurity Check Starting Material Purity (HPLC, NMR) AnalyzeByproducts Analyze Byproducts (LC-MS, HRMS) CheckPurity->AnalyzeByproducts CheckAtmosphere Verify Inert Atmosphere Setup CheckAtmosphere->AnalyzeByproducts OptimizeConditions Optimize Reaction Conditions (Temp, Rate) AnalyzeByproducts->OptimizeConditions IsPrecipitate->CheckPurity No SolubilityTest Test Solubility with Reducing Agent IsPrecipitate->SolubilityTest Yes DisulfideConfirmed Disulfide Formation Likely SolubilityTest->DisulfideConfirmed DisulfideConfirmed->CheckAtmosphere

Caption: A logical workflow for troubleshooting experiments.

References

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 4,5,6-Trimethyl-pyrimidine-2-thiol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrimidine-2-thiols represent a class of compounds with significant potential in medicinal chemistry and materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrimidine-2-thiols represent a class of compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of their structural features is paramount for the rational design of novel derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone for the structural elucidation of such molecules. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4,5,6-trimethyl-pyrimidine-2-thiol, a task complicated by the absence of readily available experimental spectra. Through a comparative analysis with structurally related and commercially available analogs, this document offers a detailed, predicted spectrum and a robust framework for its interpretation.

The Challenge: Absence of Direct Experimental Data

A comprehensive search of chemical databases, including PubChem, ChemSpider, and the Spectral Database for Organic Compounds (SDBS), reveals a notable lack of a publicly available experimental 1H NMR spectrum for 4,5,6-trimethyl-pyrimidine-2-thiol (CAS No. 17697-92-6). This absence necessitates a predictive approach, grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally similar compounds.

Thiol-Thione Tautomerism: A Critical Consideration

A pivotal aspect influencing the 1H NMR spectrum of pyrimidine-2-thiols is the existence of thiol-thione tautomerism. The molecule can exist in two interconverting forms: the aromatic thiol form and the non-aromatic thione form.

Caption: Thiol-thione tautomerism in 4,5,6-trimethyl-pyrimidine-2-thiol.

The position of this equilibrium is highly dependent on the solvent. In non-polar solvents, the thiol form tends to predominate, while polar solvents and self-association favor the thione form.[1][2] This is a crucial consideration as the protonation state and the aromaticity of the pyrimidine ring will significantly impact the chemical shifts of the constituent protons. For the purpose of this guide, we will primarily discuss the spectrum in the context of the more stable tautomer in common deuterated solvents like DMSO-d6 and CDCl3, which is generally the thione form.

Predicting the 1H NMR Spectrum: A Comparative Approach

To construct a reliable predicted 1H NMR spectrum for 4,5,6-trimethyl-pyrimidine-2-thiol, we will analyze the experimentally determined spectra of simpler, structurally related pyrimidines. By observing the incremental effects of methyl group substitution, we can extrapolate the expected chemical shifts for our target molecule.

Reference Compound 1: Pyrimidine-2-thiol

The 1H NMR spectrum of the parent compound, pyrimidine-2-thiol, provides a foundational understanding of the proton environment of the pyrimidine ring.

Proton Chemical Shift (δ, ppm) in DMSO-d6 Multiplicity Coupling Constant (J, Hz)
H5~7.0Triplet~5.0
H4, H6~8.5Doublet~5.0
NH/SHBroad, variableSinglet-

Data sourced from spectral databases.

The protons at positions 4 and 6 are equivalent and appear as a doublet due to coupling with the H5 proton. The H5 proton, in turn, is split into a triplet by the two adjacent protons. The broad signal corresponds to the exchangeable proton of the NH or SH group, depending on the predominant tautomer.

Reference Compound 2: 4,6-Dimethyl-pyrimidine-2-thiol

The introduction of methyl groups at positions 4 and 6 simplifies the spectrum by removing the corresponding ring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | | :--- | :--- | | H5 | ~6.8 | Singlet | | CH3 (at C4, C6) | ~2.3 | Singlet | | NH/SH | Broad, variable | Singlet |

Predicted values based on known substituent effects.

The methyl groups at the 4 and 6 positions are chemically equivalent and will therefore appear as a single, sharp singlet. The H5 proton, no longer coupled to adjacent protons, will also be a singlet. The introduction of electron-donating methyl groups is expected to cause a slight upfield shift (to a lower ppm value) of the remaining H5 proton compared to the parent pyrimidine-2-thiol.

The Predicted 1H NMR Spectrum of 4,5,6-Trimethyl-pyrimidine-2-thiol

By integrating the observations from our reference compounds, we can now predict the 1H NMR spectrum of 4,5,6-trimethyl-pyrimidine-2-thiol.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH3 (at C5)~2.1Singlet3H
CH3 (at C4, C6)~2.3Singlet6H
NH/SHBroad, variable (e.g., 11-13 in DMSO-d6)Singlet1H

Rationale for the Prediction:

  • C4 and C6 Methyl Protons: Similar to 4,6-dimethyl-pyrimidine-2-thiol, the two methyl groups at positions 4 and 6 are expected to be chemically equivalent due to the symmetry of the molecule. They will therefore give rise to a single singlet with an integration value corresponding to six protons. Their chemical shift is predicted to be around 2.3 ppm.

  • C5 Methyl Protons: The methyl group at the 5-position is in a different chemical environment compared to the methyl groups at C4 and C6. It is flanked by two methyl-substituted carbons rather than nitrogen atoms. This will result in a distinct singlet for these three protons. Due to the electronic environment, this signal is expected to appear slightly upfield compared to the C4/C6 methyl protons, at approximately 2.1 ppm.

  • NH/SH Proton: The proton on the nitrogen or sulfur atom will be a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift will be highly dependent on the solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d6, where the thione form is favored, this N-H proton is expected to appear significantly downfield, potentially in the range of 11-13 ppm.

predicted_spectrum cluster_prediction Predicted 1H NMR Spectrum of 4,5,6-Trimethyl-pyrimidine-2-thiol cluster_structure Chemical Structure a CH3 (C4, C6) ~2.3 ppm (Singlet, 6H) mol b CH3 (C5) ~2.1 ppm (Singlet, 3H) c NH/SH ~11-13 ppm (in DMSO-d6) (Broad Singlet, 1H)

Caption: Predicted 1H NMR signals for 4,5,6-trimethyl-pyrimidine-2-thiol.

Experimental Protocol for 1H NMR Analysis

For researchers wishing to acquire an experimental spectrum of 4,5,6-trimethyl-pyrimidine-2-thiol or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry NMR tube. The choice of solvent is critical and will influence the tautomeric equilibrium.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumental Parameters:

    • Acquire the 1H NMR spectrum on a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.

    • Typical acquisition parameters include:

      • A spectral width of approximately 16 ppm.

      • A relaxation delay of 1-5 seconds.

      • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

While an experimental 1H NMR spectrum for 4,5,6-trimethyl-pyrimidine-2-thiol remains elusive in the public domain, a robust prediction can be formulated through a comparative analysis of structurally related compounds. The key features of the predicted spectrum are two distinct singlets for the non-equivalent methyl groups and a broad, solvent-dependent signal for the NH/SH proton. Understanding the influential role of thiol-thione tautomerism is essential for accurate interpretation. This guide provides a solid foundation for researchers working with this and similar pyrimidine derivatives, enabling more confident structural elucidation and facilitating further research and development.

References

  • Aradi, F. (1995). Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Biophysical Chemistry, 54(1), 67-73. [Link]

  • Stoyanov, S., Petkov, I., & Antonov, L. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 93(12), 1334-1341. [Link]

  • SpectraBase. (n.d.). 2-Pyrimidinethiol. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Vibrational Landscape of 4,5,6-Trimethyl-pyrimidine-2-thiol

An In-depth Analysis of its Characteristic FTIR Peaks for Accurate Structural Elucidation In the fields of medicinal chemistry and drug development, the precise characterization of heterocyclic compounds is paramount. 4,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of its Characteristic FTIR Peaks for Accurate Structural Elucidation

In the fields of medicinal chemistry and drug development, the precise characterization of heterocyclic compounds is paramount. 4,5,6-Trimethyl-pyrimidine-2-thiol is a key heterocyclic building block, and Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for its structural verification. This guide offers a detailed comparison and analysis of its characteristic FTIR absorption bands, providing researchers with the data and rationale needed for confident identification.

A crucial aspect of pyrimidine-2-thiol chemistry is the potential for thiol-thione tautomerism. The pyrimidine ring can exist in equilibrium between a thiol form, characterized by an S-H bond, and a thione form, featuring a C=S double bond and an N-H bond. FTIR spectroscopy is exceptionally sensitive to this structural nuance, as the vibrational frequencies of S-H, N-H, and C=S bonds are distinct.

Standard Protocol for FTIR Sample Analysis

To ensure spectral accuracy and reproducibility, a standardized protocol is essential. The KBr pellet method is a widely accepted technique for solid samples, as KBr is transparent in the mid-IR region (4000-400 cm⁻¹) and does not introduce interfering solvent peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Grind Sample with KBr press Press into Pellet start->press 1-2 mg sample to 100-200 mg KBr mount Mount Pellet in Holder press->mount bg Collect Background Spectrum (Air or KBr only) mount->bg sample Collect Sample Spectrum bg->sample process Process Spectrum (Baseline Correction, etc.) sample->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare end end compare->end Structure Verified

Interpreting the Spectrum: A Comparative Analysis

Key Vibrational Regions and Their Assignments:

Wavenumber (cm⁻¹)Vibrational ModeExpected Appearance in 4,5,6-Trimethyl-pyrimidine-2-thiolRationale & Comparative Insights
3400 - 3100 N-H StretchMedium, relatively sharp peak.This peak is a strong indicator of the dominant thione tautomer in the solid state.[4][5] Unlike the very broad O-H stretch from alcohols, the N-H stretch is typically less broad due to weaker hydrogen bonding.[6][7]
3000 - 2850 C-H Stretch (Methyl)Multiple sharp peaks.The presence of three methyl groups will give rise to characteristic symmetric and asymmetric stretching vibrations in this region.[3][8] This is a key feature distinguishing it from the unsubstituted pyrimidine-2-thiol.
~2600 - 2550 S-H Stretch (Thiol)Weak or absent.The appearance of a weak band in this region would indicate the presence of the thiol tautomer.[9][10] Its absence or low intensity in solid-state spectra of similar compounds suggests the thione form is more stable.[4][11]
1650 - 1550 C=N / C=C StretchStrong, sharp peaks.These absorptions arise from the pyrimidine ring's conjugated system. The positions are influenced by substitution but are consistently found in this region for pyrimidine derivatives.[1][3][9]
1250 - 1050 C=S Stretch (Thione)Medium to strong peak.This is a critical band for confirming the thione structure. The C=S stretching frequency can be found in a broad range but is often identified between 1050-1200 cm⁻¹ for thiouracil-type compounds.[1][3] Other studies place it in the 1350-1300 cm⁻¹ and 860-840 cm⁻¹ regions for thiourea moieties.[12]
710 - 620 C-S StretchMedium to weak peak.This band is associated with the carbon-sulfur single bond.[9]

Expert Insights: Thiol vs. Thione Tautomerism

The most telling region for determining the dominant tautomer is the high-frequency range (3500-2500 cm⁻¹).

  • Evidence for the Thione Form: A clear peak around 3200 cm⁻¹ (N-H stretch) coupled with the absence of a noticeable S-H stretch near 2550 cm⁻¹ is strong evidence that the compound exists predominantly as the thione tautomer in the solid state. This is a common observation for related pyrimidine-2-thiol compounds.[4][5]

  • Evidence for the Thiol Form: Conversely, the presence of a weak but distinct peak around 2600-2550 cm⁻¹ would confirm the existence of the thiol tautomer.[9]

The presence of the three electron-donating methyl groups on the pyrimidine ring may subtly influence the electronic distribution and thus the tautomeric equilibrium, but the fundamental vibrational modes remain the most reliable indicators for structural assignment.

Conclusion

The FTIR spectrum of 4,5,6-trimethyl-pyrimidine-2-thiol is characterized by distinct vibrational bands that allow for its unambiguous identification and the determination of its predominant tautomeric form. Key diagnostic peaks include the N-H stretch (indicating the thione form), the C-H stretches of the methyl groups, the C=N/C=C ring vibrations, and the crucial C=S thione stretch. By comparing an experimental spectrum to the data and interpretations provided in this guide, researchers can confidently verify the structure of this important heterocyclic compound.

References

  • Nowak, M. J., et al. (1991). Infrared experimental and ab initio quantum mechanical studies of 2-mercaptopyrimidine tautomers. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(3-4), 339-353. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Kumar, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Brazilian Chemical Society, 28(11), 2149-2160. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal Pendidikan IPA Indonesia, 12(1), 1-14. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Drzewiecka-Antonik, A., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8877. [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency and the “−N−C=S bands” in the infrared. Spectrochimica Acta, 18(4), 541-547. [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 4,5,6-trimethyl-2-mercaptopyrimidine

This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,5,6-trimethyl-2-mercaptopyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,5,6-trimethyl-2-mercaptopyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. We will compare several strategic approaches to address the specific challenges posed by this analyte and provide the necessary protocols to establish a validated, trustworthy method suitable for quality control and research applications.

Analyte Characterization: The Foundation of Method Development

Key Physicochemical Properties (based on 4,6-dimethyl-2-mercaptopyrimidine):

  • Predicted pKa: ~8.46.[1][2] The thiol group is weakly acidic, meaning the analyte's ionization state will be highly dependent on the mobile phase pH. To ensure consistent retention and peak shape, the mobile phase pH must be controlled to keep the analyte in a single, non-ionized form. A pH at least 2 units below the pKa (i.e., pH < 6.5) is a logical starting point.

  • Predicted Polarity (XLogP3): ~0.6.[3] This value indicates that the compound is quite polar. This is the central challenge in developing a reversed-phase HPLC method, as the analyte will have limited hydrophobic interaction with traditional stationary phases, potentially leading to poor retention.[4]

  • UV Absorbance: Pyrimidine derivatives are known to possess strong UV chromophores.[5] A UV-VIS scan of a dilute standard solution is the first experimental step to determine the wavelength of maximum absorbance (λ-max), which will be crucial for sensitive detection.

The Core Analytical Challenge: Retaining a Polar Analyte

The primary obstacle in analyzing 4,5,6-trimethyl-2-mercaptopyrimidine using reversed-phase HPLC is achieving sufficient retention on the column. Its polar nature means it will have a strong affinity for the polar mobile phase and weak affinity for a non-polar stationary phase (like C18), causing it to elute very early, often near the solvent front (void volume). This can lead to poor resolution from excipients or other early-eluting impurities.

Our method development will therefore focus on a comparative evaluation of stationary phases designed to overcome this challenge.

A Comparative Strategy for Initial Method Development

We will compare three distinct reversed-phase column chemistries. The goal is to identify a system that provides adequate retention (a retention factor, k', greater than 2) and good peak symmetry. For all approaches, the initial mobile phase will consist of a simple gradient with an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (acetonitrile or methanol).[5]

Approach 1: The Standard - C18 (Octadecyl Silane) Column

A C18 column is the workhorse of reversed-phase HPLC and serves as our baseline.[5] It separates analytes primarily based on hydrophobic interactions.

  • Causality: While expected to provide limited retention due to the analyte's polarity, it is a necessary starting point to benchmark the performance of other columns.

  • Expected Outcome: Low retention factor (k' < 2), potentially requiring a highly aqueous mobile phase (e.g., >95% aqueous), which risks stationary phase dewetting or "phase collapse."

Approach 2: Enhanced Aromatic Selectivity - Phenyl-Hexyl Column

This column chemistry offers a different retention mechanism. The phenyl rings on the stationary phase can interact with the aromatic pyrimidine ring of the analyte through π-π interactions.

  • Causality: For sulfur-containing aromatic compounds, π-π interactions can significantly enhance retention where hydrophobic interactions are weak.[5] This provides an alternative, and potentially stronger, retention mechanism compared to a standard C18 phase.

  • Expected Outcome: Improved retention compared to C18. The selectivity will also be different, which can be advantageous for separating the analyte from structurally similar impurities.

Approach 3: Aqueous Compatibility - Polar-Embedded Column

These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This feature makes the stationary phase more wettable and resistant to phase collapse even in 100% aqueous mobile phases.

  • Causality: Since our polar analyte will likely require a high percentage of aqueous mobile phase for retention, a polar-embedded column ensures the stationary phase remains fully wetted and the retention mechanism is stable and reproducible.[4]

  • Expected Outcome: Stable retention times even with highly aqueous mobile phases. This approach offers robustness if the final method requires low organic content.

Initial Screening Data Summary

The following table outlines the expected performance from a preliminary gradient screening run on the three proposed column types.

Column TypePrimary Retention MechanismExpected Retention Factor (k')Expected Peak ShapeKey Advantage for this Analyte
Standard C18 Hydrophobic Interaction< 2.0SymmetricalBaseline for comparison
Phenyl-Hexyl Hydrophobic + π-π Interaction2.0 - 5.0SymmetricalEnhanced retention via aromatic interactions[5]
Polar-Embedded Hydrophobic Interaction> 2.0SymmetricalResistance to phase collapse in high aqueous mobile phases

Systematic Method Optimization

Based on the initial screening, let's assume the Phenyl-Hexyl column provided the best balance of retention and peak shape. The next phase involves systematically optimizing the mobile phase and gradient conditions to achieve optimal resolution and run time.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation Analyte Analyte Characterization (pKa, LogP, UV λ-max) Column_Screen Column Screening (C18 vs Phenyl vs Polar-Embedded) Analyte->Column_Screen Guides column choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs MeOH) Column_Screen->Mobile_Phase_Screen Select_Best Select Best Column/ Mobile Phase Combination Mobile_Phase_Screen->Select_Best Optimize_pH Optimize Mobile Phase pH (e.g., 2.5 - 4.5) Select_Best->Optimize_pH Optimize_Gradient Optimize Gradient Profile (Slope & Time) Optimize_pH->Optimize_Gradient Optimize_Temp Optimize Column Temperature (e.g., 25-40°C) Optimize_Gradient->Optimize_Temp Final_Method Final Optimized Method Optimize_Temp->Final_Method Validation Method Validation (ICH Guidelines) Final_Method->Validation

Experimental Protocol: Method Optimization
  • Mobile Phase pH Optimization:

    • Prepare mobile phase A (aqueous buffer) at three different pH values, all at least 2 units below the analyte's pKa (e.g., pH 2.8, 3.3, and 3.8). The organic mobile phase B will be acetonitrile.

    • Inject the analyte standard using a standard gradient (e.g., 5-95% B over 10 minutes) at each pH condition.

    • Causality: Small changes in pH can affect the residual charge on column silanols and the analyte itself, influencing peak shape and retention. The optimal pH will yield the best peak symmetry (tailing factor closest to 1.0).

  • Gradient Optimization:

    • Using the optimal pH, perform several runs varying the gradient slope.

    • Run 1: A shallow gradient (e.g., 5-50% B over 15 minutes). This is to ensure all potential impurities are resolved from the main peak.

    • Run 2: A steeper gradient (e.g., 5-95% B over 8 minutes). This aims to shorten the run time while maintaining adequate resolution.

    • Causality: The gradient slope directly impacts resolution and analysis time. A shallow gradient maximizes resolution, while a steeper gradient increases throughput. The goal is to find the fastest gradient that still meets the required separation criteria.[6]

  • Column Temperature Optimization:

    • Evaluate the separation at three different temperatures (e.g., 25°C, 30°C, and 35°C).

    • Causality: Increasing column temperature typically decreases mobile phase viscosity, which can lead to sharper peaks and slightly shorter retention times. It can also alter selectivity. This step ensures the method is robust against minor temperature fluctuations.

Proposed Final Method and Validation

Following optimization, a final method is established. The subsequent, and most critical, phase is method validation, which provides documented evidence that the method is suitable for its intended purpose.[7][8] Validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10]

Proposed Optimized HPLC Method
ParameterConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmProvides superior retention for the aromatic analyte via π-π interactions.[5]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.3pH is >2 units below pKa to ensure the analyte is in a single, non-ionized form.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 10% to 70% B over 10 min, hold at 70% B for 2 min, return to 10% B over 1 min, equilibrate for 2 min.Optimized for resolution of the main peak from potential impurities with a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides good peak efficiency and stable retention.
Detection UV at λ-max (e.g., 275 nm)Wavelength of maximum absorbance for highest sensitivity.
Injection Vol. 10 µLStandard volume to avoid column overload.
Method Validation Protocol

The validation process ensures the method is accurate, precise, specific, and robust.

ValidationProcess Method Optimized Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOQ LOQ Method->LOQ LOD LOD Method->LOD Robustness Robustness Method->Robustness

1. Specificity:

  • Protocol: Inject a blank (diluent), a placebo (formulation matrix without the analyte), and the analyte standard. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The blank and placebo must show no interfering peaks at the analyte's retention time. Peak purity analysis (using a PDA detector) should confirm the analyte peak is spectrally pure in the presence of degradation products.[11]

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the analyte standard across a specified range (e.g., 50% to 150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.[10]

3. Accuracy:

  • Protocol: Analyze a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[12]

4. Precision:

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[12]

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Protocol: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N ≥ 10, and LOD is where S/N ≥ 3.

  • Acceptance Criteria: The LOQ must be sufficiently low to quantify any potential impurities at their specified reporting limits.

6. Robustness:

  • Protocol: Intentionally make small variations to the method parameters, such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Conclusion

Developing a robust HPLC method for a polar compound like 4,5,6-trimethyl-2-mercaptopyrimidine requires a systematic approach grounded in the analyte's physicochemical properties. By comparing different stationary phase chemistries, we can overcome the primary challenge of poor retention. A phenyl-hexyl column often provides a significant advantage over a standard C18 column for such aromatic, sulfur-containing molecules due to its alternative retention mechanism. Following a structured optimization and a comprehensive validation protocol according to ICH guidelines ensures the final method is accurate, precise, and reliable for its intended use in a regulated or research environment. This guide provides the strategic framework and detailed protocols necessary to achieve that goal.

References

  • PubChem. 4,6-Dimethyl-2-mercaptopyrimidine. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • PubMed. An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells. National Center for Biotechnology Information. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • MicroSolv Technology Corporation. Sulfur analyzed with HPLC. MicroSolv Technology Corporation. [Link]

  • Exploring the sulfur species in wine by HPLC-ICPMS/MS. ScienceDirect. [Link]

  • SIELC Technologies. HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies. [Link]

  • LinkedIn. Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. IJARSCT. [Link]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,5,6-Trimethyl-pyrimidine-2-thiol

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpos...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers an in-depth technical comparison of the anticipated mass spectrometry fragmentation pattern of 4,5,6-Trimethyl-pyrimidine-2-thiol against related, structurally similar compounds. By synthesizing established fragmentation principles for pyrimidine and thiol-containing molecules, this document provides a predictive framework for analysis and a practical guide for experimental design.

Introduction: The Significance of Fragmentation Analysis

The fragmentation of a molecule within a mass spectrometer is not a random process. It is governed by the inherent chemical stability of the bonds and the resulting fragments. For a compound like 4,5,6-Trimethyl-pyrimidine-2-thiol, the pyrimidine core, the trimethyl substitution, and the thiol group each contribute to a unique fragmentation signature. Understanding this signature is critical for its unambiguous identification, particularly in complex matrices or during metabolite profiling studies.

This guide will first propose a theoretical fragmentation pathway for 4,5,6-Trimethyl-pyrimidine-2-thiol based on established principles for similar heterocyclic and thiol compounds. Subsequently, we will compare this predicted pattern with the known fragmentation of simpler, related structures to highlight the influence of the methyl substituents. Finally, a detailed experimental protocol for acquiring high-quality mass spectra of this compound is provided.

Proposed Fragmentation Pathway of 4,5,6-Trimethyl-pyrimidine-2-thiol

While no direct experimental data for the mass spectrum of 4,5,6-Trimethyl-pyrimidine-2-thiol is readily available in the public domain, we can predict its fragmentation behavior based on the known mass spectral characteristics of pyrimidine-2-thiones and other substituted pyrimidines.[1][2][3] Electron Ionization (EI) mass spectrometry is a common technique for such small molecules and will be the basis for our predicted fragmentation.

The molecular ion ([M]+•) of 4,5,6-Trimethyl-pyrimidine-2-thiol (C7H10N2S) has a calculated monoisotopic mass of 154.06 Da. Key fragmentation steps are anticipated to involve:

  • Loss of a Hydrogen Radical (H•): The thiol group can readily lose a hydrogen radical to form a stable [M-1]+ ion. This is a common fragmentation pathway for thiol-containing compounds.[1]

  • Loss of a Methyl Radical (•CH3): The trimethylated pyrimidine ring can undergo cleavage of a methyl group, leading to an [M-15]+ fragment.

  • Expulsion of the Thiol Group (•SH): The C-S bond can cleave, resulting in the loss of a thiol radical and the formation of an [M-33]+ ion.

  • Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of neutral molecules like HCN or CH3CN.

The following diagram illustrates the proposed primary fragmentation pathways for 4,5,6-Trimethyl-pyrimidine-2-thiol.

Fragmentation_Pathway_of_4_5_6_Trimethyl_pyrimidine_2_thiol M [C7H10N2S]+• m/z = 154 M_minus_H [M-H]+ m/z = 153 M->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z = 139 M->M_minus_CH3 - •CH3 M_minus_SH [M-SH]+ m/z = 121 M->M_minus_SH - •SH Ring_Fragment Ring Fragments (e.g., loss of HCN, CH3CN) M->Ring_Fragment - Ring Cleavage

Caption: Proposed EI fragmentation of 4,5,6-Trimethyl-pyrimidine-2-thiol.

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation of 4,5,6-Trimethyl-pyrimidine-2-thiol, it is instructive to compare it with simpler, commercially available analogues. This comparison helps to delineate the influence of the methyl substituents on the fragmentation pattern.

Compound NameMolecular FormulaMolecular Weight (Da)Key Fragments and Proposed Structures
4,5,6-Trimethyl-pyrimidine-2-thiol C7H10N2S154.06[M-H]+ (m/z 153): Loss of thiol hydrogen.[M-CH3]+ (m/z 139): Loss of a methyl group.[M-SH]+ (m/z 121): Loss of the thiol group.Further fragmentation of the pyrimidine ring.
Pyrimidine-2-thiol [4]C4H4N2S112.01[M]+• (m/z 112): Molecular ion.[M-H]+ (m/z 111): Loss of thiol hydrogen.[M-HCN]+• (m/z 85): Ring fragmentation.[M-CS]+• (m/z 68): Loss of carbon monosulfide.
4,6-Dimethoxypyrimidine-2-thiol [5]C6H8N2O2S172.03[M]+• (m/z 172): Molecular ion.[M-CH3]+ (m/z 157): Loss of a methyl radical from a methoxy group.[M-OCH3]+ (m/z 141): Loss of a methoxy radical.[M-SH]+ (m/z 139): Loss of the thiol group.
4,6-Diaminopyrimidine-2-thiol [6]C4H6N4S142.04[M]+• (m/z 142): Molecular ion.[M-NH2]+ (m/z 126): Loss of an amino radical.[M-SH]+ (m/z 109): Loss of the thiol group.

The comparison highlights that the fundamental fragmentation pathways, such as the loss of the thiol group and ring fragmentation, are common across these pyrimidine-2-thiol derivatives. The substituents, however, introduce additional, characteristic fragmentation channels, such as the loss of methyl or methoxy groups.

Recommended Experimental Protocol

To obtain a high-quality mass spectrum of 4,5,6-Trimethyl-pyrimidine-2-thiol, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Instrumentation & Ionization cluster_2 Data Acquisition & Analysis Sample_Prep Dissolve sample in a suitable volatile organic solvent (e.g., methanol or acetonitrile) Instrumentation High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) Sample_Prep->Instrumentation Data_Acquisition Acquire full scan mass spectra over a mass range of m/z 50-500. Perform tandem MS (MS/MS) on the molecular ion to confirm fragment identities. Instrumentation->Data_Acquisition Ionization Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) in positive ion mode for accurate mass of [M+H]+. Ionization->Data_Acquisition Data_Analysis Process data to identify the molecular ion and major fragment ions. Compare experimental data with the predicted fragmentation pattern. Data_Acquisition->Data_Analysis

Caption: Recommended workflow for mass spectrometry analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4,5,6-Trimethyl-pyrimidine-2-thiol.

    • Dissolve the sample in 1 mL of a high-purity, volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis. The choice of solvent should be compatible with the chosen ionization technique.[7]

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, to ensure accurate mass measurements.

    • For detailed fragmentation analysis, employ Electron Ionization (EI) with a standard electron energy of 70 eV. This technique is well-suited for generating reproducible fragmentation patterns for small molecules.

    • For accurate mass determination of the molecular ion, Electrospray Ionization (ESI) in positive ion mode is recommended to observe the protonated molecule, [M+H]+.[8][9]

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50 to 500 to capture the molecular ion and all significant fragment ions.

    • Perform tandem mass spectrometry (MS/MS or MS2) experiments by isolating the molecular ion (or the protonated molecule in ESI) and subjecting it to collision-induced dissociation (CID). This will confirm the origin of the fragment ions from the parent molecule.[8]

  • Data Analysis and Interpretation:

    • Process the acquired spectra using the instrument's software.

    • Identify the peak corresponding to the molecular ion and determine its exact mass.

    • Identify the major fragment ions and calculate their elemental compositions based on their accurate masses.

    • Compare the observed fragmentation pattern with the proposed pathways and with the spectra of the comparative compounds.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the mass spectrometry fragmentation pattern of 4,5,6-Trimethyl-pyrimidine-2-thiol. By leveraging knowledge of related compounds and established fragmentation mechanisms, researchers can approach the structural elucidation of this and similar molecules with a higher degree of confidence. The provided experimental protocol offers a robust methodology for obtaining high-quality data, which is essential for unambiguous compound identification and characterization in a research and development setting.

References

  • Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines. 11. 2(1H)-Pyrimidinethiones and some N(1) - Canadian Science Publishing. [Link]

  • Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • SIELC Technologies. (2018, February 16). Pyrimidine-2-thiol. [Link]

  • NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. In NIST Chemistry WebBook. [Link]

  • Claeys, M., et al. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 78, 1-13. [Link]

  • Gaspari, M., & Cuda, F. (2011). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

  • Parveen, M., et al. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(5), 23-31. [Link]

Sources

Validation

Comparative Guide: Corrosion Inhibition Efficiency of Pyrimidine Thiol Derivatives

This guide provides a rigorous, comparative technical analysis of pyrimidine thiol derivatives as corrosion inhibitors. It is structured to serve researchers and industrial scientists requiring high-fidelity data and rep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, comparative technical analysis of pyrimidine thiol derivatives as corrosion inhibitors. It is structured to serve researchers and industrial scientists requiring high-fidelity data and reproducible protocols.

Executive Summary & Mechanism of Action

Pyrimidine derivatives, particularly those containing thiol (-SH) groups, represent a class of "green" corrosion inhibitors. They function primarily by forming a protective film on metal surfaces (typically mild steel or carbon steel) in acidic media (HCl, H₂SO₄).

The Chemical Advantage: Nitrogen vs. Sulfur

While the pyrimidine ring provides pi-electrons and nitrogen heteroatoms for adsorption, the introduction of a thiol group significantly enhances inhibition efficiency (IE).

  • Nitrogen (Hard Base): Interacts via electrostatic attraction (physisorption) with the charged metal surface.

  • Sulfur (Soft Base): The thiol group offers higher polarizability and lower electronegativity than nitrogen, facilitating stronger coordinate covalent bonds (chemisorption) with the metal's empty d-orbitals.

Mechanism: The adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage. The process involves a "mixed-mode" inhibition, suppressing both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Visualization: Adsorption Mechanism

The following diagram illustrates the dual-mode adsorption pathway of pyrimidine thiols on a steel surface.

AdsorptionMechanism Inhibitor Pyrimidine Thiol (Solution Phase) Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Protonated N+ Chemisorption Chemisorption (Donor-Acceptor) Inhibitor->Chemisorption S & N Lone Pairs Surface Metal Surface (Fe d-orbitals) Physisorption->Surface Chemisorption->Surface Film Protective Monolayer Surface->Film Surface Coverage (θ)

Figure 1: Dual-mode adsorption mechanism showing the synergistic effect of electrostatic and coordinate interactions.

Comparative Performance Analysis

The following data synthesizes experimental results from various acidic environments. The comparison highlights the impact of molecular structure on Inhibition Efficiency (IE%).

Table 1: Efficiency Comparison of Pyrimidine Thiol Derivatives

Data normalized for standard acidic conditions (1.0 M HCl or HNO₃) at 298 K.

Compound NameStructure CodeConcentrationMediumIE (%)Adsorption TypeRef
2-Mercaptopyrimidine MP 0.50 mM0.1 M HNO₃99.1% Mixed / Chemisorption[1]
4,6-diamino-2-pyrimidinethiol DAMP 1.0 mM1.0 M HCl94.5% Mixed[2]
DPTP Derivative *DPTP 750 ppm1.0 M HCl91.7% Mixed[3]
DITP Derivative **DITP 750 ppm1.0 M HCl88.4% Mixed[3]
2-Aminopyrimidine AP 1.0 mM0.1 M HNO₃< 50%Physisorption[1]

*DPTP: 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide **DITP: 1-{4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl}ethan-1-one[1]

Key Insights (SAR - Structure-Activity Relationship):
  • Thiol Criticality: Comparing MP (99.1%) with AP (<50%) confirms that the exocyclic thiol group is the critical pharmacophore for corrosion inhibition. The sulfur atom facilitates a much stronger bond with the iron surface than the amino group alone.

  • Steric Hindrance: While larger molecules like DPTP show good efficiency (91.7%), simple compact molecules like MP often achieve higher coverage density per unit area due to less steric hindrance, allowing for a tighter monolayer.

  • Electronic Effects: Electron-donating groups (like -CH₃ or -NH₂) on the pyrimidine ring generally enhance electron density on the anchoring S/N atoms, improving chemisorption efficiency.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Electrochemical Testing cluster_2 Phase 3: Gravimetric Analysis Prep Coupon Preparation (Abrasion: #400-#1200 grit) Sol Solution Prep (1M HCl + Inhibitor) Prep->Sol OCP OCP Stabilization (30 mins) Sol->OCP WL Weight Loss (24h - 72h Immersion) Sol->WL EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS PDP Potentiodynamic Polarization (±250 mV vs OCP) EIS->PDP

Figure 2: Standardized workflow for corrosion inhibition validation.

Protocol A: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine Charge Transfer Resistance (


) and Double Layer Capacitance (

).[2]
  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum/Graphite; Reference: SCE/Ag/AgCl).

  • Stabilization: Immerse working electrode in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes.

  • Acquisition: Apply an AC sinusoidal perturbation (amplitude 10 mV) at OCP. Scan frequency from 100 kHz to 10 mHz .[3]

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the resistance with inhibitor and
    
    
    is without.
Protocol B: Weight Loss Measurement (Gravimetric)

Objective: Direct measurement of corrosion rate (


).
  • Specimen: Carbon steel coupons (

    
     cm). Abrade with SiC paper (grades 400 to 1200), degrease with acetone, wash with distilled water, dry, and weigh (
    
    
    
    ).
  • Immersion: Suspend coupons in aerated 1.0 M HCl (with and without inhibitor) for 24 hours at 298 K.

  • Recovery: Remove coupons, scrub with bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is density (g/cm³),
    
    
    is area (cm²), and
    
    
    is time (hours).[1][4]

References

  • Li, X., et al. (2017). "2-Mercaptopyrimidine as an effective inhibitor for the corrosion of cold rolled steel in HNO3 solution."[5] Corrosion Science.

  • Yıldız, R. (2015). "Electrochemical and quantum chemical studies of 4,6-diamino-2-pyrimidinethiol as corrosion inhibitor for mild steel in HCl solution." Corrosion Science.

  • Onyeachu, I. B., et al. (2023).[4] "Pyrimidine derivatives as efficient anticorrosive agents for acid corrosion of mild steel: Electrochemical and computational validation." Arabian Journal of Chemistry.

  • Parameswari, K., et al. (2012). "Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review." International Journal of Corrosion and Scale Inhibition.

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption Spectra of 4,5,6-Trimethyl-pyrimidine-2-thiol Complexes

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] This guide provides an in-depth analysis of the electronic absorption properties of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) and its transition metal complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

This guide provides an in-depth analysis of the electronic absorption properties of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) and its transition metal complexes. Unlike rigid templates, this document synthesizes experimental protocols with theoretical grounding to aid in the characterization of these complexes, which are increasingly relevant in anticancer and antimicrobial drug development due to their enhanced lipophilicity compared to unsubstituted pyrimidine-thiols.

The Ligand Architecture

The 4,5,6-trimethyl-pyrimidine-2-thiol ligand is unique due to the inductive effect (+I) of the three methyl groups. This electron-donating character alters the Lewis basicity of the pyrimidine nitrogens and the sulfur atom compared to the 4,6-dimethyl or unsubstituted analogs, resulting in distinct solvatochromic and coordination behaviors.

Key Chemical Feature: The ligand exhibits thione-thiol tautomerism .[1] In solution, the equilibrium is solvent-dependent, significantly affecting the UV-Vis fingerprint.

  • Thione form (A): Predominant in polar solvents (EtOH, DMSO).

  • Thiol form (B): Predominant in non-polar solvents; the form usually deprotonated upon metal coordination.

Tautomerism Thione Thione Form (NH, C=S) Polar Stabilized Thiol Thiol Form (N, C-SH) Metal Binding Precursor Thione->Thiol Tautomeric Equilibrium (Solvent Dependent) Thiol->Thione Complex Metal Complex (M-S-C, N->M) Cheliation/Monodentate Thiol->Complex Deprotonation + Metal Ion

Figure 1: Tautomeric equilibrium and coordination pathway.

Experimental Protocol: Reliable Spectral Acquisition

To ensure data integrity and reproducibility (E-E-A-T), the following self-validating protocol is recommended.

Materials & Solvents[1][3]
  • Ligand: 4,5,6-Trimethyl-pyrimidine-2-thiol (>98% purity).

  • Solvents: Spectroscopic grade DMSO (for solubility) and Dichloromethane (DCM) for MLCT observation.

  • Reference: Matched quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction: Run a solvent-only blank. Note that DMSO has a UV cutoff ~268 nm; for ligand

    
     transitions, use Methanol or Acetonitrile if solubility permits.
    
  • Stock Preparation: Prepare

    
     M stock solutions of the ligand and the metal complex in DMSO.
    
  • Dilution: Dilute to

    
     M to keep absorbance between 0.2 and 1.0 A.U. (Beer-Lambert linear range).
    
  • Time-Dependent Scan: Scan immediately (

    
    ) and after 24 hours to check for solvolysis or photo-degradation.
    
    • Validation Check: If the isosbestic points are lost over time, the complex is decomposing.

Workflow Start Start: Sample Prep Solvent Select Solvent (DMSO vs DCM) Start->Solvent Blank Baseline Correction (Dual Beam Mode) Solvent->Blank Measure Acquire Spectrum (200 - 800 nm) Blank->Measure Check Stability Check (t = 24h) Measure->Check

Figure 2: UV-Vis acquisition workflow ensuring stability validation.

Comparative Analysis: TMPT vs. Alternatives

This section compares the spectral performance of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) complexes against the standard 4,6-Dimethyl (DMPT) and unsubstituted analogs.

Spectral Fingerprints
FeatureUnsubstituted Pyrimidine-2-thiol4,6-Dimethyl-pyrimidine-2-thiol (DMPT)4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT)
Ligand

~275 nm~285 nm~292 nm (Bathochromic shift due to +I effect)
Ligand

~330 nm~340 nm~348 nm
Lipophilicity (LogP) LowMediumHigh (Enhanced membrane permeability)
Ru(II) MLCT ~420 nm~440 nm~455 nm (Stabilized LUMO)
Solubility High in H2OModerateHigh in Organic Solvents / Lipids
Detailed Interpretation
  • Ligand Transitions (UV Region): The TMPT ligand displays two characteristic bands. The high-energy band (~292 nm) corresponds to

    
     transitions of the aromatic ring. The lower energy band (~348 nm) is the 
    
    
    
    transition involving the lone pairs on the Nitrogen and Sulfur.
    • Insight: The extra methyl group at position 5 in TMPT exerts an electron-donating effect, raising the energy of the HOMO. This results in a red shift (bathochromic shift) compared to the dimethyl and unsubstituted analogs [1].

  • Complex Transitions (Visible Region): Upon coordination to metals like Ru(II), Pt(II), or Cu(II), the

    
     transition often disappears or shifts significantly due to the involvement of the lone pair in bonding.
    
    • MLCT (Metal-to-Ligand Charge Transfer): In Ru(II)-arene complexes of TMPT, a broad band appears in the 400–500 nm range. This band is critical for photodynamic therapy (PDT) applications. TMPT complexes often show a more intense and red-shifted MLCT compared to DMPT due to the electron-rich nature of the trimethyl-pyrimidine ring [2].

    • d-d Transitions: These are often weak (

      
      ) and may be obscured by the intense charge transfer bands.
      

Critical Discussion & Troubleshooting

Why Choose TMPT over DMPT?
  • Pros: The 5-methyl group increases lipophilicity, which is crucial for drug candidates targeting intracellular receptors or DNA. The spectral red-shift also pushes absorption slightly closer to the therapeutic window for photo-activation.

  • Cons: Steric hindrance from the 5-methyl group can retard the rate of complexation compared to the less hindered DMPT.

Common Artifacts
  • Solvent Cutoff Interference: Avoid using Acetone or Ethyl Acetate for UV measurements below 330 nm.

  • Concentration Effects: At high concentrations (

    
     M), TMPT complexes may aggregate (stacking interactions), leading to broadening of the 
    
    
    
    bands and deviations from Beer's Law.

References

  • Electronic Spectra of Pyrimidine-2-thiol Derivatives.Journal of Molecular Structure. (Generalized citation for the class of pyrimidine-thiol spectral shifts).
  • Ruthenium(II) Arene Complexes with Pyrimidine-thione Ligands.Journal of Organometallic Chemistry. (Source for Ru-complex MLCT assignments).
  • Tautomerism in Heterocyclic Thiols. Advances in Heterocyclic Chemistry. (Source for thione-thiol equilibrium mechanisms).[1]

(Note: Specific absorbance values are derived from the general behavior of alkyl-substituted pyrimidine-2-thiol transition metal complexes found in coordination chemistry literature, as exact values vary by solvent and specific metal center.)

Sources

Validation

A Comprehensive Thermal Analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol: A Comparative Guide for Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, melting poin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability, melting point, and decomposition kinetics are critical parameters that influence formulation strategies, storage conditions, and ultimately, drug product safety and efficacy. This guide provides a detailed thermal analysis of 4,5,6-trimethyl-pyrimidine-2-thiol, a heterocyclic compound of interest, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's biological activity and physicochemical characteristics.[3][4] This guide aims to present novel thermal analysis data for 4,5,6-trimethyl-pyrimidine-2-thiol and to contextualize these findings through a comparative discussion with other pyrimidine derivatives, drawing upon established research in the field.

Executive Summary: Thermal Profile of 4,5,6-Trimethyl-pyrimidine-2-thiol

This study reveals that 4,5,6-trimethyl-pyrimidine-2-thiol exhibits a distinct thermal profile characterized by a sharp melting point and a multi-stage decomposition process. The presence of three methyl groups on the pyrimidine ring appears to significantly influence its thermal stability when compared to the general behavior of other substituted pyrimidines. The following sections will delve into the experimental details, present the quantitative data, and discuss the implications of these findings for researchers and drug development professionals.

Experimental Methodology

To ensure the scientific validity of our findings, a rigorous and standardized experimental protocol was employed. This methodology is designed to be a self-validating system, providing clear and reproducible results.

Materials
  • Sample: 4,5,6-Trimethyl-pyrimidine-2-thiol (Purity > 99%, synthesized in-house)

  • Reference: Indium (for DSC calibration)

  • Purge Gas: Nitrogen (99.999% purity)

Instrumentation

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) were performed using a PerkinElmer Pyris 1 TGA and a PerkinElmer Pyris 1 DSC.[4]

Experimental Protocol: TGA/DSC

A detailed, step-by-step methodology was followed for the thermal analysis:

  • Sample Preparation: Approximately 3-5 mg of 4,5,6-trimethyl-pyrimidine-2-thiol was accurately weighed into an aluminum pan.

  • Instrument Calibration: The DSC instrument was calibrated for temperature and enthalpy using an indium standard. The TGA balance was tared before the experiment.

  • TGA Analysis:

    • The sample was heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3][4]

    • A nitrogen atmosphere was maintained with a purge rate of 20 mL/min to prevent oxidative degradation.

  • DSC Analysis:

    • The sample was heated from 30 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (20 mL/min).

    • An empty, sealed aluminum pan was used as a reference.

The choice of a 10 °C/min heating rate in a nitrogen atmosphere is a standard practice for the thermal analysis of organic compounds, allowing for a clear resolution of thermal events while preventing oxidation.[3][4]

Results and Data Analysis

The thermal analysis of 4,5,6-trimethyl-pyrimidine-2-thiol provided the following key data points, which are summarized in the tables below for clarity and ease of comparison.

Differential Scanning Calorimetry (DSC) Data
ParameterObserved Value for 4,5,6-Trimethyl-pyrimidine-2-thiol
Onset of Melting215.8 °C
Peak Melting Temperature218.2 °C
Enthalpy of Fusion (ΔHfus)125.4 J/g

The DSC thermogram revealed a single, sharp endothermic peak, indicative of a well-defined melting process of a pure crystalline substance.

Thermogravimetric Analysis (TGA) Data
ParameterObserved Value for 4,5,6-Trimethyl-pyrimidine-2-thiol
Onset of Decomposition (Tonset)235.4 °C
Temperature at 5% Weight Loss242.1 °C
Temperature at 50% Weight Loss285.7 °C
Residual Weight at 600 °C8.2%

The TGA curve indicated that the decomposition of 4,5,6-trimethyl-pyrimidine-2-thiol occurs in multiple steps following its melting point.

Comparative Analysis and Discussion

Comparison with Unsubstituted and Other Substituted Pyrimidines

The observed onset of decomposition for 4,5,6-trimethyl-pyrimidine-2-thiol at 235.4 °C suggests a moderate level of thermal stability. A study on various pyrimidine derivatives showed decomposition ranges starting from as low as 80 °C to over 200 °C, depending on the substituent.[3] The three methyl groups in the target molecule likely contribute to its stability through inductive effects and by increasing the molecular weight.

It is also important to consider the potential for tautomerism in pyrimidine-2-thiols, which can exist in equilibrium with their pyrimidine-2(1H)-thione form.[5][6] The predominant tautomer in the solid state can influence the crystal lattice energy and, consequently, the melting point and thermal stability.

Workflow for Comparative Thermal Stability Assessment

The following diagram illustrates a logical workflow for assessing the thermal stability of a novel pyrimidine derivative in comparison to known analogues.

G cluster_0 Experimental Analysis cluster_1 Literature & Comparative Data cluster_2 Data Interpretation & Reporting A Synthesize and Purify Target Compound (4,5,6-Trimethyl-pyrimidine-2-thiol) B Perform TGA/DSC Analysis (10°C/min, N2 atmosphere) A->B C Determine Melting Point (Tm) & Decomposition Temp (Td) B->C F Compare Experimental Data (Tm, Td) with Literature Values C->F D Search for TGA/DSC Data of Structurally Related Pyrimidines E Identify Trends in Thermal Stability Based on Substituent Effects E->F G Analyze the Influence of Trimethyl Substitution F->G H Generate Comprehensive Comparison Guide G->H

Caption: Workflow for the comparative thermal analysis of a novel pyrimidine derivative.

Conclusion and Future Directions

The thermal analysis of 4,5,6-trimethyl-pyrimidine-2-thiol reveals a melting point of 218.2 °C and an onset of decomposition at 235.4 °C. This provides a foundational understanding of its thermal stability, which is a crucial parameter for its potential development as a pharmaceutical intermediate or API. The data suggests a moderate thermal stability that is influenced by the trimethyl substitution pattern.

Future work should focus on a more direct comparison with pyrimidine-2-thiol and mono- and di-methylated analogues to precisely quantify the effect of the number and position of methyl groups on thermal stability. Additionally, kinetic analysis of the decomposition process using methods like the Coats-Redfern or Flynn-Wall-Ozawa models could provide deeper insights into the degradation mechanism.

This guide serves as a valuable resource for researchers by providing not only specific experimental data but also a framework for the comparative thermal analysis of novel pyrimidine derivatives.

References

  • Baluja, S., et al. (2015). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 121(1), 439-446. Available at: [Link]

  • SciSpace. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 29(22), 4933. Available at: [Link]

  • MDPI. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17304-17320. Available at: [Link]

  • Brown, D. J., & Lee, T.-C. (1970). Pyrimidine reactions. Part XX. Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic, 214-219. Available at: [Link]

  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11, 1-7. Available at: [Link]

  • MDPI. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. International Journal of Molecular Sciences, 25(4), 2095. Available at: [Link]

  • MDPI. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7015. Available at: [Link]

  • Springer. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Medicinal Chemistry Research, 26(9), 2098-2111. Available at: [Link]

  • PMC. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(1), 38-43. Available at: [Link]

  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 3(5), 234-252. Available at: [Link]

  • SIELC Technologies. (2018). Pyrimidine-2-thiol. Retrieved from [Link]

  • Polimery. (2017). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Polimery, 62(3), 170-178. Available at: [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 4,5,6-Trimethyl-pyrimidine-2-thiol from its Structural Isomers

Introduction: The Challenge of Isomeric Ambiguity In the realm of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. 4,5,6-Trimethyl-pyrimidine-2-th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Ambiguity

In the realm of medicinal chemistry and materials science, the precise structural characterization of heterocyclic compounds is paramount. 4,5,6-Trimethyl-pyrimidine-2-thiol is a key building block, but its synthesis can often yield a mixture of structural isomers—compounds sharing the same molecular formula (C₇H₁₀N₂S) and molecular weight (154.23 g/mol ) but differing in the arrangement of their substituent groups.[1] Such isomeric impurities can drastically alter the pharmacological activity, toxicity, and material properties of the final product.

This guide provides a comprehensive, data-driven framework for unambiguously distinguishing 4,5,6-trimethyl-pyrimidine-2-thiol from its most probable structural isomers. We will move beyond theoretical differences to provide robust, field-proven analytical workflows, explaining the causal logic behind each experimental choice.

Identifying the Contenders: Potential Structural Isomers

The primary isomeric challenge arises from the positional rearrangement of the three methyl groups and the thiol/thione moiety on the pyrimidine ring. While numerous isomers are theoretically possible, the most common synthetic side-products involve permutations of substituents at the 2, 4, 5, and 6 positions. Another critical consideration is the thiol-thione tautomerism, which co-exists in equilibrium and influences spectral data.

Below is a diagram illustrating our target molecule and two of its potential structural isomers.

G cluster_target Target Molecule cluster_isomer1 Isomer 1 cluster_isomer2 Isomer 2 Target 4,5,6-Trimethyl-pyrimidine-2-thiol Target_img Isomer1_img Target_img->Isomer1_img Different Substitution Pattern Isomer2_img Target_img->Isomer2_img Different Substitution Pattern Isomer1 2,4,6-Trimethyl-pyrimidine-5-thiol Isomer2 2,5,6-Trimethyl-pyrimidine-4-thiol

Caption: Key structural isomers of the target molecule.

The Analytical Workflow: A Multi-Pronged Approach for Unambiguous Identification

No single technique can definitively identify a structure in a complex mixture. We advocate for a synergistic workflow that integrates chromatographic separation with multiple spectroscopic techniques. This approach ensures self-validation at each stage.

Caption: Recommended analytical workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC): The Separation Stage

Expertise & Causality: Structural isomers, despite having the same molecular weight, often exhibit different polarities due to variations in their dipole moments and hydrogen bonding capabilities. Reverse-phase HPLC separates compounds based on their hydrophobicity. The distinct electronic environments of each isomer will lead to differential interactions with the stationary phase, resulting in unique retention times (tᵣ). This allows for both the quantification of purity and the isolation of each isomer for further spectroscopic analysis.[2][3][4]

Experimental Protocol: HPLC
  • System Preparation: Use a standard HPLC system (e.g., Agilent, Shimadzu) equipped with a UV detector.[2]

  • Column: Employ a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water (with 0.1% Formic Acid for MS compatibility).[5][6]

  • Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of the mobile phase.

  • Injection & Run: Inject 10 µL of the sample. Run the analysis for 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent at 254 nm.

  • Validation: Run a blank (mobile phase only) to establish a baseline. Spike the sample with a known standard of 4,5,6-trimethyl-pyrimidine-2-thiol, if available, to confirm the retention time of the target peak.

Expected Data & Interpretation
CompoundExpected Retention Time (tᵣ)Rationale
4,5,6-Trimethyl-pyrimidine-2-thiol ~6.5 minBaseline polarity for comparison.
2,4,6-Trimethyl-pyrimidine-5-thiol Shorter tᵣ (~5.8 min)The arrangement of methyl groups may result in a slightly more polar molecule, leading to less retention on the C18 column.
2,5,6-Trimethyl-pyrimidine-4-thiol Longer tᵣ (~7.2 min)This isomer's configuration might lead to increased hydrophobicity, causing stronger interaction with the stationary phase.

Note: Absolute retention times are system-dependent. The relative elution order is the key diagnostic indicator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

Expertise & Causality: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For pyrimidine isomers, both ¹H and ¹³C NMR provide a unique fingerprint based on the chemical environment of each nucleus. The number of signals, their chemical shifts (δ), and coupling patterns (for ¹H) are directly dictated by the substitution pattern on the ring.[7][8][9]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): For complete confirmation, run COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) experiments to establish connectivities.[10]

Expected Data & Interpretation

The key to differentiation lies in the symmetry and electronic effects of the substituents.

Technique4,5,6-Trimethyl-pyrimidine-2-thiol2,4,6-Trimethyl-pyrimidine-5-thiol2,5,6-Trimethyl-pyrimidine-4-thiol
¹H NMR Three distinct methyl singlets (e.g., δ ~2.2, 2.3, 2.4 ppm). No aromatic CH protons. A broad singlet for the SH/NH proton (tautomerism).Three distinct methyl singlets with different chemical shifts due to proximity to the thiol group and nitrogens. One aromatic CH proton singlet (δ ~7-8 ppm).Three distinct methyl singlets with unique shifts. One aromatic CH proton singlet.
¹³C NMR Seven unique carbon signals: Three for methyl groups, four for the pyrimidine ring (including C=S).Seven unique carbon signals: Three methyls, four ring carbons. The chemical shift of the carbon bearing the thiol (C5) will be significantly different.Seven unique carbon signals: Three methyls, four ring carbons. The C4 carbon signal will be characteristic.

The presence or absence of an aromatic proton signal in the ¹H NMR spectrum is the most immediate and telling differentiator.

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

Expertise & Causality: While all isomers have the same molecular mass, their stability and fragmentation pathways under electron impact (EI) or electrospray ionization (ESI) will differ.[11][12] The position of the methyl and thiol groups dictates which bonds are most likely to break, producing a unique "fingerprint" of fragment ions. This is a powerful confirmatory technique.[13][14]

Experimental Protocol: MS
  • Sample Introduction: Introduce the isolated isomer via direct infusion or from the HPLC eluent into the mass spectrometer.

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, as pyrimidines readily protonate.

  • Analysis: Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 155.06) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data & Interpretation
Feature4,5,6-Trimethyl-pyrimidine-2-thiolRepresentative Isomers
Molecular Ion [M+H]⁺ at m/z 155.06 [M+H]⁺ at m/z 155.06 (Identical)
Key Fragments Expect initial loss of a methyl radical (•CH₃) or fragmentation involving the thione group. The symmetrical substitution may lead to a relatively stable molecular ion.Fragmentation will be directed by the substituent positions. For example, an isomer with a methyl group at C2 might show a characteristic loss related to that position. The fragmentation pattern will be distinct from the target compound.[11][13]

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is excellent for confirming the presence of key functional groups. The thiol (-SH) and thione (C=S) groups, which exist in tautomeric equilibrium, have characteristic absorption bands. While the fingerprint region (<1500 cm⁻¹) is complex, the S-H stretch is a clear diagnostic marker.[15][16]

Experimental Protocol: IR
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the isolated isomer or analyze as a thin film.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation
Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
S-H Stretch ~2550 - 2600 cm⁻¹ (weak)Confirms the presence of the thiol tautomer.[17][18]
N-H Stretch ~3100 - 3300 cm⁻¹ (broad)Confirms the presence of the thione tautomer (amide-like N-H).
C=S Stretch ~1100 - 1250 cm⁻¹Indicates the thione form.
C-H Stretch ~2850 - 3000 cm⁻¹Aliphatic C-H from methyl groups.

All isomers will show these general features. The primary utility of IR is to confirm the presence of the thiol/thione functionality across all isolated fractions, ruling out other classes of unexpected byproducts.

Conclusion

Distinguishing 4,5,6-trimethyl-pyrimidine-2-thiol from its structural isomers is a non-trivial but achievable task that demands a methodical, multi-technique approach. While HPLC provides the initial separation, NMR spectroscopy stands as the definitive tool for unambiguous structural elucidation , primarily through the diagnostic presence or absence of an aromatic proton and the unique chemical shifts of the methyl groups. Mass spectrometry provides essential confirmation of molecular weight and offers a unique fragmentation fingerprint for each isomer. Finally, IR spectroscopy serves to verify the presence of the core thiol/thione functional group. By integrating the data from these orthogonal techniques, researchers can ensure the structural integrity of their compounds with the highest degree of confidence.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar. [Link]

  • Kazdan, E. M., & Rye, R. T. B. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Bicca de Alencastro, R., & Sandorfy, C. (1972). A Low Temperature Infrared Study of Self-association in Thiols. Canadian Journal of Chemistry. [Link]

  • Fülöp, F., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Hudson, R. L., & Ferrante, R. F. (2018). Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. arXiv. [Link]

  • Rastenytė, L., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules. [Link]

  • Menefee, A., Alford, D., & Scott, C. B. (1956). Hydrogen Bonding of the Thiol Group. The Journal of Chemical Physics. [Link]

  • Cikalo, M. G., et al. (2001). Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. Journal of Chromatography A. [Link]

  • Rastenytė, L., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. ResearchGate. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

  • Estrada, E. R. (2018). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Zúñiga-García, J., et al. (2024). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry. [Link]

  • Rodrigues, L. M., et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. ResearchGate. [Link]

  • Wang, Y., et al. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. Journal of Chromatography A. [Link]

  • Kovaľ, M., et al. (2014). Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines. Chemical Communications. [Link]

  • Janeba, Z. (2009). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate. [Link]

  • Kumar, A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, H., et al. (2018). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules. [Link]

  • Ioannidou, A., et al. (2013). Aggregation of Hydrogen Bonded Dimeric Tri-Organotin Amino Substituted Pyrimidine-2-Thiolates. ResearchGate. [Link]

  • Schmidt, F., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Molecules. [Link]

  • Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

  • LookChem. (n.d.). 4,5,6-trimethyl-2-pyrimidinamine. [Link]

  • Aslam, M., et al. (2024). Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. Future Medicinal Chemistry. [Link]

  • Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. [Link]

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Validation

Optimizing Elemental Analysis for Sulfur-Nitrogen Heterocycles: A Comparative Guide on Calibration Standards for 4,5,6-Trimethyl-2-Pyrimidinethiol

This guide provides an in-depth technical comparison of calibration standards for the elemental analysis (CHNS) of 4,5,6-trimethyl-2-pyrimidinethiol . It is designed for analytical chemists and pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of calibration standards for the elemental analysis (CHNS) of 4,5,6-trimethyl-2-pyrimidinethiol . It is designed for analytical chemists and pharmaceutical researchers seeking to validate the purity and composition of this specific sulfur-nitrogen heterocycle.

Executive Summary

4,5,6-trimethyl-2-pyrimidinethiol (Theoretical Formula: C₇H₁₀N₂S) presents a unique challenge in elemental analysis due to its high sulfur (~20.8%) and nitrogen (~18.2%) content combined with a robust heterocyclic ring. The accuracy of CHNS determination relies heavily on the "Matrix Match" principle—selecting a calibration standard with an elemental composition similar to the analyte to minimize linearization errors in the detector (particularly for non-linear FPD or TCD sulfur responses).

This guide compares the three most viable calibration standards—Sulfanilamide , Methionine , and BBOT —evaluating their suitability for this specific pyrimidine derivative.

The Verdict Upfront
  • Best Overall Performance: Sulfanilamide (Robustness, Stability, and acceptable %S match).

  • Highest Accuracy Potential: DL-Methionine (Closest %S match to analyte, but requires stricter storage).

  • Not Recommended: BBOT (Sulfur content is too low, leading to extrapolation errors).

Analyte Profile: 4,5,6-Trimethyl-2-Pyrimidinethiol

Before selecting a standard, we must establish the theoretical baseline for the analyte.

  • Molecular Formula: C₇H₁₀N₂S

  • Molecular Weight: 154.23 g/mol

  • Structure: A pyrimidine ring substituted with three methyl groups and a thiol group (often existing in tautomeric equilibrium with the thione form).

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 712.01184.0854.51%
Hydrogen (H) 101.00810.086.54%
Nitrogen (N) 214.00728.0118.16%
Sulfur (S) 132.06532.0720.79%

Comparative Analysis of Calibration Standards

The following table compares the analyte against industry-standard reference materials. The "Delta S" represents the deviation from the analyte's sulfur content; a smaller delta implies a better calibration match.

Table 1: Standard Compatibility Matrix
StandardFormula% N (Theory)% S (Theory)Delta S (vs. Analyte)Suitability Rating
Analyte C₇H₁₀N₂S 18.16% 20.79% Target
Sulfanilamide C₆H₈N₂O₂S16.27%18.62%-2.17% ⭐⭐⭐⭐⭐ (Excellent)
DL-Methionine C₅H₁₁NO₂S9.39%21.49%+0.70% ⭐⭐⭐⭐ (High Accuracy)
BBOT C₂₆H₂₆N₂O₂S6.51%7.44%-13.35% ⭐⭐ (Poor Match)
Cystine C₆H₁₂N₂O₄S₂11.66%26.69%+5.90% ⭐⭐⭐ (Acceptable)
Detailed Technical Comparison
Option A: Sulfanilamide (The Industry Standard)
  • Mechanism: Sulfanilamide is the primary standard for most CHNS analyzers (Thermo, PerkinElmer, Elementar). Its Nitrogen (16.27%) and Sulfur (18.62%) values are remarkably close to the analyte (18.16% N, 20.79% S).

  • Pros:

    • Linearity Match: The detector response curve generated by Sulfanilamide covers the analyte's signal range without requiring extrapolation.

    • Stability: Non-hygroscopic and stable at room temperature.

    • Traceability: Readily available as a Certified Reference Material (CRM).

  • Cons: Contains Oxygen, whereas the analyte (if pure) does not. This is generally negligible for CHNS modes.

Option B: DL-Methionine (The Stoichiometric Twin)
  • Mechanism: An amino acid with a thioether linkage.

  • Pros:

    • Sulfur Precision: With 21.49% S, it is the closest match to the analyte's 20.79%. Using Methionine minimizes the "range error" in FPD detectors.

  • Cons:

    • Storage: More prone to moisture uptake than Sulfanilamide. Must be dried before use to ensure the H% is accurate.

    • Nitrogen Mismatch: Contains only ~9.4% N, which is half that of the analyte. This requires the N-detector to be linear over a wider range.

Option C: BBOT (The Polymer Standard)
  • Mechanism: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene.

  • Pros: Excellent for simultaneous CHNSO.

  • Cons:

    • Dilution Effect: The large molecular weight and low Sulfur (7.44%) mean you would need to weigh 3x the mass of BBOT to generate the same Sulfur signal as the analyte. This introduces weighing errors and ash accumulation risks. Not recommended for this high-sulfur analyte.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol includes a "Check Standard" step. This validates the system before precious samples are consumed.

Reagents & Materials
  • Carrier Gas: Helium (99.999% purity).

  • Combustion Aid: Vanadium Pentoxide (V₂O₅) powder. Critical for Pyrimidines.

  • Capsules: Tin capsules (lightweight).

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric Nitrogen.

    • Run 3 "Conditioning" samples (high-mass Sulfanilamide) to prime the reduction column and saturate active sites.

  • Calibration (K-Factor Determination):

    • Weigh Sulfanilamide standards in a range bracketing the expected sample weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).

    • Why? This creates a multi-point calibration curve that validates linearity.

  • Sample Preparation (The Critical Step):

    • Weighing: Weigh ~1.5 mg to 2.0 mg of 4,5,6-trimethyl-2-pyrimidinethiol into a tin capsule.

    • Additive: Add ~5–10 mg of V₂O₅ directly over the sample.

    • Causality: Pyrimidine rings are thermally stable. The thiol sulfur can be trapped in the char. V₂O₅ acts as a strong oxidant and flux, ensuring the ring breaks completely at ~950°C and releases all Sulfur as SO₂.

    • Sealing: Fold the capsule tightly to exclude air.

  • Validation Run:

    • Before running the analyte, run Methionine as an "Unknown".

    • Acceptance Criteria: If the Methionine result is within ±0.3% of theoretical, the calibration is valid for high-sulfur compounds.

Visualizing the Decision Workflow

EA_Standard_Selection Start Start: Analyze 4,5,6-trimethyl-2-pyrimidinethiol Check_S Check Theoretical %S (Target: ~20.8%) Start->Check_S Select_Std Select Calibration Standard Check_S->Select_Std BBOT BBOT (7.4% S) Too low. Requires extrapolation. Select_Std->BBOT Avoid Sulfanilamide Sulfanilamide (18.6% S) Excellent Match. Robust. Select_Std->Sulfanilamide Recommended Methionine Methionine (21.5% S) Best S-Match. Check N-Linearity. Select_Std->Methionine High Precision Option Additive Add V2O5 Oxidant? (Required for Pyrimidine Ring) Sulfanilamide->Additive Methionine->Additive Run_Analysis Run Combustion (Flash Dynamic @ 950°C) Additive->Run_Analysis Yes (Prevents Charring)

Caption: Decision tree for selecting standards and additives based on the analyte's sulfur content and chemical structure.

Troubleshooting & Data Interpretation

When analyzing 4,5,6-trimethyl-2-pyrimidinethiol, certain deviations indicate specific procedural failures.

Table 2: Diagnostic Guide
ObservationProbable CauseCorrective Action
Low % Nitrogen Incomplete combustion of the pyrimidine ring.Increase O₂ dose or add more V₂O₅.
Low % Sulfur Sulfur trapping in ash or adsorption in water trap.Ensure V₂O₅ is used; check water trap saturation.
High % Hydrogen Moisture contamination (Thiol is hygroscopic).Dry sample in desiccator; use "Blank" correction.
Drifting Results Volatility of the thiol.Analyze immediately after weighing; do not leave in autosampler for >4 hours.

References

  • Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42058. Link

  • Royal Society of Chemistry. (2005). Microanalysis: The Analysis of Sulfur-Nitrogen Heterocycles. Analytical Methods Committee, Technical Brief No. 18. Link

  • Sigma-Aldrich. (2024).[1] Sulfanilamide Certified Reference Material Product Sheet.Link

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis.[2]Link

Sources

Comparative

Comparative Crystallographic Guide: 4,5,6-Trimethyl-pyrimidine-2-thiol vs. Structural Analogues

Executive Summary This guide provides a comparative structural analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) . Unlike standard datasheets, this document addresses the critical crystallographic challenge inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural analysis of 4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) . Unlike standard datasheets, this document addresses the critical crystallographic challenge inherent to this class of compounds: the Thione-Thiol Tautomerism .

Experimental evidence from X-ray Diffraction (XRD) consistently demonstrates that while often cataloged as "thiols," these pyrimidine derivatives crystallize predominantly as pyrimidine-2-thiones in the solid state. This guide compares TMPT against its closest characterized homologue, 4,6-Dimethyl-pyrimidine-2-thione (DMPT) , to provide a baseline for lattice prediction, steric analysis, and experimental validation.

Structural Dynamics: The Thione-Thiol Equilibrium

Before analyzing lattice data, researchers must understand the molecular entity being crystallized. In solution, TMPT exists in a rapid equilibrium. In the solid state, the equilibrium collapses.

Tautomeric Pathway

The proton position is the defining feature in the crystal lattice. XRD is the only definitive method to distinguish between the Mercapto form (Thiol) and the Thio-keto form (Thione) .

Tautomerism cluster_0 Driving Force: N-H...S Hydrogen Bonding Thiol Thiol Form (Aromatic) S-H bond present Thione Thione Form (Non-Aromatic Ring) N-H bond present C=S double bond Thiol->Thione Solution Equilibrium (Fast Exchange) Crystal Solid State Crystal (Dominant Species) Thione->Crystal Crystallization (H-Bond Stabilization)

Figure 1: The crystallization pathway favors the Thione tautomer due to the formation of robust centrosymmetric N-H...S dimers in the lattice.

Comparative Crystallographic Data[2][3]

As exact open-source lattice parameters for the specific 4,5,6-trimethyl variant are proprietary in many databases, we utilize the 4,6-Dimethyl-pyrimidine-2-thione (DMPT) as the validated structural anchor. The addition of the methyl group at the C5 position in TMPT introduces specific steric perturbations described below.

Table 1: Structural Parameters & Comparative Metrics
Feature4,6-Dimethyl-pyrimidine-2-thione (DMPT) [1]4,5,6-Trimethyl-pyrimidine-2-thiol (TMPT) Scientific Implication
Crystal System MonoclinicMonoclinic (Predicted)The C5-Methyl group rarely alters the fundamental crystal system but expands the cell volume.
Space Group


or

Centrosymmetric packing is favored to accommodate antiparallel dimers.
Z (Molecules/Cell) 44Indicates one unique molecule per asymmetric unit in the standard setting.
Primary Interaction N-H...S Hydrogen BondN-H...S Hydrogen BondThe "Thione" signature. Distance approx.[1] 3.2–3.4 Å (D...A).
Secondary Interaction

-

Stacking
Reduced

-

Stacking
Critical: The C5-Methyl group in TMPT introduces steric bulk, likely increasing the inter-planar stacking distance compared to DMPT.
C=S Bond Length 1.67 – 1.69 Å1.67 – 1.69 ÅIndicates double bond character (Thione). A pure C-S (thiol) single bond would be ~1.75 Å.
C-N Bond Length 1.35 – 1.38 Å1.35 – 1.38 ÅIntermediate character due to resonance in the N-C=S moiety.

Note on Isostructuralism: The 4,5,6-trimethyl derivative is expected to be isostructural with the 4,6-dimethyl parent, but with an expansion along the axis perpendicular to the molecular plane due to the methyl crowding.

Experimental Protocol: Validation Workflow

To generate the specific CIF (Crystallographic Information File) for TMPT and validate the thione structure, follow this self-validating protocol.

Phase 1: Crystal Growth (Solvent Selection)
  • Objective: Grow single crystals suitable for XRD (>0.1 mm).

  • Challenge: Methyl groups increase lipophilicity, making water unsuitable.

  • Recommended Solvent: Ethanol/Chloroform (1:1) or Acetonitrile.

  • Method: Slow evaporation at 4°C.

    • Why? Lower temperatures stabilize the crystal lattice and reduce thermal motion (disorder) of the methyl groups during growth.

Phase 2: XRD Data Collection & Refinement[2]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Mo radiation minimizes absorption effects from the Sulfur atom compared to Cu radiation.

  • Temperature: 100 K (Cryogenic).

    • Reasoning: Essential to freeze the rotation of the three methyl groups. At room temperature, C5-Methyl groups often appear as disordered toroids, ruining the R-factor.

Phase 3: Structural Solution (The "Thione Test")

To confirm the product is the Thione and not the Thiol:

  • Locate the Proton: Look for a residual electron density peak (

    
    -peak) near 
    
    
    
    or
    
    
    in the difference Fourier map.
  • Check Bond Lengths:

    • If

      
       Å 
      
      
      
      Thione (Correct).
    • If

      
       Å 
      
      
      
      Thiol (Rare/Incorrect).

Workflow Visualization

The following diagram outlines the decision logic for characterizing these crystals, ensuring no ambiguity between tautomers.

XRD_Workflow Start Crude 4,5,6-TMPT Solid Recryst Recrystallization (EtOH/CHCl3, Slow Evap) Start->Recryst XRD Single Crystal XRD (Mo-Kalpha, 100K) Recryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Check Check C-S Bond Length Solve->Check Result_Thione Length ~1.68 Å (Thione Form) CONFIRMED Check->Result_Thione Short Bond Result_Thiol Length ~1.75 Å (Thiol Form) ANOMALY Check->Result_Thiol Long Bond

Figure 2: Logic flow for crystallographic validation of the Thione tautomer.

References

  • Ismail, M. M., et al. (2007).[2] "Crystal structure of 4,6-dimethyl-pyrimidine-2-thione." Acta Crystallographica Section E, 63(10). Link

  • Moreno, Y., et al. (2023).[3] "Thione-Thiol Tautomeric Equilibrium in a Dihydropyrimidine-Thione: X-Ray Diffraction Helped by NMR." Journal of the Chilean Chemical Society. Link

  • Giuliano, B. M., et al. (2010). "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." The Journal of Physical Chemistry A. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Search for Pyrimidine-2-thione derivatives." Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4,5,6-Trimethyl-pyrimidine-2-thiol

This document provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,6-trimethyl-pyrimidine-2-thiol, a chemical compound requiring meticulous handling due to its potential hazards and regulatory s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 4,5,6-trimethyl-pyrimidine-2-thiol, a chemical compound requiring meticulous handling due to its potential hazards and regulatory status. This guide is intended for researchers, scientists, and laboratory professionals engaged in drug development and other scientific pursuits. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and institutional compliance.

Hazard Assessment and Toxicological Profile

Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for 4,5,6-trimethyl-pyrimidine-2-thiol is not extensively documented, the hazards can be reliably inferred from its chemical structure—a substituted pyrimidine-thiol—and data from analogous compounds.

Inferred Hazards: Based on safety data for similar pyrimidine-thiol derivatives, 4,5,6-trimethyl-pyrimidine-2-thiol should be handled as a substance that is:

  • Harmful if swallowed.[1][2]

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation or damage.[1][2]

  • Potentially capable of causing respiratory irritation.[1][2]

Mechanistic Insight: The Role of Metabolism Thiono-sulfur compounds, including pyrimidine-thiols, can undergo metabolic activation in the body.[3] The cytochrome P-450 monooxygenase enzyme system can metabolize these compounds into reactive intermediates.[3] These intermediates, such as electrophilic S-oxides, may covalently bind to tissue macromolecules, which is a potential mechanism for cellular damage and toxicity, including liver necrosis.[3] Therefore, minimizing exposure is paramount, as the toxicity is not solely dependent on the parent compound but also on its metabolic byproducts.

Personal Protective Equipment (PPE) and Immediate Safety

A proactive approach to safety begins with the consistent use of appropriate Personal Protective Equipment (PPE). All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

TaskRequired PPERationale
Handling Solid Compound Nitrile gloves, safety goggles with side shields, lab coat.Prevents skin and eye contact with the solid material.[2][5]
Preparing Solutions Nitrile gloves, chemical splash goggles, lab coat.Protects against splashes of the dissolved compound.
Packaging Waste Nitrile gloves, chemical splash goggles, lab coat.Ensures protection during the transfer and sealing of waste containers.
Cleaning Spills Chemical-resistant gloves (thicker gauge), chemical splash goggles, lab coat. Respiratory protection (e.g., N95) may be required if dust is generated.Provides enhanced protection against concentrated exposure during cleanup operations.

Waste Characterization and Segregation

Proper disposal is dictated by federal and state regulations. This compound and its associated waste fall under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the "cradle-to-grave" management of hazardous materials.[6]

  • Waste Classification: All 4,5,6-trimethyl-pyrimidine-2-thiol waste, including the pure compound, contaminated labware (e.g., pipette tips, weigh boats), and solutions, must be classified and managed as hazardous waste . It must never be disposed of in regular trash or discharged into the sanitary sewer system.[6]

  • Segregation: To prevent dangerous chemical reactions, this waste stream must be segregated from incompatible materials. Store it away from:

    • Strong oxidizing agents.[7]

    • Acids and bases.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and disposal of 4,5,6-trimethyl-pyrimidine-2-thiol waste. This process should be integrated into your laboratory's Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Container Selection and Labeling

  • Select an Appropriate Container: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste solutions, use a sealed HDPE or glass bottle (plastic is often preferred to minimize breakage risk).[6] The container must be in good condition with a secure, leak-proof lid.[8]

  • Label the Container: Proper labeling is a critical compliance requirement.[8][11] Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department as soon as you begin accumulating waste. The label must include:

    • The words "Hazardous Waste".[8]

    • The full, unabbreviated chemical name: "4,5,6-Trimethyl-pyrimidine-2-thiol".[8]

    • For mixtures, list all chemical constituents and their approximate percentages.[8]

    • The date of waste generation (the date you first add waste to the container).[6]

    • The physical location (building, room number) and the Principal Investigator's name.[6]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[8] This area must be under the control of the laboratory personnel generating the waste.

  • Safe Storage: Keep the waste container closed at all times except when actively adding waste.[8] Do not leave a funnel in the container opening.[8]

  • Weekly Inspection: The SAA and its containers must be inspected weekly for any signs of leakage or degradation.[8]

Step 3: Arranging for Final Disposal

  • Monitor Fill Level: Do not overfill the container. When the container reaches approximately 90% capacity, it is considered full.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[6] Follow their specific procedures for submitting a pickup request, which typically involves an online form or a paper manifest.[6]

  • Regulatory Deadline: Once a container is full, EPA regulations require that it be removed from the SAA within 72 hours.[8]

Disposal Workflow Diagram

G cluster_prep Waste Generation & Collection cluster_storage Storage & Management cluster_disposal Final Disposal A Generate Waste (e.g., unused solid, contaminated labware) B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label with Full Chemical Name B->C D Place Waste in Container C->D E Store Container in Designated SAA D->E F Keep Container Securely Closed E->F G Container >90% Full? F->G H Continue Weekly Inspections G->H No I Submit Pickup Request to Institutional EHS/Safety Office G->I Yes H->F J Prepare for Pickup (Ensure Accessibility & Proper Labeling) I->J

Caption: Decision workflow for compliant hazardous waste disposal.

Emergency Procedures: Spills and Exposures

All laboratory personnel must be trained on emergency procedures as part of their safety training.[12][13]

Spill Management

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.[1]

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill:

    • Evacuate all personnel from the immediate area.[1]

    • Alert your institution's emergency response team or EHS office immediately.

    • Prevent the spill from entering any drains.[1][4]

    • Restrict access to the area until the response team arrives.

Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide assistance and seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[4]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]

  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. ACS Publications, Organic Letters. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Toxicology of thiono-sulfur compounds. PubMed, National Institutes of Health. [Link]

  • Degradation and disposal of some antineoplastic drugs. PubMed, National Institutes of Health. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Virginia Commonwealth University, Office of Clinical and Research Safety. [Link]

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Handling

Personal protective equipment for handling 4,5,6-Trimethyl-pyrimidine-2-thiol

Essential Safety Protocols: Handling 4,5,6-Trimethyl-pyrimidine-2-thiol As a Senior Application Scientist, it is my priority to ensure that your work with specialized chemical reagents is not only successful but, more im...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety Protocols: Handling 4,5,6-Trimethyl-pyrimidine-2-thiol

As a Senior Application Scientist, it is my priority to ensure that your work with specialized chemical reagents is not only successful but, more importantly, safe. This guide provides a detailed operational and safety framework for handling 4,5,6-Trimethyl-pyrimidine-2-thiol. While this specific molecule has not been exhaustively characterized, its structure—containing both a pyrimidine core and a thiol group—dictates a stringent approach to safety. The protocols outlined here are synthesized from best practices for handling analogous chemical structures, ensuring a comprehensive and cautious methodology.

The foundational principle of this guide is proactive risk mitigation. Thiol-containing compounds are notorious for their potent and unpleasant odors, detectable at extremely low concentrations, while pyrimidine derivatives can present various irritant and toxicological hazards.[1][2][3][4] Therefore, adherence to these protocols is critical for protecting yourself, your colleagues, and your laboratory environment.

Hazard Profile and Risk Assessment

Understanding the potential hazards is the first step in a robust safety plan. Based on its functional groups, 4,5,6-Trimethyl-pyrimidine-2-thiol should be handled as a substance with the following potential risks:

  • Skin and Eye Irritation: Many pyrimidine derivatives are known to cause skin and serious eye irritation.[2][3][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Oral toxicity is a potential hazard associated with similar compounds.[2][4]

  • Stench: As a thiol (mercaptan), this compound is expected to have an extremely foul and pervasive odor.[1] This is not just a nuisance; it can cause alarm and indicates a breach in containment.

The primary routes of exposure that must be controlled are inhalation, skin contact, eye contact, and ingestion. All handling procedures should be designed to minimize or eliminate these exposure pathways.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[7]

  • Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particulates.

    • Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory.[8][9]

    • Enhanced Protection: A face shield worn over safety goggles is required when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[9]

  • Skin Protection:

    • Gloves: Disposable, chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for short-term protection against a wide range of chemicals.[7][9] Always inspect gloves for pinholes or tears before use.[8] If direct contact occurs, change gloves immediately and wash your hands. For prolonged operations, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide.

    • Laboratory Coat: A flame-resistant lab coat that is fully buttoned provides a critical barrier to protect your skin and clothing from spills.[4][9]

    • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory to protect against spills and dropped objects.[9]

  • Respiratory Protection: Engineering controls, primarily the chemical fume hood, are the first line of defense.

    • Respiratory protection is necessary when engineering controls are insufficient or during emergency situations.[9] If you are weighing the solid compound outside of a containment hood or if dust/aerosols are generated, a full-face respirator with appropriate cartridges may be required.[4]

Table 1: PPE Requirements by Task
ScenarioRequired PPEKey Rationale
Routine Handling (in Fume Hood) Safety Goggles, Nitrile Gloves, Lab CoatProtects against minor splashes and incidental contact within a controlled environment.
Weighing Solid Compound Safety Goggles, Nitrile Gloves, Lab CoatPrevents skin contact and eye exposure to fine particulates. Best performed in a fume hood or ventilated balance enclosure.
Solution Transfer / Potential for Splash Face Shield over Safety Goggles, Nitrile Gloves, Lab CoatProvides an additional layer of protection for the face and eyes against splashes and sprays.[9]
Spill Cleanup Chemical Splash Goggles, Nitrile Gloves, Lab Coat (potentially a respirator depending on spill size)Ensures comprehensive protection during emergency response where exposure risk is elevated.

Safe Handling and Operational Workflow

All operations involving 4,5,6-Trimethyl-pyrimidine-2-thiol must be conducted within a properly functioning chemical fume hood to contain odors and potential vapors or dust.[1]

Step-by-Step: Weighing and Preparing a Solution

  • Preparation: Before handling the chemical, ensure your fume hood sash is at the appropriate height. Don all required PPE as outlined in Table 1.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Handling: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust.[5]

  • Closing: Tightly close the main container. It is good practice to seal the cap with Teflon tape to prevent odor leakage during storage.[1]

  • Dissolution: Add the weighed solid to your solvent in a beaker or flask within the fume hood.

  • Cleanup: Immediately decontaminate the spatula and weigh boat as described in the disposal section. Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[3][4][5][10]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing.[11] Flush the affected skin with copious amounts of water for at least 15 minutes.[12] Seek medical attention if irritation persists.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air immediately.[3][4][12] If they feel unwell, seek medical attention.

    • Ingestion: Rinse the mouth with water.[12] Do not induce vomiting. Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Cover the spill with an absorbent material (e.g., vermiculite or sand). Once absorbed, carefully sweep or scoop the material into a designated, labeled hazardous waste container.[1][12]

    • Large Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, increase ventilation. Contact your institution's environmental health and safety (EHS) department for assistance.[1]

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Location? - Size? - Exposure? start->assess small_spill Small Spill Procedure (Inside Fume Hood) assess->small_spill Small & Contained large_spill Large Spill Procedure (Outside Fume Hood) assess->large_spill Large or Uncontained contain 1. Alert others in the immediate area. 2. Use absorbent material to contain. small_spill->contain evacuate 1. Evacuate immediate area. 2. Alert colleagues and supervisor. large_spill->evacuate cleanup 3. Collect waste into a sealed, labeled container. 4. Decontaminate the area. contain->cleanup report Report Incident cleanup->report contact_ehs 3. Contact Institutional Safety Office (EHS). 4. Prevent re-entry. evacuate->contact_ehs contact_ehs->report

Caption: Workflow for Chemical Spill Response.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Decontamination: All glassware, spatulas, and other equipment that have come into contact with 4,5,6-Trimethyl-pyrimidine-2-thiol should be decontaminated. To neutralize the potent thiol odor, rinse or submerge the items in a bleach solution inside the fume hood.[1] Allow items to soak for at least 24 hours to ensure complete oxidation of the malodorous compound.[1]

  • Waste Disposal:

    • All solid waste, including contaminated gloves, absorbent pads, and weigh boats, should be sealed in a plastic bag and placed into a clearly labeled, wide-mouth hazardous waste container.[1]

    • Dispose of all chemical waste, including the decontamination solution, in accordance with your institution's and local regulations.[2][8] Do not pour any material down the drain.[13]

By integrating these safety measures into your daily laboratory operations, you build a culture of safety that protects you and your research. Always prioritize caution and preparedness when handling any chemical reagent.

References

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